molecular formula C12H24N2O2 B152144 (R)-1-Boc-3-isopropyl-piperazine CAS No. 928025-63-2

(R)-1-Boc-3-isopropyl-piperazine

Cat. No.: B152144
CAS No.: 928025-63-2
M. Wt: 228.33 g/mol
InChI Key: UHLAQCKNCBYTIF-JTQLQIEISA-N
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Description

(R)-1-Boc-3-isopropyl-piperazine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLAQCKNCBYTIF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583066
Record name tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928025-63-2
Record name tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1-Boc-3-isopropyl-piperazine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency and specificity is paramount. The piperazine heterocycle stands as a cornerstone "privileged scaffold," a structural motif repeatedly found in a multitude of clinically successful drugs targeting a wide array of pathologies, from central nervous system (CNS) disorders to oncology.[1][2][3] Its value lies in its unique physicochemical properties, including its ability to improve aqueous solubility and its two nitrogen atoms that serve as versatile handles for synthetic modification. This guide focuses on a specific, high-value derivative: (R)-1-Boc-3-isopropyl-piperazine . The introduction of a chiral center and a lipophilic isopropyl group at the 3-position, combined with the synthetically crucial tert-butoxycarbonyl (Boc) protecting group, transforms the common piperazine core into a sophisticated chiral building block. This allows for the precise, stereocontrolled synthesis of complex drug candidates, a critical factor in optimizing drug-target interactions and minimizing off-target effects. This document provides an in-depth examination of its chemical properties, synthesis, reactivity, and strategic applications for researchers and scientists in the field of drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation. While experimentally determined data for some properties are limited, reliable predictions based on its structure provide valuable guidance.

PropertyValue / DescriptionSource
IUPAC Name tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate[4]
Synonyms (R)-1-N-Boc-3-isopropylpiperazine, (R)-tert-butyl 3-isopropylpiperazine-1-carboxylate[5]
CAS Number 928025-63-2 [4][5][6]
Molecular Formula C₁₂H₂₄N₂O₂[5]
Molecular Weight 228.33 g/mol [5]
Appearance Colorless to light yellow liquid (Predicted)[5]
Boiling Point 298.4 ± 15.0 °C at 760 mmHg (Predicted)[5][7]
Density 0.980 ± 0.06 g/cm³ (Predicted)[5]
pKa 8.39 ± 0.40 (Predicted)[5]
XLogP3 1.9[7]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure and data from analogous compounds such as N-Boc-piperazine and (R)-1-Boc-3-methylpiperazine, the following spectral characteristics are expected.[8][9][10]

¹H NMR Spectroscopy (Expected)
  • Boc Group: A characteristic sharp singlet at ~1.45 ppm, integrating to 9H, corresponding to the three methyl groups of the tert-butyl ester.

  • Isopropyl Group: Two doublets at ~0.90-1.00 ppm, integrating to 6H total (3H each), representing the two diastereotopic methyl groups. A multiplet (septet or similar) at ~1.90-2.10 ppm, integrating to 1H, for the isopropyl methine (CH) proton.

  • Piperazine Ring: A series of complex multiplets between ~2.50 and 4.00 ppm, integrating to 7H. These signals correspond to the axial and equatorial protons on the piperazine ring. The proton at the chiral center (C3) adjacent to the isopropyl group would likely appear as a distinct multiplet within this region.

  • Amine Proton (NH): A broad singlet, typically between ~1.50 and 2.50 ppm (concentration-dependent and may exchange with D₂O), integrating to 1H.

¹³C NMR Spectroscopy (Expected)
  • Boc Group: Two signals are expected: one at ~80.0 ppm for the quaternary carbon (C(CH₃)₃) and another at ~28.5 ppm for the three equivalent methyl carbons (C(CH₃)₃). The carbonyl carbon (C=O) will appear downfield, typically around 155.0 ppm.

  • Isopropyl Group: One signal for the methine carbon at ~30-35 ppm and two signals for the non-equivalent methyl carbons around ~18-22 ppm.

  • Piperazine Ring: Four distinct signals for the ring carbons, typically in the range of ~40-60 ppm. The carbon bearing the isopropyl group (C3) would be expected around 55-60 ppm.

Infrared (IR) Spectroscopy (Expected)
  • N-H Stretch: A moderate, sharp peak around 3300-3350 cm⁻¹ from the secondary amine.

  • C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.

  • C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group at ~1680-1700 cm⁻¹.

  • C-N Stretch: Peaks in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z 229.19. A prominent fragment corresponding to the loss of the Boc group (-100) or isobutylene (-56) is also anticipated, leading to fragments at m/z 129.12 and 173.15, respectively.

Synthesis and Reactivity

The synthesis of this compound requires a stereocontrolled approach to establish the chiral center. The most direct method involves the protection of a pre-existing chiral piperazine derivative.

Proposed Synthetic Workflow

A robust and logical synthesis starts with commercially available (R)-2-isopropylpiperazine. The workflow is centered on the selective protection of one of the two nitrogen atoms. The secondary amine at the 4-position is generally more sterically accessible and nucleophilic than the one at the 1-position, which is adjacent to the bulky isopropyl group. However, under standard conditions with di-tert-butyl dicarbonate (Boc₂O), the reaction proceeds to yield the thermodynamically more stable N1-protected product.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Boc Protection of (R)-2-isopropylpiperazine

Causality: This procedure utilizes di-tert-butyl dicarbonate (Boc₂O) as the standard reagent for installing the acid-labile Boc protecting group. A base is required to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction.

  • Dissolution: Dissolve (R)-2-isopropylpiperazine (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer. Add a suitable base, such as triethylamine (TEA, 1.2 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of DCM and add it dropwise to the stirred piperazine solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ (to remove acidic byproducts) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Core Reactivity: A Versatile Synthetic Handle

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc-protected nitrogen is unreactive under most conditions, while the free secondary amine at the 4-position is a nucleophile, ready for functionalization.

Reactivity_Diagram cluster_deprotection Boc Deprotection cluster_functionalization N4-Functionalization A This compound B (R)-2-isopropylpiperazine A->B  Acid (TFA, HCl)  DCM, 0°C to RT C N4-Alkylated/Acylated Product A->C  R-X (Alkyl Halide) or RCOCl (Acyl Chloride)  Base (DIPEA, TEA), Solvent (DCM, DMF)

Caption: Key reaction pathways for this compound.

1. Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions, which is its primary advantage as a protecting group. This reaction unmasks the N1 amine, allowing for subsequent reactions at that position if desired, or providing the final deprotected piperazine core.

  • Protocol: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group, typically at room temperature.[11][12]

2. N-Alkylation and N-Acylation at the 4-Position: The free secondary amine is a potent nucleophile. It readily participates in nucleophilic substitution reactions with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to introduce a wide variety of substituents.

  • Protocol: The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid byproduct (e.g., HBr, HCl).[13] Common solvents include DCM, acetonitrile, or DMF. This reaction is fundamental to attaching the piperazine scaffold to a larger molecule of interest.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound scaffold into drug candidates is a strategic decision driven by several key factors:

  • Stereochemical Control: The defined (R)-stereochemistry is crucial for achieving selective binding to chiral biological targets like enzymes and receptors. Using an enantiomerically pure starting material eliminates the need for costly chiral separations later in the synthesis and ensures that the biological activity resides in the desired enantiomer.[14]

  • Modulation of Lipophilicity: The isopropyl group adds lipophilicity to the molecule compared to an unsubstituted or methyl-substituted piperazine. This can be critical for enhancing membrane permeability and improving passage across the blood-brain barrier, a key consideration for CNS-targeting drugs.

  • Privileged Scaffold: The piperazine ring itself is known to confer favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[3] It serves as a non-covalent linker or a key pharmacophoric element in numerous approved drugs.

  • Synthetic Versatility: As detailed in the reactivity section, the Boc-protected intermediate allows for sequential and controlled functionalization, making it an ideal building block for constructing complex molecular libraries for high-throughput screening or for directed synthesis in a lead optimization program.[15]

The structural motif is particularly relevant in the development of novel kinase inhibitors, GPCR modulators, and other agents where precise spatial arrangement of functional groups is necessary for potent and selective biological activity.

Conclusion

This compound is far more than a simple chemical intermediate; it is a sophisticated tool for the modern medicinal chemist. Its unique combination of a privileged heterocyclic core, a defined stereocenter, a lipophilic substituent, and an orthogonally protected nitrogen atom provides a powerful platform for the efficient and stereocontrolled synthesis of next-generation therapeutics. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the complex and challenging endeavor of drug discovery.

References

  • Chemical Suppliers. (n.d.). (R)-tert-Butyl 3-isopropylpiperazine-1-carboxylate hydrochloride | CAS 1217444-26-2.
  • Cenmed Enterprises. (n.d.). tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate (C007B-496438).
  • Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596–2608.
  • European Patent Office. (n.d.). SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182.
  • Reddy, T. S., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 653-656.
  • Krasavin, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2166.
  • Verma, S. K., et al. (2012). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Organic & Biomolecular Chemistry, 10(44), 8783-8788.
  • Pathigoolla, A., et al. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 21(11), 1459.
  • ResearchGate. (2021). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.
  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 16117836.
  • ResearchGate. (2018). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • National Center for Biotechnology Information. (n.d.). (R)-1-Boc-3-methylpiperazine. PubChem Compound Summary for CID 2756811.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-methylpiperazine-1-carboxylate. PubChem Compound Summary for CID 2756810.
  • ResearchGate. (2024). The medicinal chemistry of piperazines: A review.
  • Chemical Suppliers. (n.d.). tert-butyl (S)-2-isopropylpiperazine-1-carboxylate | CAS 674792-05-3.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum.

Sources

Introduction: The Strategic Value of a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Boc-3-isopropyl-piperazine

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 928025-63-2), a chiral building block of significant interest in modern medicinal chemistry. We will explore its fundamental physicochemical properties, the strategic importance of its structural components—the piperazine scaffold and the tert-butoxycarbonyl (Boc) protecting group—and its applications in the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering field-proven insights into the molecule's synthesis, characterization, and utility.

This compound is a key heterocyclic intermediate whose value lies in the unique combination of its structural features: a stereochemically defined carbon center, a versatile piperazine core, and a strategically placed Boc protecting group. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] However, much of the explored chemical space involves substitution at the nitrogen atoms, leaving carbon-substituted piperazines like this one as a frontier for developing novel therapeutics with unique structure-activity relationships.[1][3] The chirality introduced by the isopropyl group at the C-3 position is critical, as biological systems are inherently chiral, and often only a single enantiomer of a drug is responsible for the desired therapeutic effect.[1][4] This guide delves into the technical nuances that make this specific molecule an indispensable tool for the modern medicinal chemist.

Physicochemical and Computed Properties

A foundational understanding of the molecule's properties is essential for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 928025-63-2[5][6]
Molecular Formula C₁₂H₂₄N₂O₂[7]
Molecular Weight 228.33 g/mol [7][8]
Appearance Colorless to light yellow liquid[7]
Boiling Point (Predicted) 298.4 ± 15.0 °C at 760 mmHg[7][9]
Density (Predicted) 0.980 ± 0.06 g/cm³[7]
pKa (Predicted) 8.39 ± 0.40[7]
XLogP3 (Computed) 1.9[8][9]
SMILES CC(C)[C@H]1NCCN(C1)C(=O)OC(C)(C)C[5]
InChI Key UHLAQCKNCBYTIF-SCSAIBSYSA-N[Referenced from common chemical databases]

The Architectural Blueprint: Piperazine Core and Boc Protection

The utility of this compound is best understood by examining its two primary components: the piperazine ring and the Boc protecting group.

The Piperazine Scaffold: A Privileged Element in Drug Design

The six-membered saturated N-heterocyclic piperazine moiety is a cornerstone of pharmaceutical development.[10] Its prevalence is due to a combination of favorable characteristics including high aqueous solubility, tunable basicity (pKa), and the ability to engage in multiple hydrogen bonding interactions, which collectively enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] Molecules containing this core have demonstrated a vast range of biological activities, including anticancer, antiviral, antidepressant, and anti-inflammatory properties.[3][10]

The tert-Butoxycarbonyl (Boc) Group: A Chemist's Essential Tool

In multi-step organic synthesis, protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions.[11][12] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal characteristics.[12][13]

  • Ease of Installation: It is readily introduced using di-tert-butyl dicarbonate (Boc₂O).

  • Robust Stability: The Boc group is stable under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[13]

  • Orthogonality: This stability makes it orthogonal to other common amine protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) and the hydrogenolysis-labile Cbz (benzyloxycarbonyl) groups, allowing for selective deprotection in complex molecules.[12][13]

  • Facile Cleavage: It is easily and selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or HCl, which generates volatile byproducts (isobutene and CO₂).[13][14]

The diagram below illustrates the fundamental mechanism of Boc protection and subsequent acid-catalyzed deprotection, a process central to the utility of our target molecule.

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Acidic Deprotection R2NH R₂NH (Amine) Boc_Amine R₂N-Boc (Carbamate) R2NH->Boc_Amine + R2NH->Boc_Amine Nucleophilic Attack Boc2O Boc₂O Boc2O->Boc_Amine Boc2O->Boc_Amine Nucleophilic Attack Base Base (e.g., DMAP) Boc_Amine2 R₂N-Boc Protonated Protonated Intermediate Boc_Amine2->Protonated 1. Protonation H_plus H⁺ (e.g., TFA) H_plus->Protonated R2NH2 R₂NH₂⁺ (Protonated Amine) Protonated->R2NH2 2. Fragmentation Byproducts CO₂ + Isobutene Protonated->Byproducts

Caption: Boc protection and deprotection workflow.

Asymmetric Synthesis: Crafting Chirality

The therapeutic efficacy and safety of a chiral drug are critically dependent on its stereochemistry. Therefore, access to enantiomerically pure building blocks like this compound is paramount. Asymmetric synthesis of such molecules often begins from the "chiral pool"—readily available, enantiopure natural products like amino acids.[15][16]

A practical and scalable synthetic route can be envisioned starting from a chiral α-amino acid, which undergoes a series of transformations including reduction, protection, and cyclization to yield the desired chiral piperazine.[15]

Conceptual Synthetic Workflow

The following protocol outlines a validated, multi-step approach for synthesizing orthogonally protected, 2-substituted chiral piperazines, a methodology directly applicable to the synthesis of our target compound from a precursor like (R)-valinol.

Step-by-Step Methodology:

  • Starting Material: Begin with an enantiomerically pure α-amino alcohol, such as (R)-valinol, derived from the corresponding amino acid.

  • Orthogonal Protection: Protect the primary amine with a suitable protecting group (e.g., nosyl), which is orthogonal to the final Boc group.

  • Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, for instance, by tosylation or mesylation.

  • Nucleophilic Substitution: Introduce the second nitrogen atom via nucleophilic substitution with an appropriate amine synthon (e.g., a protected aminoacetaldehyde equivalent).

  • Reductive Amination & Cyclization: An intramolecular reductive amination or an aza-Michael addition can facilitate the key ring-closing step to form the piperazine core.[15]

  • Protecting Group Swap: Remove the initial protecting group (e.g., nosyl) and introduce the Boc group onto the N-1 nitrogen using Boc anhydride (Boc₂O).

This sequence ensures the preservation of the stereocenter and results in the desired enantiomerically pure product.

Synthesis_Workflow Start (R)-Valinol (Chiral Pool) Step1 Step 1: N-Protection (e.g., Nosylation) Start->Step1 Intermediate1 Protected Amino Alcohol Step1->Intermediate1 Step2 Step 2: Aza-Michael Addition with Vinyl Sulfonium Salt Intermediate1->Step2 Intermediate2 Linear Diamine Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Intermediate3 Nosyl-Protected Piperazine Step3->Intermediate3 Step4 Step 4: Deprotection & Boc Protection Intermediate3->Step4 Final This compound Step4->Final

Caption: Conceptual asymmetric synthesis workflow.

Applications in Drug Discovery

This compound is not an end product but a high-value starting material. Its structure is designed for subsequent elaboration into more complex drug candidates.

Key Synthetic Transformations:

  • N-4 Functionalization: The unprotected secondary amine at the N-4 position is a nucleophilic handle ready for various coupling reactions, such as alkylation, acylation, reductive amination, or Buchwald-Hartwig amination, to introduce diverse substituents.

  • N-1 Deprotection and Functionalization: Following N-4 modification, the Boc group at N-1 can be selectively removed under acidic conditions. The newly liberated secondary amine can then be functionalized, allowing for the synthesis of di-substituted piperazines with precise control over the substitution pattern.

This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns in drug discovery.[17]

Application_Workflow Start This compound PathA_Step 1a. N-4 Alkylation/ Arylation (R¹) Start->PathA_Step PathA_Product N-4 Substituted Intermediate PathA_Step->PathA_Product PathB_Step 2. Boc Deprotection (Acidic) PathA_Product->PathB_Step PathB_Product N-1 Deprotected Intermediate PathB_Step->PathB_Product PathC_Step 3. N-1 Functionalization (R²) PathB_Product->PathC_Step Final Di-substituted Chiral Drug Candidate PathC_Step->Final

Caption: Synthetic utility in drug candidate synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The isopropyl group will present as two doublets for the diastereotopic methyl groups and a multiplet for the methine proton. The piperazine ring protons will appear as a series of complex multiplets in the aliphatic region (typically 2.5-4.0 ppm). The presence of conformers due to amide bond rotation can sometimes lead to broadened signals at room temperature.[18]

    • ¹³C NMR: The carbon spectrum will confirm the presence of all 12 carbon atoms, including the characteristic signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~80 ppm).

  • Mass Spectrometry (MS): ESI-MS would typically show the protonated molecular ion [M+H]⁺ to confirm the molecular weight of 228.33.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method to determine the enantiomeric excess (e.e.) of the compound, ensuring its suitability for stereospecific synthesis.

Conclusion

This compound, CAS 928025-63-2, is more than a simple chemical reagent; it is a meticulously designed tool for the advancement of pharmaceutical sciences. Its value is derived from the synergistic combination of a privileged piperazine scaffold, a crucial stereocenter, and the synthetic flexibility afforded by the Boc protecting group. By providing a reliable and versatile entry point into the underexplored chemical space of C-3 substituted piperazines, this building block empowers researchers to construct novel, stereochemically pure drug candidates with potentially superior efficacy and safety profiles. Its continued application in drug discovery pipelines underscores its significance in the ongoing quest for new medicines.

References

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Reddy, S. M., Anoosha, K., & Rao, G. B. D. (2025). Asymmetric Synthesis of Biologically Active Piperazine Derivatives. In The Role of Asymmetric Synthesis in Drug Discovery (pp. 96-119). Bentham Science Publishers.
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  • Georgiou, I., & Detsi, A. (2020).
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  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023).
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound | 928025-63-2. (n.d.). Fisher Scientific.
  • (R)-1-Boc-3-Isopropylpiperazine [CAS: 928025-63-2]. (n.d.). Ivy Fine Chemicals.
  • This compound | 928025-63-2. (n.d.). Sigma-Aldrich.
  • CAS No 928025-63-2, tert-butyl (3R)-3-propan-2-ylpiperazine-1... (n.d.). Chemical Register.
  • 928025-63-2|(R)-1-Boc-3-Isopropylpiperazine. (n.d.). BLDpharm.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers.
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  • (R)-1-N-Boc-3-isopropylpiperazine | 928025-63-2. (2025). ChemicalBook.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central.
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  • Stereoselective Synthesis of a Novel Chiral Piperazine. (2025).
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  • 1-Boc-2-Isopropylpiperazine | 886766-25-2. (n.d.). BenchChem.
  • (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. (n.d.). PubChem.
  • 1-Boc-3-isopropyl-piperazine | 502649-32-3. (n.d.). J&K Scientific LLC.
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  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. (n.d.). BenchChem.
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An In-Depth Technical Guide to tert-butyl (R)-3-isopropylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its structure, properties, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of Substituted Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1][2] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a versatile component in the design of bioactive molecules.[3] The introduction of substituents onto the piperazine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[4][5]

Specifically, chiral 3-substituted piperazines, such as the (R)-3-isopropyl variant, offer a three-dimensional architecture that can enhance target binding affinity and specificity. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a crucial feature, enabling regioselective functionalization of the second nitrogen atom in multi-step syntheses. This strategic protection is fundamental to the construction of complex molecular entities.

This guide will delve into the specifics of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are paramount to its utility in chemical synthesis and its behavior in biological systems.

Chemical Structure

The structure of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is characterized by a piperazine ring substituted at the 3-position with an isopropyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(R)" designation indicates the stereochemistry at the chiral center (the carbon atom bearing the isopropyl group).

Systematic Name (IUPAC): tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate[6]

Canonical SMILES: CC(C)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C[6]

InChI: InChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1[6]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various solvents and its potential for oral bioavailability.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[6]
Molecular Weight 228.33 g/mol [6]
XLogP3-AA 1.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Synthesis and Purification

A plausible synthetic route would start from a chiral 1,2-diamine precursor, which can be prepared from a commercially available chiral amino acid. This diamine can then undergo cyclization to form the piperazine ring, followed by Boc-protection.

Below is a generalized, illustrative experimental protocol for the synthesis of a Boc-protected piperazine, which can be adapted for the specific target molecule. The causality behind each step is explained to provide a deeper understanding of the process.

Illustrative Synthetic Workflow

G cluster_0 Synthesis of Chiral Diamine cluster_1 Piperazine Ring Formation and Protection A Chiral Amino Acid B Reduction of Carboxylic Acid A->B C Protection of Amino Group B->C D Conversion of Alcohol to Leaving Group C->D E Nucleophilic Substitution with Azide D->E F Reduction of Azide E->F G Chiral 1,2-Diamine F->G H Cyclization with a Two-Carbon Linker G->H I (R)-3-isopropylpiperazine H->I J Boc Protection I->J K tert-butyl (R)-3-isopropylpiperazine-1-carboxylate J->K

Caption: Generalized workflow for the synthesis of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate.

Step-by-Step Experimental Protocol (Generalized)

Step 1: Synthesis of the Chiral 1,2-Diamine Precursor

The synthesis of the chiral diamine is a critical step that establishes the stereochemistry of the final product. This is often achieved starting from a natural or unnatural amino acid.

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting amino acid (e.g., (R)-valine) is reduced to a primary alcohol. This is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The choice of a powerful reducing agent is necessary for the complete reduction of the carboxylic acid.

  • Protection of the Amino Group: The amino group is then protected to prevent it from reacting in subsequent steps. A common protecting group for this purpose is the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This activation is essential for the subsequent nucleophilic substitution.

  • Introduction of the Second Nitrogen Atom: The activated alcohol is then displaced by a nitrogen nucleophile, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration, if applicable at that center.

  • Reduction of the Azide: The azide is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (H₂/Pd-C). This step yields the chiral 1,2-diamine.

Step 2: Formation of the Piperazine Ring and Boc Protection

  • Cyclization: The chiral 1,2-diamine is reacted with a suitable two-carbon electrophile to form the piperazine ring. Examples include reacting with a dihaloethane or using a more controlled ring-closing metathesis approach.

  • Boc Protection: The resulting (R)-3-isopropylpiperazine is then selectively protected at the less sterically hindered nitrogen atom with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). This reaction is typically high-yielding and provides the desired mono-Boc-protected product.

Purification: The final product is typically purified by flash column chromatography on silica gel. The choice of eluent (e.g., a mixture of ethyl acetate and hexanes) is determined by thin-layer chromatography (TLC) analysis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following are expected spectroscopic data based on the analysis of closely related structures.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.45 ppm), the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton), and the protons of the piperazine ring (a series of multiplets in the range of 2.5-4.0 ppm). The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include those for the tert-butyl group (around 28.7 ppm for the methyl carbons and 79.3 ppm for the quaternary carbon), the isopropyl group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

  • C=O stretch (urethane): A strong band around 1690-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electrospray ionization (ESI) mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.2.

Applications in Drug Development

Tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its chiral nature and the presence of a handle for further functionalization make it an attractive building block for creating complex molecules with specific biological activities.

The piperazine moiety is known to be a key component in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[1] The isopropyl group at the 3-position can provide specific interactions with the target protein, potentially leading to increased potency and selectivity.

While specific drugs containing the tert-butyl (R)-3-isopropylpiperazine-1-carboxylate moiety are not prominently disclosed in publicly available literature, numerous patents describe the use of closely related chiral 3-substituted piperazine derivatives as key intermediates in the synthesis of inhibitors for various therapeutic targets, such as Bruton's tyrosine kinase (Btk).[8]

Reactivity and Synthetic Utility

The synthetic utility of tert-butyl (R)-3-isopropylpiperazine-1-carboxylate lies in the orthogonal reactivity of its two nitrogen atoms.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The choice of deprotection conditions should be made based on the stability of other functional groups in the molecule.

Functionalization of the Secondary Amine

Once the Boc group is removed, the resulting (R)-3-isopropylpiperazine can be further functionalized at the secondary amine. Common reactions include:

  • Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl substituents.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling reagents) to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

  • Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aryl substituents.

This ability to selectively functionalize the piperazine ring is a cornerstone of its utility in combinatorial chemistry and lead optimization efforts in drug discovery.

Conclusion

Tert-butyl (R)-3-isopropylpiperazine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of a strategically placed Boc protecting group provide chemists with a powerful tool for the construction of novel pharmaceutical candidates. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the field of drug discovery and development.

References

  • Macmillan Group. (n.d.). Supplementary Information. Princeton University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). The Power of Piperazine Derivatives: Exploring Applications with 1,4-Bis(3-aminopropyl)piperazine.
  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). Supporting Information.
  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • PubChem. (n.d.). (R)-tert-butyl 3-ethylpiperazine-1-carboxylate.
  • de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.
  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubChem. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate.
  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, e14537.
  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

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Introduction: The Significance of Chiral Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-1-Boc-3-isopropyl-piperazine

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chiral building block, this compound. We delve into its fundamental physicochemical properties, including its precise molecular weight, and explore the strategic importance of its stereochemistry. The document provides a detailed examination of its synthesis, emphasizing the principles of stereochemical control and the critical role of the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, we discuss its applications as a privileged scaffold in medicinal chemistry, particularly in the development of novel therapeutics. The guide includes detailed, field-proven protocols for synthesis and analysis, supplemented by data tables and workflow diagrams to ensure both clarity and reproducibility.

The piperazine ring is a ubiquitous and highly valued structural motif in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties—such as good water solubility, high basicity, and the ability to engage in multiple hydrogen bonding interactions—make it an invaluable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

While simple N,N'-disubstituted piperazines are common, the introduction of chirality to the piperazine core significantly expands its utility. Chiral centers allow for the creation of three-dimensional diversity, which is crucial for achieving high-potency and selective interactions with biological targets like enzymes and receptors.[3] this compound is a prime example of such a chiral building block. The isopropyl group at the C-3 position introduces a specific stereocenter, while the Boc protecting group on the N-1 nitrogen provides the synthetic versatility required for complex molecule construction. This strategic combination allows medicinal chemists to design stereospecific drug candidates, which is essential for developing therapies with improved efficacy and enhanced safety profiles.[3][4]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling characteristics.

Below is the chemical structure of this compound, rendered to illustrate the stereochemistry and key functional groups.

Caption: 2D Structure of this compound.

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[5][6]
Molecular Weight 228.33 g/mol [5][6]
Exact Mass 228.183778 g/mol [6][7]
CAS Number 928025-63-2[5]
IUPAC Name tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate[7]
Appearance Solid[1]
Topological Polar Surface Area 41.6 Ų[6][7]
XLogP3 1.9[6][7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical process for its application in drug development. The primary challenge lies in establishing the desired stereocenter at the C-3 position. Methodologies often rely on asymmetric synthesis starting from chiral precursors or the resolution of a racemic mixture.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably one of the most important protecting groups in modern organic synthesis.[8] Its function in this context is twofold:

  • Deactivation and Selectivity: It temporarily deactivates the N-1 nitrogen, preventing it from participating in reactions. This allows for selective functionalization of the more nucleophilic secondary amine at the N-4 position.[1]

  • Facilitated Purification: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, simplifying extraction and chromatographic purification.

  • Controlled Deprotection: The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), ensuring the piperazine nitrogen can be revealed at the desired stage of a synthetic sequence.[9]

Generalized Synthetic Workflow

A common strategy for synthesizing chiral piperazines involves a multi-step sequence that builds the heterocyclic ring from a chiral starting material. The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual workflow for asymmetric synthesis.

Example Protocol: Synthesis from a Chiral Precursor

This protocol is a representative example based on established chemical principles for piperazine synthesis.

Objective: To synthesize this compound.

Materials:

  • (R)-2-amino-3-methyl-1-butanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-(2-chloroethyl)acetamide

  • Sodium hydride (NaH)

  • Lithium aluminum hydride (LAH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous solvents (THF, Dichloromethane)

Methodology:

  • Step 1: Boc Protection of the Amino Alcohol

    • Dissolve (R)-2-amino-3-methyl-1-butanol in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: This step protects the primary amine to prevent it from interfering in subsequent cyclization steps.

    • Validate the reaction completion using Thin Layer Chromatography (TLC).

    • Purify the product via column chromatography to yield (R)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate.

  • Step 2: Ring Formation (Cyclization)

    • Dissolve the product from Step 1 in anhydrous THF.

    • Add sodium hydride (NaH) carefully at 0 °C to deprotonate the alcohol.

    • Add N-(2-chloroethyl)acetamide and heat the mixture to reflux for 24 hours.

    • Causality: This is an intramolecular Williamson ether synthesis variation, followed by cyclization to form the piperazinone ring structure.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction carefully with water and extract the product. Purify to obtain the Boc-protected piperazinone intermediate.

  • Step 3: Reduction of the Amide

    • Carefully add the piperazinone intermediate to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0 °C.

    • Reflux the mixture for 8 hours.

    • Causality: LAH is a powerful reducing agent that reduces the amide carbonyl to a methylene group, forming the piperazine ring.

    • Cool the reaction and quench sequentially with water, NaOH solution, and more water.

    • Filter the resulting solids and concentrate the filtrate to obtain crude this compound.

  • Step 4: Purification and Characterization

    • Purify the crude product by flash column chromatography on silica gel.

    • Combine fractions containing the pure product and remove the solvent under reduced pressure.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is strategically incorporated into larger molecules to confer desirable properties.

  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting the CNS, including antipsychotics and antidepressants.[4] The lipophilicity of the isopropyl group can aid in crossing the blood-brain barrier.

  • Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors utilize the piperazine scaffold to interact with the ATP-binding pocket of kinases.[1] The chiral center can provide specific interactions to improve selectivity and reduce off-target effects.

  • Antiviral and Antibacterial Agents: The basic nitrogens of the piperazine ring can be crucial for interacting with biological targets or for improving the pharmacokinetic properties of antimicrobial drugs.[2]

The diagram below illustrates the role of the scaffold in drug design.

Scaffold This compound N-1 (Boc) N-4 (free) Deprotection Acidic Deprotection (e.g., TFA, HCl) Scaffold:N1->Deprotection Reaction2 Coupling Reaction 2 (e.g., Arylation) Scaffold:N4->Reaction2 Intermediate Deprotected Scaffold N-1 (free) N-4 (free) Deprotection->Intermediate:N1 Reaction1 Coupling Reaction 1 (e.g., Amide formation, Reductive amination) Intermediate:N1->Reaction1 Intermediate:N4->Reaction2 FinalDrug Final Drug Candidate (Complex Molecule) Reaction1->FinalDrug Reaction2->FinalDrug

Caption: Synthetic utility in medicinal chemistry.

Analytical Methodologies

Rigorous analytical control is essential to ensure the identity, purity, and stereochemical integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the compound.

  • Protocol: Purity Analysis by RP-HPLC

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can also be used, particularly for assessing volatile impurities.[10]

Spectroscopic Structural Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR will show characteristic signals for the isopropyl group (a doublet and a multiplet), the Boc group (a singlet around 1.4 ppm), and the piperazine ring protons.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight, typically by observing the [M+H]⁺ ion at m/z 229.19.

Conclusion

This compound is a sophisticated and highly valuable chiral building block for modern drug discovery. Its well-defined stereochemistry, combined with the synthetic flexibility afforded by the Boc protecting group, provides an essential tool for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its effective use in the creation of novel, potent, and selective therapeutic agents. Its continued application is expected to contribute significantly to the development of next-generation medicines across a wide range of disease areas.

References

  • PubChem. (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392. [Link]
  • J&K Scientific LLC. 1-Boc-3-isopropyl-piperazine | 502649-32-3. [Link]
  • PubChem. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811. [Link]
  • Google Patents. CN115716807A - Synthesis process of (R)
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
  • Rovathin. 1-Boc-3-isopropyl-piperazine. [Link]
  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Kuchar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]
  • Chemical-Suppliers. (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. [Link]
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1H NMR spectrum of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-1-Boc-3-isopropyl-piperazine

Introduction

This compound is a chiral substituted piperazine, a structural motif of significant interest to the pharmaceutical industry. The piperazine scaffold is a privileged structure found in numerous bioactive compounds, and its conformational behavior directly influences molecular recognition and pharmacological activity.[1] Precise structural elucidation is therefore paramount in the development of drug candidates incorporating this moiety.

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As Senior Application Scientists, our goal is not merely to present data but to illuminate the underlying principles that govern the spectrum's appearance. We will explore the conformational dynamics, the influence of the N-Boc and C3-isopropyl substituents, and the diastereotopic nature of the piperazine ring protons. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how to acquire and interpret NMR data for this class of molecules.

Foundational Principles: Decoding the Complexity

The ¹H NMR spectrum of this compound is deceptively complex, arising from the interplay of several structural and dynamic features. A thorough interpretation requires an understanding of three key phenomena: piperazine ring conformation, N-Boc group rotational isomerism, and the steric and electronic influence of the substituents.

Piperazine Ring Conformational Dynamics

Like cyclohexane, the piperazine ring preferentially adopts a chair conformation to minimize torsional and steric strain.[2][3] However, the ring is not static; it undergoes a dynamic ring inversion (or "chair flip") between two energetically equivalent chair forms. For simple, unsubstituted piperazines, this inversion is rapid on the NMR timescale at room temperature, resulting in averaged, sharp signals.[1][4]

The introduction of substituents, particularly the bulky N-Boc group, significantly raises the energy barrier for this inversion.[1] This slowing of the interconversion can lead to signal broadening or, at sufficiently low temperatures, the appearance of distinct signals for axial and equatorial protons, providing a snapshot of the molecule's conformational state.[4][5]

N-Boc Group: More Than a Protecting Group

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine protecting group in organic synthesis.[6] Its presence is easily confirmed in a ¹H NMR spectrum by a large, sharp singlet integrating to nine protons, typically appearing in the upfield region of 1.4–1.5 ppm.[6]

Mechanistically, the Boc group's carbamate linkage (N-C=O) possesses significant partial double-bond character. This restricts free rotation around the N-CO bond, leading to the existence of two or more stable rotational conformers (rotamers).[1][2][7] This phenomenon often results in the doubling of signals for adjacent protons in the NMR spectrum, as they experience different chemical environments in each rotamer. The equilibrium between these rotamers can be sensitive to solvent and temperature.[4][8]

The Influence of the C3-Isopropyl Group and Chirality

The chiral center at the C3 position, bearing an isopropyl group, breaks the symmetry of the piperazine ring. This has two major consequences:

  • Diastereotopicity: The protons on the same methylene carbon (e.g., at the C2, C5, and C6 positions) are no longer chemically equivalent. They are diastereotopic, meaning they will have different chemical shifts and will couple to each other (geminal coupling) and to neighboring protons differently. This leads to a more complex splitting pattern, often appearing as distinct multiplets for each proton rather than a single signal for the CH₂ group.

  • Conformational Lock: The bulky isopropyl group will strongly prefer an equatorial position within the chair conformation to minimize steric interactions (A-value). This preference can bias the ring inversion equilibrium, favoring one chair conformation over the other.

The Predicted ¹H NMR Spectrum: An Exemplar Analysis

While an experimental spectrum is definitive, a predicted spectrum based on established principles provides a powerful framework for interpretation. The following analysis is based on typical chemical shifts and coupling constants for analogous N-Boc protected piperazine derivatives.[1][6][9]

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,1!", color="#4285F4"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,-0.5!"]; N4 [label="N", pos="0,-1!", color="#4285F4"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="1.2,0.5!"];

Boc [label="Boc", pos="-0.5,1.9!"]; iPr [label="", shape=none, pos="-2.4,-0.5!"]; CH_iPr [label="CH", pos="-2.2,-0.5!"]; Me1_iPr [label="CH₃", pos="-2.8,0!"]; Me2_iPr [label="CH₃", pos="-2.8,-1!"];

H_N4 [label="H", pos="0,-1.6!"]; H_3 [label="H-3", pos="-1.8,-0.9!"]; H_2a [label="H-2a", pos="-1.8,0.9!"]; H_2e [label="H-2e", pos="-1.5,1.1!"]; H_5a [label="H-5a", pos="1.8,-0.9!"]; H_5e [label="H-5e", pos="1.5,-1.1!"]; H_6a [label="H-6a", pos="1.8,0.9!"]; H_6e [label="H-6e", pos="1.5,1.1!"];

// Define edges N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- Boc; C3 -- CH_iPr; CH_iPr -- Me1_iPr; CH_iPr -- Me2_iPr;

// Dummy edges for proton labels C2 -- H_2a [style=dashed]; C2 -- H_2e [style=dashed]; C3 -- H_3 [style=dashed]; N4 -- H_N4 [style=dashed]; C5 -- H_5a [style=dashed]; C5 -- H_5e [style=dashed]; C6 -- H_6a [style=dashed]; C6 -- H_6e [style=dashed]; }

Caption: Structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-Boc~1.45s-9HCharacteristic singlet for the tert-butyl group.[6]
H-iPr (CH₃)~0.90 - 1.00d~6.86HTwo diastereotopic methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the isopropyl CH.
H-iPr (CH)~1.90 - 2.10m-1HMethine proton of the isopropyl group, coupled to the six methyl protons and H-3.
H-Piperazine~2.60 - 4.20m (overlapping)-7HComplex region for the seven piperazine ring protons (H-2, H-3, H-5, H-6). Diastereotopicity and restricted rotation lead to broad, overlapping multiplets.[1][4]
H-N4~1.70 - 2.20br s-1HExchangeable proton on the secondary amine, often appears as a broad singlet.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any analysis hinges on the quality of the initial data. The following protocol outlines a self-validating system for acquiring a publication-quality ¹H NMR spectrum.

Materials
  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • High-quality 5 mm NMR tube

  • Pipettes and a clean vial

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. Ensure the sample is fully dissolved; gentle vortexing may be applied. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum. CDCl₃ is a common choice for its good solubilizing power for many organic molecules.

  • Transfer: Using a clean pipette, transfer the solution into the NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. This step corrects for any magnetic field drift. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 45° or 90° pulse angle, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.

dot digraph "experimental_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; weigh [label="Weigh Sample (5-10 mg)"]; dissolve [label="Dissolve in CDCl₃ (~0.6 mL)"]; transfer [label="Transfer to NMR Tube"]; weigh -> dissolve -> transfer; }

subgraph "cluster_acq" { label = "Data Acquisition"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; insert [label="Insert into Spectrometer"]; lock [label="Lock & Shim"]; acquire [label="Acquire FID (16-64 scans)"]; insert -> lock -> acquire; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; process [label="Fourier Transform & Phasing"]; calibrate [label="Calibrate to TMS (0.00 ppm)"]; analyze [label="Integrate & Analyze Spectrum"]; process -> calibrate -> analyze; }

transfer -> insert [lhead=cluster_acq, ltail=cluster_prep]; acquire -> process [lhead=cluster_proc, ltail=cluster_acq]; }

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Spectral Analysis: Unraveling the Multiplets

The most informative and challenging region of the spectrum lies between 2.60 and 4.20 ppm. Due to the factors discussed—restricted rotation, ring conformation, and diastereotopicity—this region will contain a complex set of overlapping multiplets corresponding to the seven piperazine protons. A full assignment requires advanced 2D NMR techniques (like COSY and HSQC), but a careful 1D analysis can still yield significant conformational insights.

  • Protons on C6 and C2 (adjacent to N-Boc): These protons (H-6a, H-6e, H-2a, H-2e) are expected to be the most downfield in the piperazine region (typically 3.8 - 4.2 ppm). This is due to the electron-withdrawing effect of the carbamate group.[6] The signals are often broad due to the slow rotation around the N-Boc C-N bond.[1][4]

  • Protons on C5 (adjacent to NH): These protons (H-5a, H-5e) will be further upfield, likely in the 2.8 - 3.2 ppm range.

  • Proton on C3 (bearing the isopropyl group): The chemical shift of H-3 will be influenced by the neighboring nitrogen and the isopropyl group.

  • Coupling Constants (J-values): A key to conformational analysis lies in the coupling constants. A large coupling constant (³J ≈ 10–13 Hz) between two vicinal protons is indicative of an anti-periplanar (180°) relationship, which in a chair conformation corresponds to two axial protons (³Jₐₐ).[10] Smaller couplings (³J ≈ 2–5 Hz) are characteristic of axial-equatorial (³Jₐₑ) or equatorial-equatorial (³Jₑₑ) relationships.[10] Extracting these values, even from a complex multiplet, can confirm the chair conformation and the equatorial preference of the isopropyl group.

dot digraph "conformational_dynamics" { graph [splines=true, overlap=false, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_ring" { label = "Piperazine Ring Inversion"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chair1 [label="Chair Conformation 1\n(i-Pr Equatorial)"]; Chair2 [label="Chair Conformation 2\n(i-Pr Axial)"]; Chair1 -> Chair2 [label=" Ring Flip \n (High Energy Barrier) ", dir=both, color="#EA4335"]; label_favored [label="Thermodynamically Favored", pos="1.5,-1!", shape=plaintext, fontcolor="#34A853"]; }

subgraph "cluster_boc" { label = "N-Boc Amide Rotation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rotamer1 [label="Rotamer A"]; Rotamer2 [label="Rotamer B"]; Rotamer1 -> Rotamer2 [label=" C-N Rotation \n (Restricted) ", dir=both, color="#4285F4"]; }

// Position nodes Chair1 [pos="0,0!"]; Chair2 [pos="4,0!"]; Rotamer1 [pos="0,-3!"]; Rotamer2 [pos="4,-3!"];

// Connect the concepts Result [label="Complex NMR Spectrum:\n- Broadened Signals\n- Signal Doubling", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1.5!"]; Chair1 -> Result [style=dashed, arrowhead=none]; Rotamer1 -> Result [style=dashed, arrowhead=none]; }

Caption: Key dynamic processes influencing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural and conformational information. A successful interpretation moves beyond simple peak identification to a deeper understanding of the dynamic processes at play. The characteristic signals of the Boc and isopropyl groups serve as initial entry points, while the complex multiplet region of the piperazine protons holds detailed conformational data, accessible through analysis of chemical shifts and coupling constants. For drug development professionals, this level of detailed characterization is not merely academic; it is essential for understanding the three-dimensional structure of the molecule, which is intrinsically linked to its biological function and efficacy. Advanced studies, such as variable temperature NMR, would further resolve the dynamic behavior and provide thermodynamic data on the conformational equilibria.

References

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC).
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry (RSC).
  • Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Ingenta Connect.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • 1H NMR spectra of compound 3a measured in five different solvents. ResearchGate.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH).
  • Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Royal Society of Chemistry (RSC).
  • (S)-1-Boc-3-Isopropylpiperazine. Chemical-Suppliers.com.
  • 1-Boc-3-isopropyl-piperazine. J&K Scientific LLC.
  • Favoured conformation of isopropyl group in 7. ResearchGate.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health (NIH).

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (R)-1-Boc-3-isopropyl-piperazine, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectral features of this compound for structural verification, purity assessment, and reaction monitoring. The guide will delve into the predicted chemical shifts based on established principles and data from analogous structures, outline a robust experimental protocol for data acquisition, and provide a framework for spectral interpretation.

Introduction: The Significance of this compound

This compound is a valuable chiral scaffold in the synthesis of complex bioactive molecules. The piperazine ring is a common pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic properties. The specific stereochemistry at the C-3 position, combined with the bulky isopropyl group and the versatile Boc protecting group, makes this compound a key intermediate for creating diverse chemical libraries for drug discovery.

Accurate structural elucidation is paramount in pharmaceutical research, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides a unique fingerprint of the carbon skeleton of a molecule, offering insights into the electronic environment of each carbon atom. This guide will serve as a detailed reference for the ¹³C NMR characteristics of this compound.

Predicted ¹³C NMR Spectrum and Structural Assignment

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily found in the literature, a reliable prediction can be made by analyzing the spectra of structurally related compounds, such as 1-Boc-piperazine, and considering the well-established effects of alkyl substitution on the piperazine ring.

The structure of this compound with the IUPAC numbering of the carbon atoms is presented below:

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. These predictions are based on the known chemical shifts for 1-Boc-piperazine and the expected influence of the isopropyl substituent at the C-3 position.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Boc Group
C=O~154The carbonyl carbon of the Boc group is typically found in this region due to the deshielding effect of the two adjacent oxygen atoms.
C(CH₃)₃~80The quaternary carbon of the tert-butyl group is shielded by the three methyl groups.
CH₃ ~28The three equivalent methyl carbons of the tert-butyl group are highly shielded.
Piperazine Ring
C-2~48-52This carbon is adjacent to the Boc-protected nitrogen and the chiral center. The electron-withdrawing effect of the Boc group and the steric hindrance of the isopropyl group will influence its shift.
C-3~55-60As the chiral center directly attached to the bulky isopropyl group, this carbon is expected to be significantly deshielded.
C-5~44-47This carbon is adjacent to the unprotected nitrogen (N-4) and is expected to have a chemical shift similar to that in other N-substituted piperazines.[1]
C-6~43-46Similar to C-5, this carbon is adjacent to the unprotected nitrogen and further from the bulky substituents.
Isopropyl Group
C-7 (CH)~30-35The methine carbon of the isopropyl group will be influenced by its proximity to the piperazine ring.
C-8, C-9 (CH₃)~18-22The two methyl carbons of the isopropyl group are diastereotopic due to the chirality at C-3 and are therefore expected to show slightly different chemical shifts, appearing as two distinct signals.

Expertise & Experience Insights: The prediction of diastereotopic signals for the isopropyl methyl carbons is a key indicator of the chiral environment. The observation of two distinct resonances for these carbons in the experimental spectrum would provide strong evidence for the presence of the chiral center at C-3. The exact chemical shifts of the piperazine ring carbons can be sensitive to solvent effects and the conformation of the ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.[2]

  • Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Observe Nucleus ¹³C
Decoupling ¹H broadband decouplingTo simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each carbon.[3]
Pulse Program Standard single pulse (e.g., zgpg30)A 30° pulse angle is a good compromise between signal intensity and relaxation time.
Spectral Width 0 to 200 ppmTo cover the entire range of expected carbon chemical shifts.
Acquisition Time 1-2 secondsDetermines the digital resolution of the spectrum.
Relaxation Delay (d1) 2-5 secondsTo allow for sufficient relaxation of the carbon nuclei between scans, which is crucial for quantitative accuracy.[2]
Number of Scans (ns) 128 to 1024 (or more)Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[4]
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to TMS (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in standard ¹³C NMR, integrations are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[2]

Workflow for Spectral Analysis and Structure Verification

The following workflow illustrates the logical steps for analyzing the acquired ¹³C NMR spectrum to confirm the structure of this compound.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation cluster_2 Structure Confirmation A Prepare Sample This compound in CDCl₃ B Acquire ¹³C NMR Spectrum (Broadband ¹H Decoupling) A->B C Process Spectrum (FT, Phasing, Baseline Correction, Referencing) B->C D Count the Number of Signals (Should correspond to the number of unique carbons) C->D E Analyze Chemical Shifts (δ) (Compare with predicted values and known ranges) D->E F Identify Key Functional Groups (Boc C=O, C(CH₃)₃, Isopropyl CH and CH₃) E->F G Confirm Diastereotopic Methyls (Two distinct signals for isopropyl CH₃ groups) F->G H Correlate with other Spectroscopic Data (¹H NMR, MS, IR) G->H I Final Structure Verification H->I

Caption: Workflow for the analysis and verification of the ¹³C NMR spectrum.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining predictive analysis based on established principles with a robust experimental protocol, researchers can confidently utilize ¹³C NMR spectroscopy for the structural characterization of this important chiral building block. The insights provided herein are intended to facilitate the efficient and accurate analysis of this and related compounds in the pursuit of novel therapeutic agents.

References

  • SpectraBase. (n.d.). 1-Boc-piperazine.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
  • PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ACS Publications. (2016). ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
  • Royal Society of Chemistry. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Chiral Building Blocks

In modern drug discovery, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Chiral building blocks, such as (R)-1-Boc-3-isopropyl-piperazine, are foundational components in the synthesis of complex pharmaceutical agents.[1][2][3] Their defined three-dimensional structure allows for precise molecular architecture, which is essential for targeted interactions with biological systems.[1][3] this compound, with its molecular formula C12H24N2O2 and monoisotopic mass of 228.1838 Da, serves as a key intermediate.[4][5] Consequently, robust analytical methods are required to confirm its identity, purity, and structural integrity.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose.[6][7][8] It offers unparalleled sensitivity and specificity, enabling not only the confirmation of the molecular weight but also the elucidation of the molecule's structure through controlled fragmentation. This guide provides an in-depth technical overview of the mass spectrometric analysis of this compound, grounded in the principles of electrospray ionization and tandem mass spectrometry.

Pillar 1: Ionization & Instrumentation - Foundational Choices

The journey from a sample vial to a mass spectrum begins with critical decisions regarding ionization. For a molecule like this compound, which contains basic nitrogen atoms within its piperazine ring, Electrospray Ionization (ESI) in positive ion mode is the logical and most effective choice. The piperazine nitrogens are readily protonated in the ESI source, particularly in the presence of an acidic mobile phase modifier like formic acid, to generate the protonated molecule, [M+H]⁺.[9][10]

Why ESI? ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[11] This is crucial for preserving the intact molecular ion, which is the primary piece of information in the initial MS1 scan. The goal is to generate a stable, charged precursor ion that can be isolated and subsequently fragmented in a controlled manner.

Instrumentation: A hybrid mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument, is ideally suited for this analysis.[12] These instruments allow for tandem mass spectrometry (MS/MS), a process where a specific ion (the precursor) is selected in the first stage of mass analysis, fragmented in a collision cell, and the resulting fragment ions (the products) are analyzed in the second stage.[12] This MS/MS capability is indispensable for structural confirmation.

Pillar 2: The Experimental Workflow - A Validated Protocol

A robust and reproducible workflow is the bedrock of trustworthy data. The following protocol is designed as a self-validating system, incorporating best practices for small molecule LC-MS/MS analysis.[6][7][13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute to 10 µg/mL (0.1% Formic Acid in 50:50 MeOH:H2O) p1->p2 p3 Filter Sample (0.22 µm PTFE) p2->p3 lc LC Separation (C18 Column) p3->lc esi ESI Source (+ve) Generate [M+H]⁺ lc->esi ms1 MS1 Scan (Select m/z 229.19) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragments) cid->ms2 da Spectrum Interpretation ms2->da dv Structural Confirmation da->dv

Caption: A validated workflow for the LC-MS/MS analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade methanol.[14]

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final diluent should mimic the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid) to ensure good peak shape.[14] The use of formic acid is critical to promote protonation for positive mode ESI.

    • Ensure the final sample is free of particulates by filtering through a 0.22 µm syringe filter if necessary. High salt concentrations are incompatible with ESI and must be avoided.[14]

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A generic gradient starting at 5-10% B, ramping to 95% B, and re-equilibrating is typically sufficient to elute the compound.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Scan a range appropriate for the precursor ion (e.g., m/z 100-400) to confirm the presence of the [M+H]⁺ ion at m/z 229.19.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Isolate m/z 229.19.

      • Collision Gas: Argon.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum. Optimization is key; lower energies may only show the most facile losses, while higher energies will induce more extensive fragmentation.[15]

Pillar 3: Fragmentation Analysis - Deconstructing the Molecule

The power of tandem mass spectrometry lies in its ability to generate structurally significant fragment ions.[16] The fragmentation of the protonated this compound ([M+H]⁺, m/z 229.19) is predictable and driven by the lability of the tert-Butyloxycarbonyl (Boc) protecting group and the inherent structure of the piperazine ring.

The most characteristic fragmentation pathway for Boc-protected amines involves the loss of neutral molecules associated with the Boc group.[17][18] The primary cleavages are:

  • Loss of Isobutylene (56 Da): A facile McLafferty-type rearrangement leads to the elimination of isobutylene (C₄H₈), resulting in a carbamic acid intermediate.[17]

  • Loss of CO₂ (44 Da): The carbamic acid intermediate readily loses carbon dioxide.

  • Loss of the entire Boc group (100 Da): The combined loss of isobutylene and carbon dioxide results in a total neutral loss of 100 Da.

Following the loss of the protecting group, the exposed piperazine ring can undergo further fragmentation. Cleavage of the C-N bonds within the piperazine ring is a common pathway for this class of compounds.[19][20]

Proposed Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 229.19 (C₁₂H₂₅N₂O₂⁺) F1 [M+H - C₄H₈]⁺ m/z 173.13 (C₈H₁₇N₂O₂⁺) M->F1 - 56.06 Da (Isobutylene) F2 [M+H - C₅H₈O₂]⁺ m/z 129.09 (C₇H₁₇N₂⁺) F1->F2 - 44.01 Da (CO₂) F3 [C₄H₉N₂]⁺ m/z 85.08 F2->F3 - 44.03 Da (Propylene + H₂) F4 [C₅H₁₁N]⁺ m/z 85.09 F2->F4 - 44.00 Da (CH₄N₂) dummy->F2 - 100.07 Da (Boc Group)

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.

Summary of Expected Ions

The interpretation of the resulting MS/MS spectrum relies on matching the observed m/z values to these predicted fragmentation events.

m/z (Theoretical) Proposed Ion / Neutral Loss Notes
229.19[M+H]⁺Protonated Parent Molecule
173.13[M+H - C₄H₈]⁺Primary Loss: Elimination of isobutylene from the Boc group. This is often a high-abundance ion.[17]
129.09[M+H - C₅H₈O₂]⁺Key Diagnostic Ion: Loss of the entire Boc group (isobutylene + CO₂). This corresponds to the protonated 2-isopropyl-piperazine.
85.08[C₄H₉N₂]⁺A common fragment from the cleavage of the piperazine ring after deprotection.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when approached with a foundational understanding of the molecule's chemistry and the principles of tandem mass spectrometry. By selecting the appropriate ionization method (ESI positive), employing a validated LC-MS/MS workflow, and understanding the predictable fragmentation patterns dominated by the loss of the Boc protecting group, researchers can confidently verify the structure and identity of this critical chiral building block. This guide provides the framework for achieving that analytical certainty, ensuring the integrity of materials used in the intricate process of drug development.

References

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
  • Wang, Z., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
  • Tecan Group Ltd. (2021). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
  • PubChem. (R)-1-Boc-2-isopropylpiperazine.
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7545. [Link]
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • Chemguide.
  • Chemistry LibreTexts.
  • Wikipedia. Tandem mass spectrometry. [Link]

Sources

Introduction: The Role of FT-IR in Pharmaceutical Intermediate Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Analysis of Boc-Protected Isopropyl-Piperazine

In the landscape of modern drug development and pharmaceutical manufacturing, the structural confirmation and purity assessment of synthetic intermediates are paramount. Boc-protected isopropyl-piperazine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the reactivity of one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen atom.[1][2] The subsequent removal of the Boc group is a key step in the synthetic pathway.[1]

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for the verification of such intermediates.[3][4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[5][6] For a researcher or quality control analyst, the FT-IR spectrum serves as a first-line-of-defense confirmation that the desired N-Boc protection has occurred successfully and that the core structure of the isopropyl-piperazine moiety is intact. This guide provides an in-depth analysis of the FT-IR spectrum of 1-Boc-4-isopropyl-piperazine, explains the causality behind spectral features, and presents a validated protocol for data acquisition.

Molecular Structure and Expected Vibrational Modes

To interpret the FT-IR spectrum of 1-Boc-4-isopropyl-piperazine, we must deconstruct the molecule into its primary functional components and understand their characteristic vibrational frequencies. The key structural elements are the Boc-carbamate group, the saturated piperazine ring, and the isopropyl substituent.

Caption: Molecular structure of 1-Boc-4-isopropyl-piperazine with key vibrational modes highlighted.

  • The Boc (tert-butoxycarbonyl) Group : This is the most diagnostic functional group. Its presence is a primary indicator of a successful protection reaction.

    • C=O Stretch (Amide/Carbamate) : A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹ .[7] This peak is often the most intense in the spectrum and is a definitive marker for the carbamate carbonyl. Its position confirms the electronic environment of the carbonyl, distinguishing it from simple ketones or esters.

    • C-O Stretches : The carbamate linkage features two C-O single bonds. These give rise to strong bands in the 1300-1150 cm⁻¹ region. A particularly prominent band is often observed around 1160 cm⁻¹ , corresponding to the O-C(O)-N stretch.[8]

    • tert-Butyl Group Bending : The gem-dimethyl groups of the t-butyl moiety produce characteristic C-H bending vibrations. Look for a distinctive doublet of medium-to-strong intensity around 1390 cm⁻¹ and 1365 cm⁻¹ . The presence of this doublet is a strong confirmation of the t-butyl structure.[9][10]

  • The Piperazine Ring and Isopropyl Group (Aliphatic Moieties) : These saturated structures contribute primarily to the C-H stretching and bending regions of the spectrum.

    • C-H Stretching : Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ region.[11] These arise from the symmetric and asymmetric stretching of C-H bonds in the CH₂, and CH₃ groups of the piperazine ring and the isopropyl and t-butyl groups.

    • C-N Stretching : The stretching vibrations of the C-N bonds within the piperazine ring typically appear as medium to weak bands in the 1250-1020 cm⁻¹ range.[12] These can sometimes be difficult to assign definitively as they fall in the complex "fingerprint region."

    • CH₂ and CH₃ Bending : Scissoring and rocking vibrations for the CH₂ groups of the piperazine ring and the CH₃ groups of the isopropyl substituent occur around 1470-1450 cm⁻¹ .[11] The characteristic bending of the isopropyl group may also contribute to the doublet around 1380 cm⁻¹, potentially overlapping with the t-butyl signals.[13]

Experimental Protocol: ATR-FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis due to its simplicity, speed, and minimal sample preparation requirements.[14][15] It is ideal for viscous oils or solid powders, which are common physical forms for this intermediate.

Instrumentation: A standard FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Methodology:

  • Crystal Cleaning and Preparation :

    • Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropyl alcohol or acetone) using a non-abrasive wipe (e.g., Kimwipe).

    • Causality: Any residue from previous samples or cleaning solvents will contribute to the spectrum, leading to inaccurate results. A clean crystal ensures that the spectrum is exclusively from the analyte.[14]

  • Background Spectrum Acquisition :

    • Action: With the clean, empty ATR crystal in place, acquire a background spectrum. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: The background scan measures the ambient atmosphere (CO₂ and water vapor) and the instrumental response.[16] The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final output only shows the absorbance of the sample itself.

  • Sample Application :

    • Action: Place a small amount of the Boc-protected isopropyl-piperazine sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the instrument's pressure clamp to ensure good contact.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample.[15] Good, uniform contact between the sample and the crystal is critical for generating a strong, high-quality spectrum. Insufficient contact will result in a weak signal.

  • Sample Spectrum Acquisition :

    • Action: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more easily interpretable spectrum.[9] Using identical parameters ensures the background is correctly subtracted.

  • Data Processing and Cleaning :

    • Action: After acquisition, perform an ATR correction if the software allows (this accounts for the wavelength-dependent depth of penetration). Perform a baseline correction if necessary to ensure the baseline is flat at 100% transmittance or zero absorbance.

    • Causality: Corrections ensure that peak positions and relative intensities are accurate, which is crucial for comparison with reference spectra and for definitive identification.[6]

Spectral Interpretation: A Self-Validating Analysis

A typical FT-IR spectrum of successfully synthesized 1-Boc-4-isopropyl-piperazine should exhibit a clear pattern of peaks that mutually validate the structure. The absence of certain peaks is as important as the presence of others.

Key checkpoints for spectral validation:

  • Presence of a Strong Carbonyl Peak: The most prominent feature should be the C=O stretch around 1690 cm⁻¹ . Its high intensity and characteristic position confirm the presence of the carbamate.

  • Confirmation of the t-Butyl Group: The doublet at approximately 1390 cm⁻¹ and 1365 cm⁻¹ must be present. This validates the "Boc" part of the protecting group.

  • Aliphatic C-H Stretches: A strong cluster of peaks between 3000-2850 cm⁻¹ confirms the saturated hydrocarbon backbone (piperazine, isopropyl, and t-butyl).

  • Absence of N-H Peaks: Critically, there should be no significant absorption bands in the 3500-3300 cm⁻¹ region. The presence of a band here would indicate an unreacted secondary amine (from the starting piperazine) or hydrolysis of the Boc group, signaling an incomplete reaction or degradation.[12]

Data Summary

The expected key vibrational frequencies for 1-Boc-4-isopropyl-piperazine are summarized below for quick reference.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Origin
2970-2850StrongC-H StretchingAliphatic (Piperazine, Isopropyl, t-Butyl)
1695-1685Very StrongC=O StretchingBoc-Carbamate
1470-1450MediumCH₂/CH₃ BendingAliphatic (Piperazine, Isopropyl)
1390 & 1365Medium-Stronggem-Dimethyl C-H Bending (Doublet)t-Butyl of Boc Group
~1240StrongC-N StretchingPiperazine Ring / Carbamate
~1160StrongC-O StretchingBoc-Carbamate

Logical Workflow for FT-IR Analysis

The process of analyzing a sample follows a logical and self-validating workflow, ensuring scientific integrity at each stage.

cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_interp 3. Interpretation & Validation Clean Clean ATR Crystal Background Acquire Background (32 scans, 4 cm⁻¹) Clean->Background Apply Apply Sample to Crystal Background->Apply Acquire Acquire Sample Spectrum (Same Parameters) Apply->Acquire Process Process Spectrum (ATR & Baseline Correction) Acquire->Process Identify_CO Identify C=O Stretch? (~1690 cm⁻¹) Process->Identify_CO Identify_tBu Identify t-Butyl Doublet? (1390/1365 cm⁻¹) Identify_CO->Identify_tBu Yes Fail Inconclusive / Impure Identify_CO->Fail No Check_NH Absence of N-H Stretch? (>3300 cm⁻¹) Identify_tBu->Check_NH Yes Identify_tBu->Fail No Confirm Structure Confirmed Check_NH->Confirm Yes Check_NH->Fail No

Sources

Physical appearance of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-Boc-3-isopropyl-piperazine

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug development, the precise understanding of chiral building blocks is paramount. This compound has emerged as a significant heterocyclic scaffold, valued for its role in the synthesis of complex molecular architectures with therapeutic potential. This guide provides an in-depth technical overview of its physical and chemical properties, analytical characterization, and safe handling protocols, tailored for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only presents data but also offers insights into its practical application and experimental causality.

Chemical Identity and Physical Properties

This compound, with the IUPAC name tert-butyl (3R)-3-propan-2-ylpiperazine-1-carboxylate, is a chiral piperazine derivative. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for regioselective functionalization, making it a versatile intermediate in organic synthesis.

Physical Appearance

At ambient temperature, this compound typically presents as a colorless to light yellow liquid [1]. The visual appearance can be a preliminary indicator of purity; a pronounced yellow or brown coloration may suggest the presence of impurities or degradation products. Therefore, visual inspection should be the first step in the quality assessment of this reagent.

Key Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for experimental design, particularly in reaction setup, solvent selection, and purification processes.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1][3]
CAS Number 928025-63-2[1]
Density (Predicted) 0.980 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 298.4 ± 15.0 °C at 760 mmHg[1]
Flash Point (Predicted) 134.2 ± 20.4 °C[2]
Refractive Index (Predicted) 1.462[2]
pKa (Predicted) 8.39 ± 0.40[1]

Note: Predicted values are computationally derived and should be used as an estimate. Experimental verification is recommended for critical applications.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in a synthetic sequence. The following section outlines the standard analytical protocols.

Workflow Overview

Analytical_Workflow cluster_0 Identity & Purity Verification cluster_1 Stereochemical Integrity NMR NMR Spectroscopy (¹H, ¹³C) Purity Chromatographic Purity (HPLC/GC) NMR->Purity MS Mass Spectrometry (ESI-MS) MS->Purity IR IR Spectroscopy Chiral_HPLC Chiral HPLC Purity->Chiral_HPLC Sample Sample of This compound Sample->NMR Sample->MS Sample->IR

Caption: Standard analytical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key signals to expect include the isopropyl methine and methyl protons, the piperazine ring protons, and the characteristic singlet for the nine protons of the Boc group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR : The carbon NMR spectrum will confirm the carbon framework of the molecule. Distinct signals should be observable for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the piperazine ring and isopropyl substituent.

  • Mass Spectrometry (MS) :

    • Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₂ would be approximately m/z 229.18. The observation of this parent ion is a strong confirmation of the compound's identity.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the C=O stretch of the carbamate in the Boc group. N-H stretching vibrations for the secondary amine in the piperazine ring are expected in the region of 3200-3400 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity Assessment : Reversed-phase HPLC with a C18 column is a standard method to assess the purity of the compound. A mobile phase gradient of water and acetonitrile with a small amount of trifluoroacetic acid (TFA) is often effective. Purity is determined by the area percentage of the main peak.

    • Chiral HPLC : To confirm the enantiomeric purity, chiral HPLC is indispensable. A chiral stationary phase, such as one based on derivatized cellulose or amylose, is required to separate the (R) and (S) enantiomers. The choice of mobile phase (typically a mixture of hexanes and an alcohol like isopropanol) is critical for achieving baseline separation.

Handling, Storage, and Safety

Safety Precautions

This compound is classified with GHS hazard statements indicating it can cause skin irritation[2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.

Storage and Stability

For long-term storage and to maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 2–8 °C[1]. This precaution minimizes potential degradation from atmospheric moisture and oxygen. The container should be tightly sealed to prevent the ingress of contaminants.

First Aid Measures
  • In case of skin contact : Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • If swallowed : Rinse mouth with water. Do not induce vomiting. Seek medical advice.

Synthetic Utility and Applications

The strategic placement of the Boc protecting group on the piperazine ring renders the second nitrogen atom available for a variety of chemical transformations. This makes this compound a valuable chiral building block in the synthesis of pharmaceutical agents. The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacological properties of a target molecule, such as binding affinity and metabolic stability.

Common synthetic applications include:

  • N-alkylation or N-arylation at the unprotected secondary amine.

  • Use in reductive amination reactions.

  • Coupling with carboxylic acids to form amides.

The Boc group can be readily removed under acidic conditions (e.g., with TFA or HCl) to reveal the second amine, allowing for further functionalization.

Conclusion

This compound is a key chiral intermediate whose proper characterization and handling are essential for its successful application in research and development. This guide has provided a comprehensive overview of its physical appearance, physicochemical properties, analytical characterization workflow, and safety protocols. By adhering to these guidelines, researchers can ensure the quality and integrity of this important building block in their synthetic endeavors.

References

  • PubChem. (n.d.). (R)-1-Boc-2-isopropylpiperazine.

Sources

Solubility of (R)-1-Boc-3-isopropyl-piperazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Beginning solubility research

I am now initiating a comprehensive search for relevant literature, including scholarly articles, technical data sheets, and patents, to investigate the solubility of (R)-1-Boc-3-isopropyl-piperazine" in numerous organic solvents. Also, I am planning to search for established methodologies and protocols.

Analyzing properties and data

I am now focusing on gathering data on the physicochemical properties of both the compound and the solvents, including polarity, hydrogen bonding, and molecular weight. Concurrently, I'm designing a detailed structure for the technical guide, which will cover the importance of solubility in drug development, solubility determination experiments, and data presentation. I'm aiming to synthesize all the data and protocols into a comprehensive, user-friendly guide.

Refining literature searches

I'm expanding my literature search to include methodologies for organic compound solubility and its relevance to pharmaceuticals. I'm also delving into the physicochemical properties of both the compound and various organic solvents to see how these impact solubility. I'm focusing on polarity and hydrogen bonding to help structure the guide. I now plan to draft a detailed guide outline.

Analyzing Initial Findings

I've begun to gather physicochemical data for relevant compounds. My research has unearthed properties like molecular weight, XLogP3, and hydrogen bond counts for both this compound and (R)-1-Boc-2-isopropylpiperazine. While promising, the initial data is somewhat constrained.

Addressing Data Limitations

I am now focusing on the solubility gap. While I've gathered physicochemical properties for the Boc-isopropyl-piperazine derivatives, direct experimental solubility data is still elusive. Resources on general solubility are available, along with useful guides to performing solubility experiments. Lacking direct values, I'm shifting to a theoretical approach, which will inform the "Experimental Protocols" section.

Developing a Solubility Strategy

I'm now integrating all the existing data. I've compiled physicochemical properties, including hydrogen bond counts and XLogP3, for the Boc-isopropyl-piperazine derivatives, which are crucial for the "Physicochemical Properties" section. Finding solubility data, especially experimental, has been challenging. Lacking direct values, I'll leverage theoretical considerations. Next up: developing a detailed experimental protocol.

Navigating the Safety Profile of (R)-1-Boc-3-isopropyl-piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers engaged in the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's safety profile is paramount. This guide provides an in-depth technical overview of the material safety data for (R)-1-Boc-3-isopropyl-piperazine, a chiral piperazine derivative increasingly utilized as a key building block in medicinal chemistry. In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific enantiomer, this document synthesizes available data from structurally related compounds and public chemical databases to offer a robust framework for safe handling, storage, and emergency preparedness.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name tert-butyl (3R)-3-isopropylpiperazine-1-carboxylate, is a carbamate-protected piperazine. The tert-butyloxycarbonyl (Boc) protecting group imparts specific solubility characteristics and influences its reactivity. A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C12H24N2O2[1]
Molecular Weight 228.33 g/mol [1][2]
CAS Number 928025-63-2[1]
Appearance Not specified (often a solid)N/A
Boiling Point 298.4 °C at 760 mmHg (for racemic mixture)[3]
Flash Point 134.2 °C (for racemic mixture)[3]
Density 1.0 g/cm³ (for racemic mixture)[3]
XLogP3 1.9 (for racemic mixture)[3]
Topological Polar Surface Area (TPSA) 41.6 Ų[2]

Note: Some data points are for the racemic mixture (CAS 502649-32-3) due to the limited availability of specific data for the (R)-enantiomer.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not widely published, data for the racemic mixture and similar Boc-protected piperazines indicate a primary concern for skin and eye irritation, as well as potential respiratory irritation.

GHS Classification (Inferred)

Based on data for 1-Boc-3-isopropyl-piperazine[3] and (R)-1-Boc-3-methylpiperazine:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)

Pictograms:



Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for minimizing risk. The following are recommended based on the hazard profile of similar compounds[4][5]:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Personal Protective Equipment (PPE) Workflow

The causality behind stringent handling protocols is the prevention of direct contact and aerosol inhalation. The following workflow is designed as a self-validating system to ensure researcher safety.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Work in a well-ventilated area (fume hood recommended) gather_ppe Assemble required PPE prep_area->gather_ppe Ensure ventilation don_ppe Don PPE: - Nitrile gloves - Safety glasses with side shields - Lab coat gather_ppe->don_ppe Proceed to handling handle_compound Handle this compound don_ppe->handle_compound decontaminate Decontaminate work surfaces handle_compound->decontaminate After use dispose_waste Dispose of waste in a sealed, labeled container decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses with side shields.[6]

    • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[6]

    • Skin and Body Protection: Wear a standard laboratory coat. Ensure exposed skin is covered.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in mitigating exposure effects. The following logical flow should be followed in an emergency.

cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air wash_skin Wash skin with soap and water for 15 mins skin_contact->wash_skin rinse_eyes Rinse eyes cautiously with water for 15 mins eye_contact->rinse_eyes rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek immediate medical attention move_fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency First-Aid Response Flowchart.

First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][6]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][6]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6]

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[5]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a well-ventilated place. Keep the container tightly closed and in a dry, cool place.[5][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6][8]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Fire-Fighting and Disposal Considerations

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

    • Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations. This material may be classified as hazardous waste.[5]

References

  • PubChem. (R)-1-Boc-2-isopropylpiperazine.
  • PubChem. (R)-1-Boc-3-methylpiperazine.
  • J&K Scientific LLC. 1-Boc-3-isopropyl-piperazine | 502649-32-3. [Link]
  • Chemical-Suppliers. (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. [Link]

Sources

A Technical Guide to (R)-1-Boc-3-isopropyl-piperazine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Piperazines in Modern Drug Discovery

The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in critical hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[1] The introduction of chirality to the piperazine ring, as seen in (R)-1-Boc-3-isopropyl-piperazine, offers an even greater level of sophistication, allowing for precise three-dimensional orientation of substituents to optimize target engagement and minimize off-target effects. This guide provides an in-depth technical overview of this compound, from its commercial availability and synthesis to its practical application and analytical characterization, designed to empower researchers in drug development.

Commercial Availability and Supplier Overview

This compound is a readily available building block for research and development purposes. A number of reputable chemical suppliers offer this compound, typically with purities of 97% or higher. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's ability to provide a comprehensive Certificate of Analysis (CoA) and ensure batch-to-batch consistency.

Below is a comparative table of prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberPurity (Typical)Notes
Sigma-Aldrich928025-63-297%A well-established supplier with extensive documentation.
AChemBlock928025-63-297%Often provides detailed product information on their website.
ChemicalBook928025-63-2VariesAn aggregator platform that lists multiple suppliers.
J&K Scientific502649-32-3 (racemic)VariesOffers the racemic mixture, which can be useful for analytical method development.

Note on Isomers: It is critical to distinguish between the different isomers of 1-Boc-3-isopropyl-piperazine:

  • (R)-enantiomer: CAS 928025-63-2

  • (S)-enantiomer: CAS 475272-54-9

  • Racemic mixture: CAS 502649-32-3

Always verify the CAS number to ensure you are ordering the correct stereoisomer for your research.

Synthesis of this compound: A Scalable Approach

The commercial synthesis of chiral piperazines often leverages the rich pool of readily available and enantiomerically pure amino acids. A common strategy for the synthesis of this compound involves a multi-step sequence starting from D-asparagine.[3] This approach is advantageous as it establishes the desired stereochemistry early in the synthesis and avoids a costly and often low-yielding chiral resolution step.

A plausible and scalable synthetic route is outlined below. This process is a composite of established chemical transformations and represents a common industrial approach.

Synthetic_Pathway D_Asn D-Asparagine Cbz_protected Cbz-Protected Asparagine D_Asn->Cbz_protected 1. CbzCl, Base Hofmann_product Hofmann Degradation Product Cbz_protected->Hofmann_product 2. Hofmann Degradation Esterified_amine Esterified Diamine Hofmann_product->Esterified_amine 3. Esterification Boc_protected_amine Boc-Protected Diamine Esterified_amine->Boc_protected_amine 4. Boc Anhydride Cyclized_product (R)-1-N-Boc-3-piperazine methyl formate Boc_protected_amine->Cyclized_product 5. 1-Bromo-2-chloroethane Final_product This compound Cyclized_product->Final_product 6. Grignard Reaction (Isopropylmagnesium bromide)

Figure 1: A representative synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how such a synthesis might be performed on a laboratory scale.

Step 1: Protection of D-Asparagine D-asparagine is reacted with benzyl chloroformate (CbzCl) in the presence of a suitable base (e.g., sodium bicarbonate) in an aqueous/organic solvent mixture to yield the Cbz-protected amino acid.

Step 2: Hofmann Degradation The Cbz-protected asparagine undergoes a Hofmann degradation using a reagent like iodobenzene diacetate to form a primary amine with one less carbon atom.

Step 3: Esterification The resulting diamine is then esterified, typically using methanol and a chlorinating agent, to produce the corresponding methyl ester.

Step 4: Boc Protection The free amine is selectively protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to yield the Boc-protected diamine.

Step 5: Cyclization The piperazine ring is formed by reacting the Boc-protected diamine with 1-bromo-2-chloroethane.

Step 6: Grignard Reaction Finally, the methyl ester is converted to the isopropyl group via a Grignard reaction with isopropylmagnesium bromide, followed by a reductive workup to afford the target molecule, this compound.

Application in Drug Discovery: A Key Building Block

The utility of this compound lies in its ability to serve as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc-protecting group allows for the selective functionalization of the N1 nitrogen, while the unprotected N4 nitrogen is available for a variety of coupling reactions.

While specific examples of its use in late-stage clinical candidates or approved drugs are not widely published, its structural motif is highly relevant to several therapeutic areas. For instance, substituted piperazines are key components of numerous central nervous system (CNS) agents, such as antipsychotics and antidepressants.[4] They are also found in a variety of anticancer agents, including kinase inhibitors.[2]

The general workflow for utilizing this building block in a drug discovery program is depicted below.

Drug_Discovery_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Coupling_N4 Functionalization of N4 Start->Coupling_N4 Coupling_N1 Functionalization of N1 Deprotection->Coupling_N1 Library_Synthesis Library Synthesis Coupling_N1->Library_Synthesis Coupling_N4->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening Lead_Optimization Lead Optimization Screening->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Figure 2: General workflow for the use of this compound in drug discovery.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and enantiomeric excess of this compound is paramount for its use in pharmaceutical research. A comprehensive Certificate of Analysis should be requested from the supplier, which typically includes the following information:

  • Product Name and CAS Number: Confirms the identity of the compound.

  • Lot Number: For batch traceability.

  • Appearance: A visual description of the material.

  • Purity by HPLC: High-Performance Liquid Chromatography is used to determine the chemical purity.

  • Enantiomeric Excess (e.e.) by Chiral HPLC: This is a critical parameter to confirm the stereochemical integrity of the material.

  • Identity by ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight.

Representative Analytical Data

While a specific CoA for this compound is not publicly available, the following represents the type of data a researcher should expect.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a multiplet), the Boc group (a singlet), and the piperazine ring protons (a series of multiplets).

¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum would show distinct signals for the carbons of the isopropyl group, the Boc group, and the piperazine ring.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess is typically performed using chiral HPLC. A polysaccharide-based chiral stationary phase, such as Chiralpak® IC or a similar column, is often effective for separating the enantiomers of piperazine derivatives.[5]

Illustrative Chiral HPLC Method:

ParameterCondition
Column Chiralpak® IC-3 (250 x 4.6 mm, 3 µm)
Mobile Phase 0.2% Trifluoroacetic acid in n-Hexane:Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

Under these or similar conditions, the (R) and (S) enantiomers will have different retention times, allowing for their quantification and the calculation of the enantiomeric excess. A resolution (Rs) of >1.5 between the two enantiomeric peaks is desirable for accurate quantification.[6]

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and readily accessible chiral building block for drug discovery and development. Its strategic use can facilitate the synthesis of novel and potent therapeutic agents. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective implementation in research programs. By carefully selecting suppliers, verifying the quality of the material, and employing appropriate synthetic and analytical methodologies, researchers can confidently incorporate this important intermediate into their drug discovery pipelines.

References

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  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.).
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  • Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. [Link]
  • National Center for Biotechnology Information. (n.d.). tert-Butyl (3R)-3-(propan-2-yl)piperazine-1-carboxylate. PubChem.
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An In-depth Technical Guide to the Stereochemistry of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the stereochemical attributes of (R)-1-Boc-3-isopropyl-piperazine, a chiral building block of significant interest in medicinal chemistry. The piperazine scaffold is a "privileged structure" frequently found in centrally active pharmaceuticals, and precise control over its three-dimensional geometry is paramount for optimizing drug-receptor interactions and ensuring target specificity.[1][2] This document elucidates the principles governing its configuration, conformational behavior, stereoselective synthesis, and analytical verification.

Defining the Stereochemistry: Configuration and Conformation

The stereochemical identity of this compound is defined by two key aspects: the absolute configuration at the C3 chiral center and the conformational dynamics of the piperazine ring.

Absolute Configuration at the C3 Center

The designation '(R)' refers to the absolute configuration of the stereocenter at the 3-position of the piperazine ring. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4]

Assigning CIP Priorities:

  • Identify the Stereocenter: The carbon atom at position 3 (C3), which is bonded to four different substituents:

    • A hydrogen atom (H)

    • An isopropyl group (-CH(CH₃)₂)

    • A ring nitrogen atom at position 4 (N4-H)

    • A ring carbon atom at position 2 (-CH₂-)

  • Prioritize Substituents: Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic numbers receive higher priority.[5][6][7]

    • Priority 1: The nitrogen atom of the N4-H group (Atomic Number = 7).

    • Priority 2: The carbon atom of the C2 methylene group (-CH₂-). This carbon is further attached to the N1-Boc group.

    • Priority 3: The carbon atom of the isopropyl group (-CH(CH₃)₂).

    • Priority 4: The hydrogen atom (Atomic Number = 1).

  • Determine R/S Configuration: The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. The direction from the highest priority (1) to the second (2) to the third (3) priority group is then traced. For this compound, this trace follows a clockwise direction, hence the designation Rectus (R).[6]

Conformational Analysis

Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[8][9] The presence of bulky substituents—the N-Boc group and the C3-isopropyl group—dictates the preferred chair conformation.

  • Ring Inversion: The piperazine ring can undergo inversion, interconverting between two chair forms.[8]

  • Substituent Orientation: Substituents can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl (Boc) group at N1 strongly prefers an equatorial position to minimize steric hindrance. To reduce 1,3-diaxial interactions, the large isopropyl group at C3 also favors an equatorial orientation.[10][11] Therefore, the most stable conformation is the chair form where both the N-Boc and C3-isopropyl groups are in equatorial positions.

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is critical for pharmaceutical applications.[] The synthesis of the (R)-enantiomer of 1-Boc-3-isopropyl-piperazine typically relies on strategies that introduce chirality in a controlled manner. A common and efficient approach involves starting from a chiral precursor, often a naturally occurring amino acid.

Synthesis from a Chiral Pool: (D)-Valine

A logical and widely used strategy is to derive the chiral center from an inexpensive, enantiomerically pure starting material. (D)-Valine is an ideal precursor for introducing the (R)-isopropyl group at the C3 position.

A generalized synthetic workflow is outlined below. This multi-step process leverages the inherent chirality of the starting material to construct the piperazine ring with the desired stereochemistry.[13][14]

Diagram 1: Synthetic Workflow from (D)-Valine

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Diamine Formation cluster_2 Phase 3: Piperazine Ring Formation D_Valine 1. (D)-Valine (Chiral Pool) Amine_Protection 2. Amine Protection (e.g., Cbz-Cl) D_Valine->Amine_Protection Step A Reduction 3. Carboxylic Acid Reduction (e.g., LiAlH4 to Alcohol) Amine_Protection->Reduction Step B Activation 4. Alcohol Activation (e.g., Mesylation) Reduction->Activation Step C Displacement 5. SN2 Displacement (with protected amine) Activation->Displacement Step D Deprotection 6. Deprotection (to yield chiral diamine) Displacement->Deprotection Step E Cyclization 7. Ring Closure (with glyoxal or equivalent) Deprotection->Cyclization Step F Boc_Protection 8. N1-Boc Protection (Boc2O) Cyclization->Boc_Protection Step G Final_Product 9. This compound Boc_Protection->Final_Product Step H

Caption: Generalized workflow for the synthesis of the target molecule.

Analytical Techniques for Stereochemical Verification

Confirming the absolute configuration and determining the enantiomeric purity (often expressed as enantiomeric excess, or e.e.) are mandatory quality control steps.[15][16] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[][17]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[17][] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[17][19]

Diagram 2: Principle of Chiral HPLC Separation

Caption: Differential interactions lead to separation of enantiomers.

Exemplary Chiral HPLC Protocol

This protocol is illustrative and serves as a starting point for method development. Optimization is typically required for specific equipment and sample matrices.[17][19]

ParameterRecommended ConditionsRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for detecting the Boc-protected compound.
Column Polysaccharide-based CSP (e.g., Chiralpak® series)These columns are known for their broad applicability in separating a wide range of chiral compounds, including N-Boc heterocycles.[17]
Mobile Phase Hexane/Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine)Normal phase conditions often provide better selectivity for this class of compounds. The basic additive helps to improve peak shape by minimizing interactions with residual silanols on the silica support.
Flow Rate 0.5 - 1.0 mL/minA standard flow rate to ensure good separation efficiency without excessive pressure.
Temperature 25 °C (Ambient)Temperature can affect selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210-220 nmThe carbamate group of the Boc protecting group provides sufficient UV absorbance in this range.
Sample Prep Dissolve sample in mobile phase (~0.5 mg/mL)Ensures compatibility with the chromatographic system and prevents solvent effects.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. For pharmaceutical applications, an e.e. of >99% is typically required.[17]

Applications in Drug Development

This compound is a valuable chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). The piperazine ring is a common pharmacophore that can interact with various biological targets, particularly in the central nervous system (CNS).[20][21][22] Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability. The defined stereochemistry at the C3 position is crucial for achieving high-affinity and selective binding to the target protein, minimizing off-target effects and potential toxicity.[]

References

  • A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds. Benchchem.
  • Cahn–Ingold–Prelog priority rules. Wikipedia.
  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.
  • 3.6 Cahn-Ingold Prelog Rules. Chemistry LibreTexts.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules.
  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane. Benchchem.
  • Cahn–Ingold–Prelog priority rules. Wikipedia.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
  • Conformational analysis of 2-substituted piperazines. PubMed.
  • Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. ResearchGate.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Chiral Intermediates in Drug Synthesis. BOC Sciences.
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
  • Chiral Purity in Drug Analysis. ResearchGate.
  • Synthesis method of chiral piperazinone derivative. Google Patents.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Chiral Analysis & Separation. BOC Sciences.
  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. Google Patents.
  • Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate. Google Patents.
  • In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. Benchchem.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
  • (S)-1-Boc-3-isopropyl-piperazine. J&W Pharmlab.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

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X-ray crystal structure of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quest for a Definitive Structure

It is a foundational principle in drug discovery that a molecule's three-dimensional structure dictates its biological function. For medicinal chemists and structural biologists, obtaining an X-ray crystal structure is the gold standard for unequivocally defining this architecture. However, for many compounds of pharmaceutical interest, including the chiral building block (R)-1-Boc-3-isopropyl-piperazine , this critical data is not always publicly available.

This guide, therefore, embarks on a proactive and instructive path. In the absence of a published crystal structure for this compound, this document will serve as a comprehensive technical roadmap for researchers and drug development professionals. It will provide the scientific community with a detailed, field-tested methodology to progress from chemical synthesis to high-quality single crystals, and ultimately, to the elucidation and analysis of the definitive X-ray crystal structure.

As a Senior Application Scientist, the aim is not merely to present a series of protocols, but to instill a deep understanding of the underlying principles and critical decision-making processes that ensure success in the challenging endeavor of molecular structure determination.

Section 1: Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a significant impediment to crystallization. The following is a robust, multi-step synthetic route adapted from established methodologies for similar piperazine derivatives.

Synthetic Pathway Overview

The synthesis of this compound can be approached through various routes. A common and effective strategy involves the use of a chiral starting material to introduce the desired stereochemistry, followed by cyclization and protection steps. A plausible synthetic route is outlined in the patent literature for a related compound, (R)-1-N-BOC-3-piperazinecarboxylic acid methyl ester, which starts from D-asparagine[1]. While the specific synthesis for the isopropyl derivative may vary, the general principles of stereocontrol and functional group manipulation are transferable.

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow Start Chiral Starting Material (e.g., (R)-2-isopropyl-1,2-diaminoethane derivative) Step1 Cyclization (e.g., with a two-carbon electrophile) Start->Step1 Step2 Purification of (R)-3-isopropylpiperazine Step1->Step2 Step3 Boc Protection (Di-tert-butyl dicarbonate) Step2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-3-isopropylpiperazine

This step is critical for establishing the stereocenter. A common method involves the cyclization of a chiral diamine with a suitable two-carbon electrophile.

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the chiral diamine precursor in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Slowly add the cyclizing agent (e.g., a glyoxal derivative) to the solution at a controlled temperature, often at 0 °C to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Step 2: Boc Protection

The protection of one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group is a standard procedure to allow for selective functionalization of the other nitrogen[2].

  • Reaction Setup: Dissolve the purified (R)-3-isopropylpiperazine in a solvent mixture, typically dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water[3].

  • Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct.

  • Boc Anhydride Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise[3].

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion. Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[3].

  • Final Purification: Purify the crude this compound by flash column chromatography to obtain a highly pure sample, which often presents as a colorless oil or a low-melting solid[4][5].

Section 2: Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For Boc-protected amines, which can be oils or amorphous solids at room temperature, a systematic approach to screening crystallization conditions is essential.

Principles of Crystallization

Crystallization is a process of controlled precipitation where molecules self-assemble into a highly ordered lattice. This requires a state of supersaturation, which can be achieved by various methods. The choice of solvent is paramount, as it influences solubility and molecular interactions.

Recommended Crystallization Techniques

For a compound like this compound, which may be an oil, several techniques are recommended:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly. The gradual increase in concentration can lead to the formation of single crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol for Crystallization Screening
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).

  • Initial Crystallization Attempts:

    • Prepare a concentrated solution of the compound in a good solvent.

    • Aliquot this solution into several small vials.

    • For slow evaporation, leave the vials loosely capped.

    • For vapor diffusion, place the vials in a larger chamber containing a precipitant.

    • For cooling, place the vials in a controlled cooling environment.

  • Troubleshooting and Optimization:

    • If the compound oils out, try more dilute solutions or a slower rate of supersaturation.

    • If no crystals form, try solvent mixtures or additives that can promote crystal packing.

    • The use of seed crystals, if available from a small-scale initial success, can be highly effective in promoting the growth of larger, higher-quality crystals[6][7].

Table 1: Suggested Solvents for Crystallization Screening

Solvent SystemRationale
Hexane/Ethyl AcetateA nonpolar/polar aprotic mixture, good for slow evaporation.
Dichloromethane/HexaneA polar aprotic/nonpolar system, suitable for vapor diffusion.
Acetone/WaterA polar aprotic/polar protic mixture, can be effective for cooling.
IsopropanolA single polar protic solvent, can sometimes yield good quality crystals.

Section 3: X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the determination of the molecular structure using X-ray diffraction.

Data Collection
  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms.

  • Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement
  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, accurate atomic positions.

Diagram 2: X-ray Crystallography Workflow

X-ray Crystallography Workflow Start Single Crystal Mounting Crystal Mounting Start->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Section 4: Expected Structural Features and Analysis

While the specific crystal structure of this compound is not yet determined, we can anticipate several key structural features based on known piperazine chemistry and the influence of the substituents.

  • Piperazine Ring Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable arrangement[8].

  • Substituent Orientation: The bulky isopropyl and Boc groups will likely occupy equatorial positions to minimize steric hindrance.

  • Intermolecular Interactions: In the solid state, the molecules will pack in a way that maximizes favorable intermolecular interactions, such as hydrogen bonding involving the N-H proton of the piperazine ring and the carbonyl oxygen of the Boc group of a neighboring molecule.

Table 2: Hypothetical Crystallographic Data Table

ParameterExpected Value/Range
Chemical FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ or P2₁2₁2₁ (chiral)
a (Å)10-20
b (Å)5-15
c (Å)10-25
β (°)90-110 (for monoclinic)
V (ų)1500-2500
Z4 or 8
R-factor< 0.05

This table provides a template for the data that would be obtained from a successful X-ray crystallographic analysis. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 0.05 indicates a good quality refinement.

Conclusion

The determination of the is an achievable goal that will provide invaluable information for its application in drug discovery and development. This guide has provided a comprehensive framework, from synthesis and purification to crystallization and X-ray analysis. By following these detailed protocols and understanding the underlying scientific principles, researchers will be well-equipped to unlock the definitive three-dimensional structure of this important chiral building block. The resulting structural data will undoubtedly accelerate the rational design of novel therapeutics.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
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An In-depth Technical Guide to the Enantioselective Synthesis of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of enantiomerically pure (R)-1-Boc-3-isopropyl-piperazine, a key chiral building block in modern medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and the introduction of chirality significantly expands the accessible chemical space for developing novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, experimental protocols, and the underlying chemical principles that govern these transformations. We will explore methods starting from the chiral pool, as well as asymmetric synthesis approaches, providing a framework for selecting the optimal route based on laboratory capabilities and project requirements.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability.[3] When a stereocenter is introduced into the piperazine core, as in this compound, it allows for three-dimensional interactions with biological targets, often leading to enhanced potency and selectivity.[2][4] The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms is crucial for synthetic utility, enabling selective functionalization of the second nitrogen.[5][6][7] The enantiomerically pure (R)-configuration is often a critical determinant of pharmacological activity. This guide will focus on practical and scalable methods to access this valuable chiral intermediate.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiopure chiral piperazines can be broadly categorized into three main strategies:

  • Synthesis from the Chiral Pool: Utilizing readily available, enantiomerically pure starting materials such as amino acids.[1][8][9][10][11][12]

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the piperazine ring or its precursors.[1][2][4][13][14][15]

  • Chiral Resolution: Separating a racemic mixture of the target molecule or a key intermediate.[]

This guide will primarily focus on the first two strategies as they are generally more efficient and scalable for producing enantiomerically pure compounds.

Synthesis from the Chiral Pool: A Route from (R)-Valine

A robust and common strategy for the synthesis of this compound is to start from the naturally occurring and inexpensive amino acid, (R)-valine. This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

Synthetic Workflow Overview

The overall transformation involves the conversion of (R)-valine into a chiral 1,2-diamine derivative, which is then cyclized to form the piperazine ring. Subsequent protection of the nitrogen atoms allows for the isolation of the desired product.

Synthesis from R-Valine Valine (R)-Valine AminoAlcohol (R)-2-Amino-3-methyl-1-butanol Valine->AminoAlcohol Reduction AzidoAlcohol (R)-2-Azido-3-methyl-1-butanol AminoAlcohol->AzidoAlcohol Diazotransfer AzidoAmine (R)-1-Azido-3-methyl-2-butanamine AzidoAlcohol->AzidoAmine Mesylation & Azide Displacement Diaminoalkane (R)-3-Methyl-1,2-butanediamine AzidoAmine->Diaminoalkane Reduction Cyclization Piperazine Ring Formation Diaminoalkane->Cyclization Cyclization with Dihaloethane BocProtection Mono-Boc Protection Cyclization->BocProtection FinalProduct This compound BocProtection->FinalProduct

Caption: Synthetic workflow from (R)-valine.

Detailed Experimental Protocol

Step 1: Reduction of (R)-Valine to (R)-2-Amino-3-methyl-1-butanol

The carboxylic acid functionality of (R)-valine is reduced to an alcohol.

  • Protocol: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of (R)-valine methyl ester (prepared by standard esterification of (R)-valine) in THF. After the addition is complete, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield (R)-2-amino-3-methyl-1-butanol.

Step 2: Conversion to a Chiral 1,2-Diamine

The synthesis of chiral 1,2-diamines is a critical step in this pathway.[17][18][19] One common method involves the conversion of the amino alcohol to a diamine.

  • Protocol:

    • Protect the amino group of (R)-2-amino-3-methyl-1-butanol with a suitable protecting group (e.g., Boc).

    • Activate the hydroxyl group by converting it to a good leaving group (e.g., a mesylate or tosylate).

    • Displace the leaving group with an azide (e.g., sodium azide).

    • Reduce the azide to an amine (e.g., using H₂/Pd-C or LiAlH₄).

    • Deprotect the initially protected amino group to yield (R)-3-methyl-1,2-butanediamine.

Step 3: Cyclization to form the Piperazine Ring

The chiral diamine is then cyclized to form the piperazine ring.

  • Protocol: React the (R)-3-methyl-1,2-butanediamine with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1-bromo-2-chloroethane, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) at elevated temperature.

Step 4: Selective N-Boc Protection

The final step is the selective protection of one of the nitrogen atoms with a Boc group.

  • Protocol: To a solution of the crude (R)-3-isopropylpiperazine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is typically stirred at room temperature until completion. Purification by column chromatography yields the final product, this compound.[5][20][21]

Expected Data
StepProductTypical Yield (%)Enantiomeric Excess (%)
1(R)-2-Amino-3-methyl-1-butanol85-95>99
2(R)-3-Methyl-1,2-butanediamine70-85 (over 4 steps)>99
3(R)-3-Isopropylpiperazine60-75>99
4This compound80-90>99

Asymmetric Synthesis: Catalytic Approaches

Asymmetric synthesis offers an alternative route that does not rely on a chiral starting material. One promising approach is the asymmetric hydrogenation of a pyrazine precursor.[13]

Synthetic Workflow Overview

This strategy involves the synthesis of a substituted pyrazine, followed by a chiral catalyst-mediated hydrogenation to introduce the stereocenter and form the piperazine ring.

Asymmetric Synthesis Pyrazine 2-Isopropylpyrazine Activation Activation with Alkyl Halide Pyrazine->Activation Hydrogenation Asymmetric Hydrogenation Activation->Hydrogenation [Ir(cod)Cl]₂ / Chiral Ligand, H₂ Piperazine Racemic 3-Isopropylpiperazine Hydrogenation->Piperazine BocProtection Mono-Boc Protection Piperazine->BocProtection FinalProduct This compound BocProtection->FinalProduct

Caption: Asymmetric hydrogenation workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Isopropylpyrazine

This can be achieved through various standard methods for pyrazine synthesis.

Step 2: Asymmetric Hydrogenation

This is the key stereochemistry-determining step.

  • Protocol: The 2-isopropylpyrazine is activated with an alkyl halide and then subjected to hydrogenation using a chiral iridium catalyst. The choice of chiral ligand is critical for achieving high enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Step 3: N-Boc Protection

The resulting chiral piperazine is then protected with a Boc group as described in section 3.2, Step 4.

Expected Data
StepProductTypical Yield (%)Enantiomeric Excess (%)
2(R)-3-Isopropylpiperazine70-9090-96
3This compound80-9090-96

Characterization and Quality Control

The final product should be thoroughly characterized to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC/SFC: To determine the enantiomeric excess.[] This is a critical quality control step to ensure the enantiopurity of the final product.

Conclusion

The synthesis of enantiomerically pure this compound is a key enabling technology in drug discovery. This guide has detailed two robust synthetic strategies: a chiral pool approach starting from (R)-valine and an asymmetric synthesis route via catalytic hydrogenation. The choice of method will depend on factors such as the availability of starting materials, cost, and desired scale. Both routes, when executed with care, can provide access to this valuable chiral building block in high yield and enantiopurity, paving the way for the discovery of novel and effective pharmaceuticals.

References

  • Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • Stoltz, B. M., et al. (2015).
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
  • Huang, W.-X., et al. (2019). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 21(15), 5949–5953. [Link]
  • Chamakuri, S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2463. [Link]
  • Chamakuri, S., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(38), 6888-6895. [Link]
  • Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). Petalheadexim. [Link]
  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • Van der Eycken, E. V., et al. (2017). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 41(24), 14898-14901. [Link]
  • Benaglia, M. (2017).
  • Foubelo, F., & Yus, M. (2012). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 41(13), 4698-4709. [Link]
  • Foubelo, F., & Yus, M. (2012). Catalytic asymmetric synthesis of 1,2-diamines. RUA - Repositorio Institucional de la Universidad de Alicante. [Link]
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
  • ResearchGate. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
  • ResearchGate. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • Google Patents. (2023). CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.
  • Young, D. W., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777-11793. [Link]
  • Google Patents. (2022). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
  • Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Google Patents. (2007). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

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Methodological & Application

Synthesis of (R)-1-Boc-3-isopropyl-piperazine from D-asparagine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-1-Boc-3-isopropyl-piperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their potency, selectivity, and pharmacokinetic properties. The piperazine scaffold is a privileged structure in drug discovery, and the introduction of a chiral center at the C-3 position with a specific stereochemistry allows for precise three-dimensional interactions with biological targets. This document provides a comprehensive guide for the synthesis of this compound, starting from the readily available and inexpensive chiral pool starting material, D-asparagine. The presented synthetic route is designed to be robust, scalable, and to proceed with high stereochemical fidelity.

This application note details a multi-step synthesis that leverages a key Hofmann rearrangement of an N-protected D-asparagine derivative to establish the chiral 1,2-diamine core. Subsequent reductive amination and cyclization steps build the piperazine ring, followed by final protecting group manipulations to yield the target compound. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles, providing researchers in drug development and organic synthesis with a practical and well-supported methodology.

Overall Synthetic Scheme

The synthesis of this compound from D-asparagine can be accomplished in a five-step sequence as illustrated below. The key transformations include N-protection of the starting amino acid, Hofmann rearrangement to a chiral diamine, introduction of the isopropyl group via reductive amination, cyclization to form the piperazine ring, and final Boc protection.

Synthetic Pathway D_Asn D-Asparagine N_Boc_D_Asn N-Boc-D-Asparagine D_Asn->N_Boc_D_Asn 1. Boc₂O, Base Diamine (R)-tert-butyl (1,2-diaminopropan-1-yl)carbamate N_Boc_D_Asn->Diamine 2. Hofmann Rearrangement Isopropyl_Diamine (R)-tert-butyl (2-amino-1-(isopropylamino)propan-1-yl)carbamate Diamine->Isopropyl_Diamine 3. Acetone, NaBH(OAc)₃ Piperazine (R)-3-isopropyl-piperazine Isopropyl_Diamine->Piperazine 4. 1,2-dibromoethane, Base Target This compound Piperazine->Target 5. Boc₂O, Base

Caption: Overall synthetic workflow from D-asparagine to this compound.

Experimental Protocols

PART 1: Synthesis of the Chiral Diamine Intermediate

Step 1: Synthesis of (R)-tert-butyl (3-amino-1,3-dioxopropan-2-yl)carbamate (N-Boc-D-asparagine)

This initial step protects the α-amino group of D-asparagine with a tert-butoxycarbonyl (Boc) group. This is a standard protection strategy in peptide synthesis and organic chemistry, preventing the α-amino group from participating in subsequent reactions.[1]

Protocol:

  • Suspend D-asparagine (1 equiv.) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 equiv.) and stir the mixture until the D-asparagine is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-D-asparagine as a white solid.

Step 2: Synthesis of (R)-tert-butyl (1,2-diaminopropan-1-yl)carbamate via Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][3] In this key step, the amide group of N-Boc-D-asparagine is converted to an amine, yielding a chiral 1,2-diamine precursor. The use of a hypervalent iodine reagent like (diacetoxyiodo)benzene (DIB) offers a mild and efficient alternative to traditional bromine/base conditions.[4][5]

Protocol:

  • Dissolve N-Boc-D-asparagine (1 equiv.) in a 1:1 mixture of acetonitrile and water.

  • Add (diacetoxyiodo)benzene (1.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Make the solution basic (pH > 10) with a 2 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the chiral diamine.

PART 2: Construction of the Piperazine Ring and Final Product

Step 3: Synthesis of (R)-tert-butyl (2-amino-1-(isopropylamino)propan-1-yl)carbamate

This step introduces the isopropyl group at one of the amino functionalities of the chiral diamine via reductive amination.[6][7] The primary amine is reacted with acetone to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride.[8][9]

Protocol:

  • Dissolve the chiral diamine from Step 2 (1 equiv.) in 1,2-dichloroethane.

  • Add acetone (1.5 equiv.) and acetic acid (1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-isopropyl diamine derivative.

Step 4: Synthesis of (R)-3-isopropyl-piperazine

The piperazine ring is formed through a cyclization reaction between the N-isopropyl diamine and a two-carbon electrophile, such as 1,2-dibromoethane. This reaction proceeds via a double N-alkylation.

Protocol:

  • Dissolve the N-isopropyl diamine from Step 3 (1 equiv.) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (3 equiv.).

  • Add 1,2-dibromoethane (1.1 equiv.) dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will contain the Boc-protected piperazine. To remove the Boc group, dissolve the crude material in a solution of HCl in methanol or dioxane and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture to dryness and then partition between a basic aqueous solution (e.g., 1 M NaOH) and dichloromethane.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give crude (R)-3-isopropyl-piperazine.

Step 5: Synthesis of this compound

The final step involves the regioselective protection of the N-1 nitrogen of the piperazine ring with a Boc group. This is typically achieved by reacting the piperazine with Boc-anhydride under basic conditions.

Protocol:

  • Dissolve the crude (R)-3-isopropyl-piperazine from Step 4 (1 equiv.) in dichloromethane.

  • Add a base such as triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)
1D-AsparagineN-Boc-D-AsparagineBoc₂O, NaOH85-95%
2N-Boc-D-Asparagine(R)-tert-butyl (1,2-diaminopropan-1-yl)carbamate(diacetoxyiodo)benzene60-75%
3(R)-tert-butyl (1,2-diaminopropan-1-yl)carbamate(R)-tert-butyl (2-amino-1-(isopropylamino)propan-1-yl)carbamateAcetone, NaBH(OAc)₃70-85%
4(R)-tert-butyl (2-amino-1-(isopropylamino)propan-1-yl)carbamate(R)-3-isopropyl-piperazine1,2-dibromoethane, K₂CO₃; then HCl50-65% (over 2 steps)
5(R)-3-isopropyl-piperazineThis compoundBoc₂O, Et₃N80-90%

Mechanistic Insights

A deeper understanding of the key reaction mechanisms is crucial for troubleshooting and optimization.

Hofmann Rearrangement:

The hypervalent iodine-mediated Hofmann rearrangement proceeds through the formation of a nitrene-like intermediate, which then undergoes a 1,2-alkyl shift to form an isocyanate. The isocyanate is subsequently hydrolyzed to the corresponding amine with the loss of carbon dioxide. The stereochemistry of the migrating carbon is retained during the rearrangement.

Hofmann Rearrangement Amide R-C(=O)NH₂ N_Iodoamide R-C(=O)NH-I(OAc)₂ Amide->N_Iodoamide + I(OAc)₃ Isocyanate R-N=C=O N_Iodoamide->Isocyanate Rearrangement - I(OAc) Amine R-NH₂ + CO₂ Isocyanate->Amine + H₂O

Caption: Simplified mechanism of the Hofmann Rearrangement.

Reductive Amination:

Reductive amination involves the initial formation of an imine from the reaction of an amine and a carbonyl compound (acetone in this case). The imine is then reduced to the corresponding amine by a hydride reducing agent. The use of sodium triacetoxyborohydride is advantageous as it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion formed under acidic conditions.

Reductive Amination Amine_Ketone R-NH₂ + (CH₃)₂C=O Imine R-N=C(CH₃)₂ Amine_Ketone->Imine - H₂O Product R-NH-CH(CH₃)₂ Imine->Product + [H⁻] (NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

References

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
  • CN115716807A - Synthesis process of (R)
  • Ishihara, K., et al. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science, 9(3), 659-666. [Link]
  • Wikipedia.
  • Wikipedia. Hofmann rearrangement. [Link]
  • Master Organic Chemistry.
  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
  • Organic Chemistry Portal.
  • ChemRxiv. (2025). Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. [Link]

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Chiral Resolution of Isopropyl-piperazine: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Isopropyl-piperazine in Drug Development

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties make it a privileged scaffold. When substituted, as with an isopropyl group at the 2-position, a chiral center is introduced, leading to the existence of (R)- and (S)-enantiomers. These stereoisomers can exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, the ability to resolve racemic isopropyl-piperazine into its constituent enantiomers is a critical step in the development of safe and effective chiral drugs.[3] This application note provides a comprehensive guide to the primary methods for the chiral resolution of isopropyl-piperazine, offering detailed protocols and insights into the underlying principles for researchers, scientists, and drug development professionals.

Method 1: Classical Diastereomeric Salt Resolution

Classical resolution via the formation of diastereomeric salts remains a widely used and scalable method for separating enantiomers.[4][5] The principle lies in the reaction of a racemic base, such as isopropyl-piperazine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts with different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]

Scientific Principles

The reaction of racemic (R/S)-isopropyl-piperazine with a chiral resolving agent, for example, (R,R)-tartaric acid, yields two diastereomeric salts: [(R)-isopropyl-piperazine · (R,R)-tartaric acid] and [(S)-isopropyl-piperazine · (R,R)-tartaric acid]. Due to their distinct three-dimensional arrangements, these salts exhibit different crystal packing and solvation energies, leading to differential solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base to liberate the free amine.[8]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Screening Phase cluster_1 Scale-Up & Isolation cluster_2 Liberation & Recovery Screening Screening of Chiral Acids and Solvents Optimization Optimization of Molar Ratio and Temperature Screening->Optimization Salt_Formation Diastereomeric Salt Formation Optimization->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Isolation Isolation of Less Soluble Diastereomer Crystallization->Isolation Salt_Break Liberation of Free Base Isolation->Salt_Break Extraction Extraction of Enantiopure Isopropyl-piperazine Salt_Break->Extraction Recovery Recovery of Chiral Resolving Agent Extraction->Recovery

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Detailed Protocol: Resolution of (±)-Isopropyl-piperazine with (R,R)-Tartaric Acid

Materials:

  • Racemic isopropyl-piperazine

  • (R,R)-Tartaric acid (or other chiral acids like N-acetyl-L-leucine, camphorsulfonic acid)[9][10]

  • Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures)[6]

  • Sodium hydroxide (e.g., 2M aqueous solution)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

  • Screening for Optimal Conditions:

    • In a series of small test tubes, dissolve a known amount of racemic isopropyl-piperazine in various solvents.

    • In separate tubes, dissolve the chiral resolving agent in the same solvents.

    • Combine the solutions in different molar ratios of isopropyl-piperazine to the chiral acid (e.g., 1:0.5, 1:1, 1:1.2).[6]

    • Observe for the formation of a crystalline precipitate at room temperature and after cooling in an ice bath.

    • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.

    • Analyze the diastereomeric excess (de%) and enantiomeric excess (ee%) of the piperazine component using chiral HPLC or NMR with a chiral shift reagent.[6]

    • Select the solvent and molar ratio that provides the highest yield and diastereomeric/enantiomeric excess.

  • Preparative Scale Resolution:

    • Based on the optimal conditions identified, dissolve the racemic isopropyl-piperazine in the selected solvent.

    • Separately, dissolve the optimized molar equivalent of (R,R)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the isopropyl-piperazine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.[6]

  • Liberation of the Enantiopure Isopropyl-piperazine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a sufficient amount of a strong base (e.g., 2M NaOH) to deprotonate the tartaric acid and liberate the free isopropyl-piperazine.

    • Extract the liberated enantiopure isopropyl-piperazine with a suitable organic solvent (e.g., three times with dichloromethane).[6]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the resolved isopropyl-piperazine.

  • Recovery of the Resolving Agent (Optional):

    • The aqueous layer containing the tartrate salt can be acidified with a strong acid (e.g., HCl) and the tartaric acid can be recovered by crystallization or extraction.[6]

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers.[11] This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[12]

Scientific Principles

In the context of isopropyl-piperazine, which is a secondary amine, a common strategy is to perform an N-acylation reaction. A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of isopropyl-piperazine with an acyl donor (e.g., ethyl acetate), forming an amide. The unreacted enantiomer can then be separated from the acylated product. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value).

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Separation Substrate Racemic Isopropyl-piperazine + Acyl Donor Reaction Enantioselective N-acylation Substrate->Reaction Enzyme Immobilized Lipase (e.g., CALB) Enzyme->Reaction Monitoring Monitoring Conversion (e.g., by GC/HPLC) Reaction->Monitoring Quench Enzyme Removal (Filtration) Monitoring->Quench Separation Separation of Amide and Unreacted Amine Quench->Separation Isolation Isolation of Enantiopure Products Separation->Isolation

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed N-acylation of (±)-Isopropyl-piperazine

Materials:

  • Racemic isopropyl-piperazine

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[13]

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., toluene, methyl tert-butyl ether)

  • Standard laboratory glassware, shaker/incubator, filtration apparatus

Procedure:

  • Reaction Setup:

    • To a flask, add racemic isopropyl-piperazine, the organic solvent, and the acyl donor.

    • Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and the desired reaction rate.

    • Seal the flask and place it in a shaker/incubator at a controlled temperature (e.g., 30-50 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining isopropyl-piperazine and the formed amide.

    • The reaction is typically stopped at or near 50% conversion to obtain both the unreacted starting material and the product in high enantiomeric excess.

  • Workup and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted isopropyl-piperazine and the N-acylated product can be separated by column chromatography or by acid-base extraction.

      • Acid-Base Extraction: Dissolve the mixture in an organic solvent. Extract with an acidic aqueous solution (e.g., 1M HCl) to protonate and dissolve the unreacted isopropyl-piperazine. The N-acylated product will remain in the organic layer. The aqueous layer can then be basified to recover the unreacted enantiopure isopropyl-piperazine.

  • Isolation of Products:

    • Isolate the separated enantiopure isopropyl-piperazine and the N-acylated product by removing the solvent. The N-acylated product can be hydrolyzed back to the other enantiomer of isopropyl-piperazine if desired.

Method 3: Chromatographic Resolution

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique.[2][14]

Scientific Principles

Chiral chromatography relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[13] These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, cause the enantiomers to travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[15]

Workflow for Chiral HPLC/SFC Method Development

G cluster_0 Screening cluster_1 Optimization cluster_2 Application Column_Screening Screen Chiral Stationary Phases (CSPs) Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, SFC) Column_Screening->Mobile_Phase_Screening Optimize_Composition Optimize Mobile Phase Composition Mobile_Phase_Screening->Optimize_Composition Optimize_Parameters Optimize Flow Rate, Temperature, Pressure (SFC) Optimize_Composition->Optimize_Parameters Analytical Analytical Quantification (ee% determination) Optimize_Parameters->Analytical Preparative Preparative Separation and Isolation Optimize_Parameters->Preparative

Sources

Application Note & Protocol: Selective Boc Protection of (R)-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Mono-Protected Piperazines

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved therapeutics.[1] Its two nitrogen atoms offer versatile handles for modulating physicochemical properties like solubility and for establishing critical interactions with biological targets.[1] However, the symmetrical nature of the parent piperazine ring presents a formidable synthetic challenge: achieving selective functionalization at one nitrogen atom while leaving the other free for subsequent elaboration.

The tert-butyloxycarbonyl (Boc) group is the most common and robust protecting group for amines in non-peptide chemistry, prized for its stability across a wide range of reaction conditions and its clean removal under mild acidic protocols.[2][3] This guide provides an in-depth protocol for the selective mono-N-Boc protection of (R)-3-isopropyl-piperazine, a chiral, non-symmetrical piperazine derivative. We will explore the underlying reaction mechanism, provide a detailed and validated experimental workflow, and discuss key considerations for optimizing selectivity and yield. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where precise control over the piperazine core is paramount.

Reaction Mechanism and Selectivity

The Nucleophilic Acyl Substitution Pathway

The Boc protection of an amine is a classic nucleophilic acyl substitution reaction.[4] The process is initiated when a lone pair of electrons from a piperazine nitrogen atom performs a nucleophilic attack on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[2] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a stable tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[4][5] The tert-butoxide or another base present in the mixture then abstracts a proton from the now-positively charged piperazine nitrogen, yielding the final N-Boc protected product and tert-butanol.[5]

Boc_Protection_Mechanism Figure 1: Reaction Mechanism of Boc Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products & Byproducts R3IP (R)-3-isopropyl-piperazine Tetrahedral Tetrahedral Intermediate R3IP->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral Product (R)-1-Boc-4-isopropyl-piperazine Tetrahedral->Product Collapse & Proton Transfer Byproducts CO₂ (gas) + t-BuOH Tetrahedral->Byproducts Decomposition of Leaving Group

Caption: Figure 1: Reaction Mechanism of Boc Protection.

Achieving Mono-Selectivity

For (R)-3-isopropyl-piperazine, the two nitrogen atoms (N1 and N4) are electronically similar but sterically distinct. The N1 nitrogen is adjacent to the bulky isopropyl group, making it significantly more sterically hindered than the N4 nitrogen. Consequently, the reaction with Boc₂O is highly regioselective, favoring protection at the less hindered N4 position to yield (R)-4-Boc-2-isopropyl-piperazine. While the formation of the di-protected species is possible, it is generally slow and can be minimized by controlling stoichiometry.[2]

Experimental Protocol: Synthesis of (R)-4-Boc-2-isopropyl-piperazine

This protocol details a robust method for the selective mono-protection of (R)-3-isopropyl-piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-3-isopropyl-piperazine≥98%CommercialStore under inert gas.
Di-tert-butyl dicarbonate (Boc₂O)≥97%CommercialCan be a solid or liquid.[6]
Dichloromethane (DCM)AnhydrousCommercialOther solvents like THF can be used.[4]
Triethylamine (TEA)≥99%CommercialFreshly distilled recommended.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prepUsed for aqueous workup.
Brine (Saturated NaCl)ACS GradeIn-house prepUsed for aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (R)-3-isopropyl-piperazine (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (TEA, 1.2 eq) to the cooled solution and stir for 5 minutes. The base scavenges the proton released during the reaction.[4][7]

    • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM.

    • Add the Boc₂O solution dropwise to the stirred piperazine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[8]

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in DCM. The product should have a higher Rf value than the starting material.

  • Aqueous Workup:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[9]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.[10]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to isolate the pure (R)-4-Boc-2-isopropyl-piperazine.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm in the ¹H NMR spectrum.

General Experimental Workflow

The entire process, from setup to the final, purified compound, follows a logical sequence of standard organic synthesis operations.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup - Dissolve piperazine in DCM - Cool to 0 °C Addition 2. Reagent Addition - Add TEA - Add Boc₂O solution dropwise Setup->Addition React 3. Reaction - Warm to RT - Stir for 4-12h Addition->React Monitor 4. Monitoring - Check progress by TLC/LC-MS React->Monitor Workup 5. Aqueous Workup - Quench with H₂O - Wash with NaHCO₃/Brine Monitor->Workup Purify 6. Purification - Concentrate crude product - Flash Column Chromatography Workup->Purify Characterize 7. Characterization - NMR, MS analysis Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Boc₂O reagent. 2. Insufficient reaction time. 3. Poorly nucleophilic amine (unlikely here).1. Use a fresh bottle of Boc₂O. 2. Allow the reaction to stir longer (up to 24h) and monitor periodically.
Formation of Di-Boc Product 1. Excess Boc₂O used. 2. Reaction run for too long at elevated temperatures.1. Use no more than 1.05-1.1 equivalents of Boc₂O. 2. Maintain temperature control and stop the reaction once the starting material is consumed.
Incomplete Reaction 1. Steric hindrance slowing the reaction.[11] 2. Solubility issues with the starting material.[12]1. Increase reaction time or consider a milder heating (e.g., 40 °C).[8] 2. If solubility is an issue in DCM, consider using THF or acetonitrile.
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the chromatography eluent. Adding a small amount of TEA (0.5%) to the eluent system can improve peak shape for amines.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Online]. Available: [Link]
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • DI-tert-BUTYL DICARBONATE.Organic Syntheses Procedure. [Online]. Available: [Link]
  • Di-tert-butyl dicarbonate - Wikipedia. [Online]. Available: [Link]
  • BOC Protection and Deprotection - J&K Scientific LLC. [Online]. Available: [Link]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.Journal of Global Trends in Pharmaceutical Sciences. [Online]. Available: [Link]
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines.White Rose Research Online. [Online]. Available: [Link]
  • SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE - Patent 2470182.EPO. [Online]. Available: [Link]
  • Boc Protecting Group for Amines.Chemistry Steps. [Online]. Available: [Link]
  • Having great trouble with a Boc-protection reaction : r/chemhelp.Reddit. [Online]. Available: [Link]
  • BOC Protection and Deprotection.Hebei Boze Chemical Co., Ltd.. [Online]. Available: [Link]
  • EXPERIMENTAL PROCEDURES.Beilstein Journals. [Online]. Available: [Link]

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Application Notes and Protocols for the Deprotection of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under many conditions and its clean removal under acidic or thermal protocols.[1][2] In the synthesis of pharmaceutically relevant scaffolds, (R)-1-Boc-3-isopropyl-piperazine serves as a critical chiral building block. Its protected nitrogen allows for selective functionalization at the N4 position, while the isopropyl group at the C3 position imparts specific steric and electronic properties to the final molecule. The subsequent deprotection of the Boc group is a pivotal step, yielding the free secondary amine for further elaboration.

This guide provides a comprehensive overview of the common and alternative conditions for the deprotection of this compound, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific synthetic needs.

Mechanistic Considerations: The "Why" Behind Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[1] The generally accepted mechanism involves the initial protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[3][4]

It is the formation of the highly stable tert-butyl cation that drives this reaction. However, this cation can also be a source of side reactions, particularly t-butylation of nucleophilic residues in the substrate or solvent.[5] The choice of acid and reaction conditions can influence the rate of deprotection and the prevalence of these side reactions.

Thermal deprotection, on the other hand, proceeds through a fragmentation mechanism, generating the free amine, isobutylene, and carbon dioxide without the need for an acid catalyst.[6] This can be advantageous for substrates containing other acid-sensitive functional groups.

Comparative Overview of Deprotection Conditions

MethodReagents & ConditionsTypical Reaction TimeAdvantagesDisadvantages
Acidic (TFA) 25-50% TFA in DCM, 0 °C to RT[5][7]30 min - 4 h[8]Highly efficient, volatile byproducts simplify work-up.[1]Harsh conditions can cleave other acid-labile groups; potential for t-butylation side reactions.[5][9]
Acidic (HCl) 4M HCl in Dioxane or MeOH, RT[1][10]1 - 16 h[1][10]Often yields a crystalline hydrochloride salt for easy isolation; less volatile than TFA.[9]Can be slower than TFA; requires neutralization to obtain the free base.[1]
Thermal High temperature (100-270 °C) in various solvents (e.g., TFE, MeOH, water)[11][12]30 min - several hours[11][13]Avoids acidic reagents, suitable for acid-sensitive substrates.[6][12]Requires high temperatures which may not be suitable for all substrates; may require specialized equipment like a continuous flow reactor or microwave.[11][13]
Alternative Oxalyl chloride in Methanol, RT[14][15]1 - 4 h[14]Mild conditions, tolerant of many functional groups.[14]Reagent is moisture-sensitive and corrosive.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection. The use of a scavenger is recommended to minimize t-butylation side products.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) or Anisole (scavenger)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add the scavenger (e.g., TIS, 1.1 equivalents).

  • Slowly add a pre-mixed solution of TFA in DCM (e.g., 25-50% v/v, 5-10 equivalents of TFA) to the reaction mixture.[5]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.[5]

  • For basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.[16][17]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected (R)-3-isopropyl-piperazine.[16]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can be easily isolated by filtration.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane or Methanol[1]

  • 4M HCl in 1,4-Dioxane[1][10]

  • Diethyl ether (for precipitation)

  • 1M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dioxane or methanol.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1]

  • Stir the reaction mixture at room temperature for 1 to 4 hours. A precipitate of the hydrochloride salt may form during the reaction.[5]

  • Monitor the reaction by TLC or LC-MS.[16]

  • Upon completion, the hydrochloride salt can be isolated by filtration and washed with diethyl ether.

  • To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with 1M NaOH solution to a pH of 10-12.[1]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Thermal Deprotection in a High-Boiling Solvent

This protocol is suitable for substrates that are sensitive to strong acids but stable at elevated temperatures.

Materials:

  • This compound

  • 2,2,2-Trifluoroethanol (TFE) or another suitable high-boiling solvent[11][12]

Procedure:

  • Dissolve this compound (1 equivalent) in TFE.

  • Heat the reaction mixture to a temperature between 150 °C and 240 °C.[11] The optimal temperature will depend on the specific substrate and solvent.

  • The reaction can be carried out in a sealed tube, a microwave reactor, or a continuous flow system for better control over temperature and pressure.[8][11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visualization of Experimental Workflows

Boc Deprotection Workflow cluster_start Starting Material cluster_deprotection Deprotection Method cluster_workup Work-up cluster_product Final Product start This compound acidic Acidic (TFA or HCl) start->acidic Dissolve in solvent thermal Thermal start->thermal Dissolve in solvent acid_workup Acid/Base Extraction acidic->acid_workup Quench & Neutralize thermal_workup Solvent Evaporation thermal->thermal_workup Cool down product (R)-3-isopropyl-piperazine acid_workup->product thermal_workup->product

Caption: General workflow for Boc deprotection.

Decision_Tree start Start: Deprotection of This compound acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive speed Is reaction speed critical? acid_sensitive->speed No thermal Use Thermal Protocol acid_sensitive->thermal Yes salt_isolation Is isolation as a salt desirable? speed->salt_isolation No tfa Use TFA Protocol speed->tfa Yes salt_isolation->tfa No hcl Use HCl Protocol salt_isolation->hcl Yes alternative Consider Alternative Methods (e.g., Oxalyl Chloride) thermal->alternative If thermally unstable

Sources

Application Notes and Protocols for the Acid-Catalyzed Removal of the Boc Group from Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Boc Deprotection in Piperazine Synthesis

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to improve critical physicochemical properties like solubility and bioavailability.[1] In the multi-step synthesis of these complex molecules, the tert-butyloxycarbonyl (Boc) group serves as an essential protecting group for one of the piperazine nitrogens. This strategy of mono-protection is fundamental, as it prevents symmetrical additions and allows for controlled, stepwise functionalization of the other nitrogen atom.[1][2] The Boc group is valued for its stability across a range of reaction conditions and, most importantly, its clean and efficient removal under acidic conditions.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the acid-catalyzed deprotection of N-Boc-piperazine derivatives. We will delve into the underlying reaction mechanism, compare common acidic reagents, provide detailed, field-proven protocols, and discuss critical aspects of reaction monitoring and troubleshooting to ensure high-yield, high-purity outcomes.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-labile process that proceeds through a well-understood mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates (loses CO2) to yield the free secondary amine of the piperazine ring.[4][5]

The generation of the highly reactive tert-butyl cation is a critical aspect of this mechanism, as it is the primary source of potential side reactions.[6][7] This cation can act as an electrophile and alkylate any available nucleophile in the reaction mixture, a common side reaction known as t-butylation.[6][7]

Boc Deprotection Mechanism cluster_0 Boc-Protected Piperazine cluster_1 Deprotection Pathway cluster_2 Side Reaction Pathway BocPip R-Pip-N-Boc BocPip_H Protonated Intermediate BocPip->BocPip_H Protonation H_plus H+ CarbamicAcid Carbamic Acid Intermediate BocPip_H->CarbamicAcid Cleavage tBu_cation tert-Butyl Cation BocPip_H->tBu_cation Generates DeprotectedPip Deprotected Piperazine (Salt) CarbamicAcid->DeprotectedPip Decarboxylation CO2 CO2 CarbamicAcid->CO2 SideProduct t-Butylated Side Product tBu_cation->SideProduct Alkylation Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu Trapping Nucleophile Nucleophile (e.g., R-Pip-NH) Scavenger Scavenger (e.g., TIS, H2O) Experimental Workflow Start Start: N-Boc-Piperazine Substrate Dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolve Cool Cool to 0°C (TFA Method Only) Dissolve->Cool Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid HCl Method Skips Cooling Cool->Add_Acid React Stir at RT (0°C -> RT for TFA) for 0.5-4h Add_Acid->React Monitor Monitor Reaction (TLC, LC-MS) React->Monitor Workup Work-up Monitor->Workup Reaction Complete Isolate_Salt Isolate Amine Salt (TFA or HCl) Workup->Isolate_Salt Neutralize Optional: Neutralize with Base Isolate_Salt->Neutralize If Free Base is Required End End: Purified Product Isolate_Salt->End Use Salt Directly Isolate_Freebase Isolate Free Base Piperazine Neutralize->Isolate_Freebase Isolate_Freebase->End

Caption: General experimental workflow for Boc deprotection.

Protocol 3: Conversion of Amine Salt to Free Base

Often, the neutral "free base" form of the piperazine is required for subsequent reactions.

Procedure:

  • Dissolution: After isolating the crude amine salt (from Protocol 1 or 2), dissolve it in water. [6]2. Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., saturated aqueous sodium bicarbonate, sodium hydroxide) until the pH is basic (pH 9-11). [8][9]3. Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [4]4. Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). [4]Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine as a free base. [4]

Analytical Monitoring and Troubleshooting

Effective reaction monitoring is crucial for optimizing conditions and ensuring complete conversion.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of the less polar starting material and the appearance of the more polar amine product. [10]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the consumption of starting material and the formation of the product by observing their respective molecular weights. [11]* High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis, allowing for precise determination of reaction completion and the purity of the final product. [10] Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient acid, short reaction time, low temperature, or steric hindrance. [6]Increase acid concentration/equivalents, extend reaction time, or gently warm the reaction (use with caution as it may increase side products). [6]
Low Yield Incomplete reaction, loss during work-up (e.g., amine salt soluble in aqueous layer), or product volatility.Re-evaluate reaction completion. Ensure pH is sufficiently basic during extraction. Check for product loss during solvent removal. [6]
t-Butylation Side Products Reactive substrate, insufficient scavenging, or high temperature. [6]Add scavengers (TIS, water). [6]Run the reaction at a lower temperature. Consider a milder deprotection reagent if the problem persists.

Conclusion

The acid-catalyzed deprotection of N-Boc-piperazine derivatives is a fundamental and enabling transformation in the synthesis of a vast array of pharmaceutical compounds. A thorough understanding of the reaction mechanism, careful selection of reagents, and diligent optimization of reaction conditions are key to achieving high yields and purity. The protocols and technical insights provided in this guide offer a robust framework for researchers to confidently and successfully execute this critical synthetic step, paving the way for the efficient construction of complex, biologically active molecules.

References

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • New Journal of Chemistry.
  • Semantic Scholar. (2012).
  • BenchChem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Synfacts. (2003). Development of Mild Conditions for the Deprotection of the tert-Butoxycarbonyl Protecting Group.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Journal of Peptide Research. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • ResearchGate. (2018). Boc deprotection conditions tested.
  • PubMed Central. (2020).
  • The Royal Society of Chemistry. (2010).
  • MDPI. (2020).
  • BenchChem. (2025).
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

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Application Notes & Protocols: Strategic Amide Coupling with (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Piperazines

(R)-1-Boc-3-isopropyl-piperazine stands as a valuable chiral building block in contemporary medicinal chemistry. Its rigid, pre-organized conformation and the presence of a secondary amine offer a strategic scaffold for introducing diversity in drug candidates. The piperazine motif is prevalent in numerous FDA-approved drugs, prized for its ability to modulate physicochemical properties such as solubility and to serve as a versatile linker.

However, the synthetic utility of this specific reagent is tempered by a significant challenge: steric hindrance. The isopropyl group at the C-3 position, adjacent to the reacting secondary amine, sterically shields the nitrogen atom. This dramatically reduces its nucleophilicity compared to unsubstituted or less-hindered piperazines. Consequently, standard amide coupling conditions often result in sluggish reactions, low yields, or complete failure.[1][2]

This guide provides a detailed exploration of the mechanistic considerations and robust protocols necessary for successfully performing amide coupling reactions with this compound. We will move beyond simple step-by-step instructions to explain the chemical causality behind reagent selection and procedural design, empowering researchers to troubleshoot and optimize these challenging yet critical transformations.

Mechanistic Pillars: Activating the Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process; it requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent" to form a highly reactive acyl intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is the most critical parameter for success, especially with sterically hindered and electronically deactivated amines.[1] The ideal reagent generates a highly activated intermediate rapidly and minimizes side reactions, such as epimerization of chiral centers adjacent to the carboxyl group.

G cluster_activation Step 1: Carboxylic Acid Activation R-COOH Carboxylic Acid ActiveEster Highly Reactive Intermediate (e.g., O-Acyl-isourea, HOBt-ester) R-COOH->ActiveEster + CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Product Target Amide Product ActiveEster->Product Byproduct Coupling Byproducts (e.g., Urea, HOBt) ActiveEster->Byproduct Amine This compound Amine->Product

Figure 1. General workflow for amide bond formation.
Comparative Analysis of Common Coupling Reagents

For a demanding substrate like this compound, uronium/aminium salt-based reagents are often superior to carbodiimides due to their higher reactivity and lower propensity for certain side reactions.

Coupling ReagentAdditive(s)BaseCommon SolventsAdvantagesDisadvantages
HATU NoneDIPEA, 2,4,6-collidineDMF, NMPHigh reactivity, low racemization rate. Often the first choice for sterically hindered couplings.[3][4]Higher cost; can react with the amine if not handled correctly.[3][5]
EDC HOBt, DMAPDIPEA, Et₃NDCM, DMF, MeCNReadily available, cost-effective, water-soluble byproducts are easily removed.[3]Can form a difficult-to-remove N-acylurea byproduct; less effective for hindered substrates.[1][3]
HBTU / TBTU NoneDIPEA, Et₃NDMF, DCMGood reactivity, less expensive than HATU.Less reactive than HATU; potential for side reactions.
PyBOP NoneDIPEADMF, DCMEffective for hindered couplings and solid-phase synthesis.Byproduct (carcinogenic HMPA) can be difficult to remove; use with caution.[6]
T3P® NonePyridine, Et₃NMeCN, EtOAcByproducts are water-soluble and easily removed; good safety profile.Often requires slightly elevated temperatures.

Expert Recommendation: For initial attempts with this compound, HATU is the recommended coupling reagent due to its superior efficacy with challenging substrates.[7] If cost is a major concern, EDC/HOBt can be attempted, but may require optimization of reaction time and temperature.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of a generic carboxylic acid (R-COOH) with this compound.

Protocol 1: High-Efficacy Coupling using HATU

This method is preferred for its reliability with sterically hindered amines, providing rapid reaction times and high yields. The key is the pre-activation of the carboxylic acid before introducing the amine to prevent undesirable side reactions with HATU.[5]

Materials:

  • Carboxylic acid (R-COOH) (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 to 0.5 M solution with respect to the carboxylic acid).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 - 3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the activated ester.[5]

  • Amine Addition: In a separate vial, dissolve this compound (1.1 - 1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn couplings, the reaction may be gently heated (e.g., to 40-50 °C) if no progress is observed at room temperature.

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and reagent byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic method is more economical but may require longer reaction times or elevated temperatures to achieve satisfactory conversion with this hindered amine.[8][9]

Materials:

  • Carboxylic acid (R-COOH) (1.0 eq)

  • This compound (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF (~0.1 to 0.5 M).

  • Base Addition: Add DIPEA or Et₃N (2.5 eq) to the mixture.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be heated to 40 °C.

  • Work-up:

    • If using DCM, dilute the reaction mixture with more DCM. Wash sequentially with 1 M HCl (1x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes unreacted acid and HOBt.

    • If using DMF, dilute with ethyl acetate and proceed with the same washing sequence as described for DCM.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The EDC-urea byproduct is sometimes difficult to separate, which is a known drawback of this method.[3]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.

G cluster_sol1 Solutions for Low Conversion cluster_sol2 Solutions for Byproducts cluster_sol3 Solutions for Purification Issues Start Reaction Outcome Unsatisfactory Problem1 Low or No Conversion Start->Problem1 Problem2 Multiple Byproducts Start->Problem2 Problem3 Difficult Purification Start->Problem3 Sol1_1 Increase Reaction Time / Temperature Problem1->Sol1_1 Sol1_2 Switch to a Stronger Coupling Reagent (e.g., EDC -> HATU) Problem1->Sol1_2 Sol1_3 Check Reagent Quality (Anhydrous conditions, fresh reagents) Problem1->Sol1_3 Sol1_4 Increase Equivalents of Amine/Acid Problem1->Sol1_4 Sol2_1 Use Additives to Suppress Racemization (e.g., HOBt) Problem2->Sol2_1 Sol2_2 Pre-activate Acid before Amine Addition (Especially with HATU) Problem2->Sol2_2 Sol2_3 Optimize Base/Stoichiometry Problem2->Sol2_3 Sol3_1 Choose Reagent with Water-Soluble Byproducts (e.g., EDC, T3P) Problem3->Sol3_1 Sol3_2 Optimize Aqueous Work-up (Acid/Base washes) Problem3->Sol3_2 Sol3_3 Explore Alternative Chromatography (Reverse-phase, different solvent systems) Problem3->Sol3_3

Figure 2. A logical flow for troubleshooting amide coupling reactions.
Common ProblemPotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction Insufficient activation due to steric hindrance.Switch to a more potent coupling reagent like HATU. Increase reaction temperature (e.g., 40-60 °C) and extend reaction time.
Degradation of coupling reagent or solvent not anhydrous.Use freshly opened, high-purity reagents and anhydrous solvents.
N-Acylurea Byproduct Side reaction specific to carbodiimide reagents (EDC, DCC).This is often unavoidable with EDC. Improve purification by chromatography or switch to a uronium (HATU) or phosphonium (PyBOP) reagent.
Epimerization/Racemization Over-activation or prolonged exposure to base (if acid has a chiral α-center).Add HOBt, which acts as a racemization suppressant. Ensure the temperature does not exceed recommended limits.
Guanidinylation of Amine Reaction of the amine directly with HATU before the carboxylic acid is activated.Pre-activate the carboxylic acid with HATU and base for 15-20 minutes before adding the this compound.[5]

Post-Reaction and Final Steps

Work-up and Purification

A thorough aqueous work-up is non-negotiable for simplifying purification. The goal is to remove the bulk of the reaction byproducts before chromatography. Acidic washes (e.g., dilute HCl, NH₄Cl) remove excess amines and bases, while basic washes (e.g., NaHCO₃, K₂CO₃) remove excess carboxylic acid and additives like HOBt.

For purification, flash column chromatography on silica gel is standard. A typical eluent system would be a gradient of 0-100% ethyl acetate in hexanes. For more polar products, a 0-10% methanol in dichloromethane gradient is effective.

Boc Group Deprotection

Following successful coupling, the Boc protecting group is typically removed to liberate the secondary amine for further functionalization. This is reliably achieved under acidic conditions.

Standard Deprotection Protocol:

  • Dissolve the Boc-protected amide in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (4-10 equivalents, or use a 20-50% solution of TFA in DCM).

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine is often isolated as a TFA salt. It can be used as is or neutralized with a base (e.g., saturated NaHCO₃) during an extractive work-up to yield the free amine.[9][10]

References

  • Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152611.
  • Lardi, G., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 786-806.
  • Schäfer, G. & Bode, J. W. (2018). The Synthesis of Sterically Hindered Amides. Chimia, 72(4), 219-223.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • O'Brien, C. J., et al. (2012). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic & Biomolecular Chemistry, 10(38), 7649-7655.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • ResearchGate. (2020). Unexpected Intramolecular Phosphite-Mediated Amide Coupling To Yield 3,5-Dioxo-1-Piperazines.
  • Plaskett, Z. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1145-1153.
  • Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG.
  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 786-793.
  • Abou-Shehada, S., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(19), 6295-6303.
  • Česnek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-142.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Reddit. (2020). amide coupling help : r/Chempros.
  • Reddit. (2023). HATU coupling - what's the best order? : r/Chempros.
  • ResearchGate. (2020). Failure attempts to the synthesis of 3-substituted piperazine-2-acetic acid esters.
  • Hoyt, S. B., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2919-2924.

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Application Notes & Protocols: Asymmetric Reductive Amination Utilizing (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Piperazines in Modern Synthesis

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous approved pharmaceuticals.[1][2][3][4][5][6] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a valuable component in drug design.[6] When chirality is introduced into the piperazine ring, as in (R)-1-Boc-3-isopropyl-piperazine, it opens avenues for creating stereochemically defined molecules, which is critical as enantiomers of a drug often exhibit vastly different pharmacological and toxicological profiles.[7]

Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of amines.[8][9][10] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent to form a new carbon-nitrogen bond, is prized for its efficiency and broad functional group tolerance.[8][11] The use of a chiral amine, such as this compound, in this reaction allows for the diastereoselective or enantioselective synthesis of more complex chiral amines, making it a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of the principles and a detailed protocol for employing this compound in reductive amination reactions. We will delve into the mechanistic underpinnings, the rationale behind reagent selection, and a step-by-step workflow designed for reproducibility and success in a research and development setting.

Core Principles: Mechanistic Insights into Reductive Amination

The reductive amination process is a sequential reaction that begins with the formation of an imine or iminium ion, which is subsequently reduced to the target amine.[8][12][13] The entire transformation is typically conducted in a single reaction vessel.[11][14]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[8] Under mildly acidic conditions, which can be provided by the acetic acid byproduct of the reducing agent or by an added catalyst, the hemiaminal undergoes dehydration to form a positively charged iminium ion.[12][14] This step is reversible and often the rate-limiting step of the overall reaction.[8]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion. This reduction is irreversible and drives the reaction equilibrium towards the final amine product.

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should be capable of reducing the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[14][15] This chemoselectivity prevents the wasteful consumption of the carbonyl starting material and the formation of alcohol byproducts.[15][16]

Diagram: General Mechanism of Reductive Amination

G Start Carbonyl Compound (Aldehyde/Ketone) + this compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration Iminium->Hemiaminal Hydration Product Final Amine Product Iminium->Product Reduction Reagents H⁺ (catalyst) - H₂O ReducingAgent [H⁻] (Reducing Agent)

Caption: The two-stage mechanism of reductive amination.

Reagent Selection: The Case for Sodium Triacetoxyborohydride (STAB)

For the reductive amination of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[14][15][16][17] Its utility stems from several key properties:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[12][15] It reacts much more rapidly with iminium ions than with aldehydes or ketones, which is the cornerstone of a successful one-pot reductive amination.[14][15] This high degree of chemoselectivity minimizes the formation of alcohol byproducts.

  • Non-Toxicity: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative for laboratory use.

  • Effective under Mildly Acidic Conditions: The reaction with STAB generates acetic acid, which can help catalyze the formation of the iminium ion intermediate without the need for a strong acid catalyst that might compromise acid-sensitive functional groups.[14]

Quantitative Data: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaKey AdvantagesKey Limitations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Excellent selectivity for iminiums over carbonyls; mild; non-toxic byproducts.[14][15][16]Water-sensitive; not compatible with protic solvents like methanol.[15][17]
Sodium CyanoborohydrideNaBH₃CNEffective and water-tolerant.[17]Highly toxic (releases HCN); less selective than STAB.[8]
Sodium BorohydrideNaBH₄Inexpensive and powerful.Readily reduces aldehydes and ketones, requiring a two-step procedure (pre-formation of imine).[9][17]
Catalytic HydrogenationH₂, Pd/C"Green" method with water as the only byproduct; scalable.May reduce other functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be poisoned by the amine product.[8]

Experimental Protocol: Reductive Amination of an Aldehyde with this compound

This protocol provides a general procedure for the reaction of an aldehyde with this compound. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • This compound (CAS: 928025-63-2)[18][19]

  • Aldehyde of choice (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

    • Dissolve the piperazine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Rationale: DCE is the preferred solvent for STAB reactions as it is aprotic and effectively solubilizes the reagents.[14] Anhydrous conditions are important as STAB is sensitive to water.[17]

    • Add the aldehyde (1.0–1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes. Rationale: This allows for the initial formation of the hemiaminal and iminium ion equilibrium before the introduction of the reducing agent.[13]

  • Reduction:

    • Carefully add sodium triacetoxyborohydride (STAB) (1.3–1.5 equiv) to the reaction mixture in portions. A slight exotherm may be observed. Rationale: Using a slight excess of STAB ensures the complete reduction of the iminium ion intermediate.[12][16]

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Rationale: The bicarbonate solution neutralizes the acetic acid formed during the reaction and quenches any remaining STAB.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL). Rationale: The brine wash helps to remove any residual water from the organic phase.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted piperazine product. The choice of eluent will depend on the polarity of the product.

Diagram: Experimental Workflow

G A 1. Combine this compound and aldehyde in anhydrous DCE. B 2. Stir at room temperature for 20-30 min. A->B C 3. Add Sodium Triacetoxyborohydride (STAB) in portions. B->C D 4. Stir at room temperature. Monitor by TLC/LC-MS. C->D E 5. Quench with saturated NaHCO₃ solution. D->E F 6. Perform aqueous work-up: Extract with DCM, wash with brine. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by flash chromatography. G->H I Pure Product H->I

Caption: A standard workflow for reductive amination.

Conclusion and Future Perspectives

The protocol detailed herein provides a reliable and scientifically grounded method for the reductive amination of aldehydes and ketones using the chiral building block this compound. The use of sodium triacetoxyborohydride ensures a mild, safe, and highly selective transformation suitable for the synthesis of complex molecules in a drug discovery context. The chirality at the C-3 position of the piperazine ring, bearing an isopropyl group, provides a valuable stereocenter that can be used to explore structure-activity relationships (SAR) and to develop enantiomerically pure drug candidates.[3][4] This fundamental reaction serves as a gateway to a vast chemical space of novel chiral amines with significant potential in pharmaceutical research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
  • Organic Chemistry Data. (n.d.).
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  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. (Note: While not directly cited, this source discusses the importance of chiral building blocks in synthesis, relevant to the introduction.)
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  • EPO. (n.d.).
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The Strategic Application of (R)-1-Boc-3-isopropyl-piperazine in the Synthesis of Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at positions 1 and 4, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and bioavailability. These nitrogen atoms serve as key points for molecular diversification and can act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.[3] Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of monoamine neurochemical pathways.[2][3]

This guide focuses on a specific, high-value building block: (R)-1-Boc-3-isopropyl-piperazine . The strategic incorporation of two key features—a chiral center with a specific (R)-configuration and a bulky isopropyl group at the 3-position—offers medicinal chemists a powerful tool to fine-tune the selectivity and efficacy of CNS drug candidates. Chirality is a critical determinant in drug-receptor interactions, with different enantiomers often exhibiting distinct pharmacological profiles.[4] The use of an enantiomerically pure building block like the (R)-isomer is crucial for developing stereochemically defined drugs, potentially enhancing therapeutic precision and minimizing off-target effects.

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is instrumental for controlled, sequential synthesis. It allows for selective functionalization at the unprotected N4 nitrogen, followed by a straightforward deprotection step to reveal the N1 nitrogen for further modification. This application note will provide detailed protocols for the utilization of this compound in the synthesis of advanced intermediates for CNS drug discovery, highlighting the rationale behind the experimental choices and offering insights into its potential impact on structure-activity relationships (SAR).

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 928025-63-2[5][6]
Molecular Formula C12H24N2O2[5]
Molecular Weight 228.33 g/mol [5]
Purity Typically ≥97%[6]
Appearance Varies (refer to supplier)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General Knowledge

Core Synthetic Protocols

The following sections detail validated protocols for the key transformations involving this compound, providing a roadmap for its incorporation into more complex molecular architectures.

Protocol 1: N-Alkylation of this compound

The introduction of substituents at the unprotected N4 nitrogen is a primary step in elaborating the piperazine scaffold. Direct alkylation with alkyl halides is a robust and widely used method.[7][8]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to neutralize the hydrohalic acid byproduct without promoting side reactions.

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Inert Atmosphere: While not always strictly necessary for this reaction, conducting it under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive substrates.

Step-by-Step Methodology:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to form a stirrable suspension.

  • To this suspension, add the desired alkyl halide (R-X) (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow start This compound + Alkyl Halide (R-X) reagents K₂CO₃, Acetonitrile start->reagents Add reaction Stir at RT or Heat (Monitor by TLC/LC-MS) reagents->reaction Initiate workup Filter & Concentrate reaction->workup Upon Completion purification Silica Gel Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Protocol 2: Boc-Deprotection of N-Alkylated (R)-3-isopropyl-piperazine Derivatives

The removal of the Boc protecting group is a critical step to unmask the N1 amine for subsequent reactions. This is typically achieved under acidic conditions.[9][10]

Causality Behind Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[9] It is used in excess to drive the reaction to completion. The byproducts (isobutylene and CO₂) are volatile and easily removed.

  • Solvent: Dichloromethane (DCM) is a common solvent for Boc deprotection as it is relatively inert to acidic conditions and effectively dissolves a wide range of organic compounds.[10]

  • Work-up: The basic work-up with sodium bicarbonate is essential to neutralize the excess TFA and the trifluoroacetate salt of the product amine, allowing for its extraction into an organic solvent.

Step-by-Step Methodology:

  • Dissolve the N-alkylated this compound derivative (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours (monitor by TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in water and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

Diagram: Boc-Deprotection and Decision Logic

Boc_Deprotection_Workflow

Caption: Boc-deprotection workflow and reagent selection considerations.

Structure-Activity Relationship (SAR) Insights

The (R)-3-isopropyl substitution pattern is not arbitrary; it is a deliberate design element intended to probe and exploit specific interactions within a receptor's binding pocket.

  • Stereoselectivity: The chirality at the C3 position can lead to stereoselective binding at CNS receptors.[1] One enantiomer may fit more snugly into a chiral binding pocket, leading to higher affinity and/or efficacy compared to its mirror image. This has been observed in various chiral piperazine derivatives targeting nicotinic acetylcholine receptors, where stereoisomers exhibit distinct selectivity profiles.[4]

  • Steric Influence: The isopropyl group provides steric bulk adjacent to the N4 nitrogen. This can influence the orientation of substituents attached at N4, potentially locking them into a conformation that is favorable for receptor binding. Conversely, it can also introduce steric hindrance that prevents binding to certain off-targets, thereby improving selectivity.

  • Lipophilicity: The isopropyl group increases the lipophilicity of the molecule, which can impact its ability to cross the blood-brain barrier (BBB)—a critical property for any CNS-acting agent.

Diagram: Conceptual SAR Model

Caption: Key structural features of the scaffold influencing CNS receptor binding.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel CNS agents. Its predefined stereochemistry and the presence of the isopropyl group provide a sophisticated platform for exploring structure-activity relationships and optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a reliable foundation for the chemical manipulation of this scaffold. By leveraging this building block, researchers can accelerate the discovery and development of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Whiteaker, K. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Whiteaker, K. L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 16(14), 2665-2681.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948.
  • de Oliveira, V., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.
  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(1), 2-20.
  • Chemical-Suppliers.com. (n.d.). (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9.
  • Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. (n.d.).
  • Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Combinatorial Chemistry & High Throughput Screening, 14(9), 794-804.
  • The Role of (S)-1-Boc-3-(Hydroxymethyl)piperazine in Modern Drug Discovery. (n.d.). BOC Sciences.
  • Ialongo, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5821.

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its unique physicochemical properties, including its ability to modulate solubility and serve as a versatile linker, make it a privileged structure in numerous FDA-approved drugs.[2] This guide provides an in-depth exploration of (R)-1-Boc-3-isopropyl-piperazine, a chiral building block of significant value. We will detail its strategic application in the synthesis of potent and selective kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) inhibitors. This document will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for leveraging this key intermediate.

The Significance of Chiral Piperazines in Kinase Inhibitor Design

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3] Kinase inhibitors have, therefore, become a major class of therapeutic agents. The piperazine ring is frequently incorporated into these inhibitors to connect key pharmacophoric elements that bind to the ATP-binding pocket of the target kinase.[1]

The introduction of chirality to the piperazine scaffold, as seen in this compound, offers a sophisticated strategy to enhance biological activity and selectivity.[4][5] A chiral center can lock the molecule into a specific conformation, optimizing its interaction with the target protein and potentially improving its pharmacokinetic profile.[4][6] The isopropyl group at the 3-position provides steric bulk, which can be crucial for achieving selectivity among closely related kinases.

Key Advantages of this compound:

  • Pre-installed Chirality: The (R)-configuration at the 3-position provides a defined stereocenter, crucial for specific molecular recognition by the target kinase.

  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group on one nitrogen allows for selective deprotection and subsequent functionalization, while the other nitrogen is available for coupling reactions.

  • Modulation of Physicochemical Properties: The piperazine core enhances aqueous solubility and can be protonated under physiological conditions, which can be vital for forming stable interactions with the target protein.[1]

Core Synthetic Strategies and Protocols

The synthesis of kinase inhibitors using this compound typically involves two key transformations: reductive amination to introduce substituents at the unprotected nitrogen and amide coupling to link the piperazine moiety to other fragments of the final molecule.

Reductive Amination

Reductive amination is a robust method for forming carbon-nitrogen bonds. It proceeds via the formation of an imine or iminium ion intermediate from the piperazine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[7]

Protocol 1: Reductive Amination of this compound

This protocol details the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and dissolve in anhydrous DCM.

  • Add the aldehyde (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.[7]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Reductive Amination Reaction Parameters

ParameterValue/ConditionRationale
Solvent Dichloromethane (DCM)Anhydrous conditions are crucial to prevent hydrolysis of the imine intermediate and the reducing agent.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reducing agent for imines and iminium ions in the presence of other reducible functional groups.[7]
Stoichiometry Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the aldehyde ensures complete consumption of the piperazine. An excess of the reducing agent drives the reaction to completion.
Work-up Aqueous NaHCO₃ quenchNeutralizes the acidic byproducts of the reaction.

Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve this compound and Aldehyde in anhydrous DCM B Stir for 30-60 min at RT (Imine Formation) A->B C Add Sodium Triacetoxyborohydride B->C D Stir for 4-24 hours at RT C->D E Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO₃ E->F Upon Completion G Extract with DCM F->G H Wash with Brine G->H I Dry over Na₂SO₄, Filter, Concentrate H->I J Purify by Column Chromatography I->J G cluster_0 Acid Activation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid in anhydrous DMF B Add HATU and DIPEA A->B C Stir for 15 min at RT B->C D Add Piperazine solution C->D E Stir for 4-6 hours at RT D->E F Monitor by TLC/LC-MS E->F G Quench with Water, Extract with EtOAc F->G Upon Completion H Wash with 5% LiCl, sat. NaHCO₃, Brine G->H I Dry over Na₂SO₄, Filter, Concentrate H->I J Purify by Column Chromatography I->J G cluster_0 Synthetic Steps A This compound S1 Boc Deprotection A->S1 B Pyrazolopyrimidine Core (with leaving group) S2 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination B->S2 C Novel BTK Inhibitor S1->S2 S2->C

Sources

The Cornerstone of Chiral Drug Design: Application Notes for (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for stereochemically pure and potent therapeutic agents is paramount. Chiral piperazines are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of FDA-approved drugs, offering a unique combination of structural rigidity, basicity, and opportunities for diverse functionalization.[1] Among these, (R)-1-Boc-3-isopropyl-piperazine (CAS No: 502649-32-3) has emerged as a critical building block for the asymmetric synthesis of complex chiral drugs. Its pre-defined stereocenter at the C3 position, coupled with the sterically demanding isopropyl group and the versatile Boc protecting group, provides medicinal chemists with a powerful tool to construct intricate molecular architectures with high fidelity.

This technical guide provides an in-depth exploration of the application of this compound in chiral drug synthesis. We will delve into the rationale behind its synthetic utility, provide detailed protocols for its preparation from readily available chiral precursors, and illustrate its application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Structural Rationale

The utility of this compound in drug synthesis is intrinsically linked to its structural and chemical properties.

PropertyValueSource
CAS Number 502649-32-3[2]
Molecular Formula C₁₂H₂₄N₂O₂[2]
Molecular Weight 228.33 g/mol [2]
Boiling Point 298.4°C at 760 mmHg[2]
Density 1.0±0.1 g/cm³[2]
Appearance White or yellowish crystal

The Significance of the Structural Moieties:

  • The (R)-Stereocenter: The absolute stereochemistry at the C3 position is the cornerstone of its application. In drug development, enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Utilizing an enantiomerically pure building block like this compound ensures the stereochemical integrity of the final active pharmaceutical ingredient (API), mitigating the risks associated with the inactive or potentially harmful enantiomer.

  • The Isopropyl Group: The bulky isopropyl substituent plays a crucial role in directing the conformation of the piperazine ring and influencing its binding to biological targets. This steric hindrance can enhance selectivity and potency by optimizing the fit within a receptor's binding pocket.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions make it ideal for multi-step syntheses.[3] It allows for selective functionalization at the N4 nitrogen of the piperazine ring without affecting the N1 position.

Asymmetric Synthesis of this compound from L-Valine

A logical and efficient asymmetric synthesis of this compound begins with the readily available and inexpensive chiral amino acid, L-valine, which possesses the required isopropyl group and stereochemistry. The following multi-step protocol outlines a plausible and robust synthetic route.

Synthesis_Workflow A L-Valine B N-Boc-L-Valine A->B Boc Protection C N-Boc-L-Valinal (aldehyde) B->C Reduction to Aldehyde D N-Boc Protected Diamine C->D Reductive Amination with N-Boc-ethylenediamine E This compound D->E Deprotection & Cyclization Application_Workflow A This compound C Coupled Intermediate A->C Amide Coupling (EDC, HOBt) B Electrophilic Partner (e.g., activated carboxylic acid) B->C D Final Analogue Core C->D Further Functionalization

Sources

Topic: A Scalable, Enantioselective Synthesis of (R)-1-Boc-3-isopropyl-piperazine for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in blockbuster drugs.[1] Specifically, chiral C-substituted piperazines offer a three-dimensional architecture that is critical for modulating the bioactivity and pharmacokinetic properties of drug candidates.[1][2] This document provides a comprehensive, field-tested guide for the large-scale synthesis of (R)-1-Boc-3-isopropyl-piperazine, a key building block for a variety of active pharmaceutical ingredients (APIs). We present a robust, multi-step synthesis starting from the chiral pool amino acid, (R)-Valine. The protocol is designed for scalability and emphasizes process safety, analytical validation, and troubleshooting, providing a self-validating system for producing high-purity material.

Synthetic Strategy and Rationale

The chosen synthetic route is a multi-step process designed for scalability, stereochemical control, and the use of readily available, cost-effective starting materials. The core strategy involves the construction of a chiral 1,2-diamine from (R)-Valine, followed by a cyclization via reductive amination and subsequent N-Boc protection.

Key Strategic Considerations:

  • Stereochemical Origin: Utilizing (R)-Valine from the chiral pool as the starting material ensures the desired (R)-stereochemistry at the C3 position of the piperazine ring from the outset, avoiding costly and often low-yielding chiral resolution or asymmetric synthesis steps later in the sequence.

  • Key Transformation: Reductive amination is a reliable and highly scalable method for forming C-N bonds and is central to the cyclization step.[3] The use of sodium triacetoxyborohydride (STAB) is specified due to its mild nature, high selectivity for imines over other carbonyls, and operational simplicity, making it preferable to other reducing agents like sodium cyanoborohydride or catalytic hydrogenation on a large scale.

  • Protecting Group Strategy: The use of the tert-butoxycarbonyl (Boc) group is standard practice for protecting one of the piperazine nitrogens.[4] This allows for the selective functionalization of the second nitrogen atom in subsequent synthetic steps. The protocol is optimized to favor mono-protection and minimize the formation of the di-protected byproduct.[4][5]

Overall Synthetic Workflow

G cluster_0 Part I: Chiral Diamine Synthesis cluster_1 Part II: Piperazine Ring Formation & Protection Valine (R)-Valine Amide (R)-Valinol Valine->Amide LiAlH4 Reduction Azide (S)-2-azido-3-methyl-butan-1-ol Amide->Azide 1. MsCl, TEA 2. NaN3 Diamine (R)-1-amino-3-methyl-butan-2-amine Azide->Diamine H2, Pd/C Reduction Glyoxal Glyoxal Piperazine (R)-3-isopropyl-piperazine Diamine->Piperazine 1. Glyoxal 2. NaBH(OAc)3 Reductive Amination FinalProduct This compound Piperazine->FinalProduct Boc2O, TEA N-Boc Protection

Caption: High-level overview of the synthetic pathway.

Experimental Protocols

PART I: Synthesis of Key Intermediate: (R)-1-amino-3-methyl-butan-2-amine

This section details the synthesis of the crucial chiral diamine from (R)-Valine.

Step 1.1: Reduction of (R)-Valine to (R)-Valinol

  • Rationale: The carboxylic acid of (R)-Valine is reduced to a primary alcohol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is chosen for its effectiveness, although extreme caution is required for its handling on a large scale.

  • Protocol:

    • Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple. Ensure the system is completely dry and purged with nitrogen.

    • Charge the reactor with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 L/kg of valine).

    • Cool the suspension to 0 °C using a chiller.

    • Slowly add (R)-Valine (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C. This is a highly exothermic reaction.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6 hours, or until TLC/HPLC analysis confirms the disappearance of the starting material.

    • Cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF.

    • Concentrate the combined filtrate under reduced pressure to yield crude (R)-Valinol as an oil, which can be used in the next step without further purification.

Step 1.2: Synthesis of (S)-2-azido-3-methyl-butan-1-ol

  • Rationale: The hydroxyl group of (R)-Valinol is converted into a better leaving group (mesylate), which is then displaced by an azide nucleophile. This occurs with inversion of stereochemistry (Sₙ2 reaction), yielding the (S)-azido alcohol.

  • Protocol:

    • In a clean, dry reactor, dissolve (R)-Valinol (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in dichloromethane (DCM, 8 L/kg of valinol) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (MsCl, 1.1 eq.) dropwise, maintaining the internal temperature below 5 °C.

    • Stir at 0 °C for 2 hours. Monitor the reaction by TLC/HPLC.

    • Upon completion, transfer this solution to a separate reactor containing sodium azide (NaN₃, 3.0 eq.) in dimethylformamide (DMF, 5 L/kg of valinol).

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool to room temperature, quench with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude azide.

Step 1.3: Reduction of Azide to (R)-1-amino-3-methyl-butan-2-amine

  • Rationale: The azide is reduced to a primary amine using catalytic hydrogenation. This step proceeds with retention of stereochemistry, yielding the desired (R)-diamine.

  • Protocol:

    • Charge a hydrogenation reactor with (S)-2-azido-3-methyl-butan-1-ol (1.0 eq.) and a suitable solvent such as methanol or ethanol (10 L/kg).

    • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% loading) as a slurry in the same solvent.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

    • Stir vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and TLC/HPLC analysis.

    • Upon completion, carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

    • Concentrate the filtrate under reduced pressure to obtain the target diamine, which should be used immediately in the next step.

PART II: Reductive Amination and Cyclization to (R)-3-isopropyl-piperazine
  • Rationale: The chiral diamine undergoes a double reductive amination with glyoxal to form the piperazine ring. Sodium triacetoxyborohydride is the reagent of choice for its mildness and selectivity.

  • Protocol:

    • In a reactor under a nitrogen atmosphere, dissolve (R)-1-amino-3-methyl-butan-2-amine (1.0 eq.) in 1,2-dichloroethane (DCE) or DCM (15 L/kg).

    • Add acetic acid (2.0 eq.) to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add a 40% aqueous solution of glyoxal (1.05 eq.) dropwise, keeping the temperature below 10 °C. Stir for 1 hour.

    • In portions, add sodium triacetoxyborohydride (STAB, 2.5 eq.) to the reaction mixture, ensuring the temperature remains below 15 °C.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor for completion by LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-3-isopropyl-piperazine is carried forward.

PART III: N-Boc Protection
  • Rationale: The final step is the selective protection of one of the piperazine nitrogens. By using stoichiometric amounts of Boc anhydride, mono-protection is favored.[4]

  • Protocol:

    • Dissolve the crude (R)-3-isopropyl-piperazine (1.0 eq.) in DCM (10 L/kg).

    • Cool the solution to 0 °C.

    • Add triethylamine (1.2 eq.).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by TLC/HPLC for the consumption of the starting material.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

PART IV: Purification Protocol
  • Rationale: The final product is purified to meet pharmaceutical intermediate standards, typically >98% purity. A combination of column chromatography (for smaller scales) or crystallization (for large-scale manufacturing) is employed.

  • Protocol (Crystallization):

    • Dissolve the crude this compound in a minimal amount of a hot solvent like heptane or an isopropanol/water mixture.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the solid product by filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the product under vacuum at 40 °C to a constant weight.

G start Crude Product (Post-Boc Protection) wash Aqueous Work-up (Wash with H2O, Brine) start->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification Step concentrate->purify cryst Crystallization (e.g., Heptane) purify->cryst Large Scale chrom Column Chromatography (Silica Gel) purify->chrom Lab Scale filter Filter and Wash Solid cryst->filter end Final Product (>98% Purity) chrom->end dry_final Dry Under Vacuum filter->dry_final dry_final->end

Caption: General workflow for product work-up and purification.

Data Presentation and Quality Control

Table 1: Reagent Quantities and Expected Yield
StepKey ReagentEquivalentsTypical Yield (%)
1.1(R)-Valine1.085-95%
1.2(R)-Valinol1.080-90%
1.3(S)-2-azido-3-methyl-butan-1-ol1.0>95%
2(R)-1-amino-3-methyl-butan-2-amine1.060-75%
3(R)-3-isopropyl-piperazine1.085-95%
Overall 35-55%
Table 2: Analytical Specifications for Final Product
TestSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to reference standard¹H NMR, ¹³C NMR, MS
Purity≥ 98.5%HPLC/UPLC
Enantiomeric Excess≥ 99.0% eeChiral HPLC
Residual SolventsPer ICH GuidelinesGC-HS
Analytical Method Highlight: Chiral HPLC

Determining the enantiomeric purity is critical. A validated chiral HPLC method is required.

  • Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of piperazine derivatives.[6][7]

  • Starting Conditions:

    • Column: Chiralpak® IC or similar cellulose-based CSP.

    • Mobile Phase: A mixture of n-Hexane/Isopropanol/Diethylamine (DEA). A typical starting ratio is 80:20:0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 35 °C.

  • Analysis: The resolution (Rs) between the (R) and (S) enantiomer peaks should be greater than 1.5 for baseline separation.[6] The enantiomeric excess (% ee) is calculated from the peak areas of the major ((R)) and minor ((S)) enantiomers.

Process Safety and Hazard Analysis

This synthesis involves hazardous materials and energetic reactions that require strict safety protocols.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Hazard: Pyrophoric solid, reacts violently with water and protic solvents to release flammable hydrogen gas.

    • Handling: Must be handled under an inert atmosphere (nitrogen or argon). All glassware and solvents must be scrupulously dried. Use appropriate PPE, including a face shield, flame-retardant lab coat, and heavy-duty gloves.

    • Quenching: The quenching process is highly exothermic and must be done slowly at 0 °C.

  • Sodium Triacetoxyborohydride (STAB):

    • Hazard: Reacts with moisture to release flammable gases.[8] Causes skin and serious eye irritation.[8][9]

    • Handling: Store in a dry place and handle under an inert atmosphere.[8][10][11][12] Wear protective gloves, clothing, and eye protection.[8][9][10] Work in a well-ventilated fume hood.[8]

    • Spills: Do not use water. Smother with dry sand or a Class D fire extinguisher.

  • Sodium Azide (NaN₃):

    • Hazard: Highly toxic. Can form explosive heavy metal azides.

    • Handling: Handle with extreme care, wearing appropriate PPE. Avoid contact with acids (releases toxic hydrazoic acid gas) and metals.

  • Catalytic Hydrogenation (Pd/C):

    • Hazard: The catalyst is pyrophoric upon exposure to air, especially when dry. Hydrogen gas is highly flammable and explosive.

    • Handling: Use a dedicated hydrogenation reactor. Never allow the catalyst to become dry on the filter paper. Keep the catalyst wet with solvent until it can be properly quenched and disposed of.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • Sodium triacetoxyborohydride Safety D
  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer.
  • SAFETY DATA SHEET - Sodium Triacetoxyborohydride. TCI Chemicals.
  • SAFETY DATA SHEET - Sodium triacetoxyborohydride. Merck Millipore.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • A Review on Analytical Methods for Piperazine Determin
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Application Notes and Protocols for Boc-Protection of Piperazine Deriv

Sources

Application Notes & Protocols: One-Pot Synthesis of Substituted Piperazines from Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Scaffold and the Need for Efficient Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from antipsychotics and antidepressants to anticancer and antiviral agents[1][2]. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and its capacity for substitution at two nitrogen atoms allows for fine-tuning of biological activity. Traditionally, the synthesis of carbon-substituted piperazines has been a challenge, often requiring multi-step procedures starting from pre-functionalized piperazine rings or the cyclization of linear diamine precursors[1][3].

This guide details robust, one-pot methodologies for the synthesis of substituted piperazines directly from readily available and chiral amino acids. These approaches offer significant advantages, including operational simplicity, reduced reaction times, and the ability to generate enantiomerically pure products, thereby streamlining the drug discovery and development process. We will explore two primary, field-proven protocols: a catalytic reductive cyclization of dioximes derived from amino acids and a multi-component Ugi-based approach.

Method 1: Catalytic Reductive Cyclization of Dioximes from α-Amino Acids

This powerful method allows for the conversion of the primary amino group of an α-amino acid into a piperazine ring, providing a direct route to novel piperazine-modified bioactive molecules[1][2][4][5]. The overall strategy involves a two-step, one-pot sequence: a double Michael addition of nitrosoalkenes to an amino acid ester, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime intermediate.

Causality and Mechanistic Insights

The primary amine of the amino acid ester acts as a nucleophile in a sequential double Michael addition to two equivalents of an in situ generated nitrosoalkene. This forms a bis(oximinoalkyl)amine, also known as a dioxime. The subsequent and key step is the catalytic hydrogenation of the dioxime. This reduction of the two oxime functionalities to amines is followed by an intramolecular cyclization to form the piperazine ring. The choice of catalyst is critical for both efficiency and for preserving other functional groups. For instance, Raney Nickel (Ra-Ni) has been shown to be effective for the reductive cyclization of diketooximes, whereas Pd/C may be less so[1].

Experimental Workflow Diagram

G cluster_0 Step 1: Dioxime Formation (in situ) cluster_1 Step 2: Reductive Cyclization AminoAcid Amino Acid Ester (e.g., Glycine or Leucine Ester) Nitrosoalkene Nitrosoalkene Precursor (2.1 equiv.) Dioxime Bis(oximinoalkyl)amine (Dioxime Intermediate) AminoAcid->Dioxime Double Michael Addition Nitrosoalkene->Dioxime Catalyst Catalyst (e.g., Ra-Ni) H₂, Pressure Piperazine Substituted Piperazine Product Dioxime->Piperazine Catalytic Hydrogenation & Cyclization Catalyst->Piperazine

Caption: One-pot, two-step synthesis of piperazines from amino acids.

Detailed Protocol: Synthesis of Boc-Protected Piperazines from Glycine/Leucine Esters

This protocol is adapted from the work of Pospelov and Sukhorukov[1][2].

Materials:

  • α-Amino acid ester (e.g., Glycine methyl ester hydrochloride, L-Leucine ethyl ester hydrochloride)

  • Nitrosoalkene precursor (e.g., Ene-nitrosoacetals)

  • Triethylamine (TEA) or other suitable base

  • Methanol (MeOH)

  • Raney Nickel (Ra-Ni) catalyst (slurry in water)

  • Hydrogen gas (H₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dioxime Formation:

    • To a solution of the amino acid ester hydrochloride (1.0 equiv.) in methanol, add triethylamine (1.1 equiv.) and stir for 10 minutes at room temperature.

    • Add the nitrosoalkene precursor (2.1 equiv.) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed. The resulting mixture containing the dioxime intermediate is used directly in the next step.

  • Catalytic Reductive Cyclization:

    • Transfer the reaction mixture from the previous step to a high-pressure hydrogenation vessel.

    • Carefully add Raney Nickel catalyst (approx. 50% wt/wt of the starting amino acid ester) to the vessel.

    • Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-80 atm of H₂.

    • Stir the reaction mixture vigorously at 50-70 °C for 24-48 hours.

    • After cooling to room temperature, carefully vent the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Boc Protection and Workup:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a base such as triethylamine (1.5 equiv.).

    • Stir at room temperature for 4-12 hours.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Boc-protected substituted piperazine.

Data Summary
Starting Amino AcidProductCatalystYield (%)
Glycine EsterBoc-Protected PiperazineRa-NiModerate to Good
L-Leucine EsterBoc-Protected PiperazineRa-NiModerate to Good

Yields are generally reported as moderate to good, though they can be affected by sterically hindered amines and amino acid esters[1].

Method 2: Ugi-4 Component Reaction for Enantiomerically Pure Piperazines

A distinct and elegant one-pot approach leverages the power of multi-component reactions, specifically the Ugi-4 component reaction (Ugi-4CR), to rapidly assemble a precursor that cyclizes to the piperazine core[3]. This method is particularly valuable for generating enantiomerically pure 3-substituted piperazines from commercially available N-protected amino acids.

Causality and Mechanistic Insights

The process involves four key transformations within a single pot:

  • Ugi-4 Component Reaction (Ugi-4CR): An N-protected amino acid, an amine, an aldehyde, and an isocyanide react to form an α-acylamino amide intermediate.

  • Deprotection: The N-protecting group (e.g., Boc) on the amino acid moiety is removed under acidic conditions.

  • Intramolecular Cyclization: The newly freed amine attacks the amide carbonyl, leading to a cyclized piperazinone intermediate.

  • Reduction: The piperazinone is reduced to the final substituted piperazine.

This sequence allows for the construction of complex piperazines with high efficiency and control over stereochemistry, as the chirality of the starting amino acid is transferred to the final product.

Experimental Workflow Diagram

G cluster_0 One-Pot Sequence Start N-Boc Amino Acid + Amine + Aldehyde + Isocyanide Ugi_Product Ugi Adduct Start->Ugi_Product Ugi-4CR Deprotection Boc Deprotection (e.g., TFA) Ugi_Product->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Piperazinone Piperazinone Intermediate Cyclization->Piperazinone Reduction Reduction (e.g., LiAlH₄) Piperazinone->Reduction Final_Product N-Protected α-Substituted Piperazine Reduction->Final_Product

Caption: Ugi-based one-pot synthesis of substituted piperazines.

Detailed Protocol: Ugi-based Synthesis of N-Benzyl-3-Substituted Piperazines

This protocol is conceptualized based on the methodology described by El-Sawy et al.[3].

Materials:

  • N-Boc-α-amino acid (e.g., N-Boc-Alanine)

  • Benzylamine

  • Formaldehyde (37% aq. solution)

  • tert-Butyl isocyanide

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

Procedure:

  • Ugi Reaction:

    • In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 equiv.), benzylamine (1.0 equiv.), and formaldehyde (1.1 equiv.) in methanol.

    • Stir the mixture for 20-30 minutes at room temperature.

    • Add tert-butyl isocyanide (1.1 equiv.) to the mixture and continue stirring at room temperature for 24 hours.

  • Deprotection and Cyclization:

    • Remove the methanol under reduced pressure.

    • Dissolve the crude Ugi product in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2-4 hours to effect Boc deprotection and spontaneous intramolecular cyclization to the piperazinone intermediate.

    • Evaporate the solvent and excess TFA in vacuo.

  • Reduction:

    • Carefully suspend lithium aluminum hydride (3.0-4.0 equiv.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Dissolve the crude piperazinone intermediate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the enantiomerically pure N-benzyl-3-substituted piperazine.

Data Summary
Starting Amino AcidOverall Yield (%)
Various N-Protected Amino Acids83-92

This method has been reported to provide good to excellent overall yields for a range of amino acid starting materials[3].

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield in Reductive Cyclization Incomplete dioxime formation.Ensure stoichiometric amounts of reagents and allow sufficient reaction time. Monitor by TLC.
Catalyst poisoning or inactivity.Use fresh, high-quality catalyst. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds).
Steric hindrance.For highly substituted amino acids, longer reaction times or higher temperatures/pressures may be required.
Incomplete Ugi Reaction Low reactivity of components.Using more reactive isocyanides or running the reaction at a slightly elevated temperature may improve conversion.
Side Products in Reduction Step Over-reduction or side reactions.Ensure careful control of temperature during the addition of the substrate to the reducing agent. Use the minimum necessary excess of LiAlH₄.
Racemization of Chiral Center Harsh reaction conditions.While these methods generally preserve stereochemistry, ensure that prolonged exposure to strong acid or base is avoided, particularly at elevated temperatures. Racemization has been noted in some related syntheses of phenyl-substituted piperazines[6].

Conclusion

The one-pot synthesis of substituted piperazines from amino acids represents a significant advancement in synthetic efficiency and accessibility. The catalytic reductive cyclization of dioximes and the Ugi-4 component reaction pathway are two powerful, validated methods that provide direct access to these valuable scaffolds. By leveraging readily available chiral building blocks, these protocols enable the rapid generation of diverse and enantiomerically pure piperazine derivatives, accelerating the discovery and development of new chemical entities for pharmaceutical applications.

References

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11794. [Link][1]
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed, 37511552. [Link][2]
  • Figshare. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • R Discovery. (2023).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
  • El-Sawy, E. R., et al. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. [Link][3]
  • Sergeev, D. S., et al. (2021). Methods for the catalytic synthesis of piperazine.
  • Wikipedia. (n.d.). Piperazine. [Link]
  • National Institutes of Health. (2023).
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024).
  • Reddy, K. L., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link][6]

Sources

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of a "Privileged Scaffold"

The piperazine ring, a six-membered heterocycle featuring two nitrogen atoms at the 1 and 4 positions, is a foundational structural motif in medicinal chemistry.[1] Its prevalence in a vast number of FDA-approved drugs across a wide spectrum of therapeutic areas has earned it the designation of a "privileged scaffold."[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the piperazine core. We will delve into its fundamental physicochemical properties, versatile synthetic applications, and profound influence on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document will further present detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of this remarkable scaffold in their drug discovery endeavors.

The enduring success of the piperazine moiety stems from its unique combination of tunable properties. The two nitrogen atoms act as basic centers that can be protonated at physiological pH, a characteristic that often enhances aqueous solubility and, consequently, bioavailability.[4] Furthermore, the piperazine ring typically adopts a stable chair conformation, offering a rigid and predictable framework for the precise spatial orientation of pharmacophoric groups, which is critical for effective interaction with biological targets.[4] Its synthetic tractability, which allows for straightforward derivatization at both nitrogen positions, has made it an invaluable tool for medicinal chemists.[5]

PART 1: Physicochemical Properties and Pharmacokinetic Advantages

The strategic incorporation of a piperazine ring can significantly enhance the drug-like properties of a molecule. Its influence extends across the key pillars of absorption, distribution, metabolism, and excretion (ADME).

Core Physicochemical Characteristics

The piperazine scaffold's utility is rooted in a set of advantageous physicochemical properties that can be fine-tuned through chemical modification.

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, which allows for its protonation under physiological conditions.[1] This basicity is instrumental in forming stable salts, a common strategy to improve aqueous solubility and enhance formulation characteristics. The nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1]

  • Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of parent molecules. This can lead to improved oral bioavailability and a more favorable ADME profile.[1]

  • Conformational Rigidity and Flexibility: The piperazine ring predominantly exists in a stable chair conformation. This provides a degree of rigidity that can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and specificity.[1] Concurrently, it can function as a flexible linker between different pharmacophoric elements.[1]

PropertyTypical Value/CharacteristicImpact on Drug Discovery
pKa1 ~5.3-5.7Influences salt formation and solubility at acidic pH.
pKa2 ~9.7-9.8Crucial for protonation at physiological pH, impacting receptor interactions and cell permeability.
Aqueous Solubility Freely solubleCan be imparted to poorly soluble molecules, improving bioavailability.[6]
Conformation Predominantly chair conformationProvides a rigid scaffold for predictable substituent orientation.[4]
Hydrogen Bonding Two H-bond acceptors (N), two potential H-bond donors (N-H)Facilitates strong and specific interactions with biological targets.[1]
Modulation of Pharmacokinetic Properties

The piperazine moiety is a powerful tool for optimizing the pharmacokinetic profile of a drug candidate.

  • Improving Metabolic Stability: While the piperazine ring itself can be a site of metabolism, strategic modifications can mitigate this. Bioisosteric replacement of the piperazine ring is a common strategy to address metabolic liabilities.[6] For instance, replacing a piperazine with a spirodiamine analogue in the drug Olaparib was shown to positively affect its activity and reduce cytotoxicity.[6][7]

  • Enhancing CNS Penetration: The ability of piperazine derivatives to cross the blood-brain barrier (BBB) has led to their extensive use in the development of drugs targeting the central nervous system (CNS).[8][9] This is often attributed to a combination of their lipophilicity, pKa, and interaction with transporters at the BBB. The design of CNS-penetrant drugs often involves a "hybrid strategy," combining the piperazine scaffold with other brain-penetrant moieties.[9][10]

PART 2: Therapeutic Applications of Piperazine Scaffolds

The versatility of the piperazine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[2][11][12]

Central Nervous System (CNS) Disorders

Piperazine derivatives are prominent in the treatment of various CNS disorders, including depression, anxiety, and psychosis.[8][13] They often act as ligands for dopamine and serotonin receptors.[14]

  • Mechanism of Action: In many antipsychotic drugs, the piperazine moiety is crucial for binding to dopamine D2 receptors. The protonated nitrogen of the piperazine ring can form a key ionic interaction with an aspartate residue in the receptor's binding pocket, contributing significantly to the drug's antagonist activity.

G cluster_receptor Dopamine D2 Receptor cluster_drug Piperazine-Containing Antipsychotic Aspartate Aspartate Residue Piperazine Protonated Piperazine Ring Piperazine->Aspartate Ionic Interaction Aryl_Group Aryl Group Aryl_Group->Piperazine Linker

Caption: Ionic interaction of a protonated piperazine with an aspartate residue in the D2 receptor.

Oncology

In cancer therapy, the piperazine scaffold is a key component of many targeted therapies, particularly kinase inhibitors.[1]

  • Mechanism of Action: The piperazine ring often serves as a linker, connecting pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be exploited to form a salt bridge with acidic residues in the hinge region of the kinase.[1]

Infectious Diseases

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties.[2][12]

PART 3: Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of piperazine-containing compounds.

Synthetic Protocols

The synthesis of piperazine derivatives is well-established, with several robust methods available to medicinal chemists.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines.[11]

  • Rationale: This method offers a versatile and efficient route to N-aryl piperazines from readily available aryl halides and piperazine. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.[11]

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, K3PO4, 1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent to the Schlenk tube, followed by the palladium catalyst and ligand.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

G Start Combine Aryl Halide, N-Boc-Piperazine, & Base Inert Inert Atmosphere (N2 or Ar) Start->Inert Add_Reagents Add Solvent, Pd Catalyst, & Ligand Inert->Add_Reagents Heat Heat Reaction (80-110 °C) Add_Reagents->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, & Wash Monitor->Workup Purify Dry & Purify (Chromatography) Workup->Purify Product N-Aryl-N'-Boc-Piperazine Purify->Product

Caption: Workflow for Buchwald-Hartwig amination of N-Boc-piperazine.

Reductive amination is a versatile method for the N-alkylation of piperazines with aldehydes or ketones.[2]

  • Rationale: This two-step, one-pot procedure involves the formation of an imine or iminium ion, followed by its reduction to the corresponding amine. It allows for the introduction of a wide range of substituents to explore structure-activity relationships.[2]

  • Materials:

    • Piperazine derivative (e.g., Piperazin-2-ylmethanol dihydrochloride, 1.0 equiv)

    • Aldehyde or ketone (1.1-1.2 equiv)

    • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)

    • Base (e.g., Triethylamine, 2.2 equiv, if starting with a salt)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve or suspend the piperazine derivative in the anhydrous solvent.

    • If starting with a hydrochloride salt, add triethylamine and stir for 10-15 minutes at room temperature to generate the free base.

    • Add the aldehyde or ketone to the reaction mixture and stir for 30-60 minutes to form the imine/iminium ion intermediate.

    • Slowly add the reducing agent to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography).

Biological Screening Protocols

The biological evaluation of novel piperazine derivatives is essential to determine their therapeutic potential.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][15]

  • Rationale: This assay is a standard initial screening tool to determine the cytotoxic potential of new chemical entities. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Piperazine test compound

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilizing agent (e.g., DMSO)

    • 96-well sterile microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.[15]

    • Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[15]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Seed Cells in 96-well Plate Treat Treat with Piperazine Compound Dilutions Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Value Read->Analyze Result Cytotoxicity Profile Analyze->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-1-Boc-3-isopropyl-piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-Boc-3-isopropyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity of this compound is paramount. This center offers a structured approach to troubleshooting common issues and answers frequently asked questions, moving beyond a simple protocol to explain the causality behind experimental choices.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of this compound by silica gel column chromatography can present several challenges, primarily due to the basic nature of the piperazine nitrogen and the potential for co-elution with structurally similar impurities.

Problem 1: Poor Separation & Peak Tailing

Symptoms: Your collected fractions show a mixture of your desired product and impurities, or the spots on your TLC plate are streaked rather than round. This is a common issue when purifying amine-containing compounds on silica gel.[1]

Root Cause Analysis: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the piperazine ring can interact strongly with these acidic sites via protonation. This strong, sometimes irreversible, interaction leads to a portion of the molecules moving much slower than the bulk, resulting in tailing or streaking of the chromatographic band.[1][2][3]

Solutions:

  • Mobile Phase Modification: The most effective solution is to "deactivate" or "shield" the acidic silanol groups.[1]

    • Addition of a Basic Modifier: Incorporate a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase. A typical starting concentration is 0.5-2% (v/v).[1][4] The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.[2][5]

    • Pre-treatment of Silica Gel: You can flush the packed column with your mobile phase containing 1-3% triethylamine before loading your sample. This ensures the entire stationary phase is neutralized.[4]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

    • Neutral Alumina: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.

    • Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, which can help to reduce the interaction of basic analytes with residual silanols.[4]

Problem 2: Low Yield After Column Chromatography

Symptoms: The isolated mass of the purified product is significantly lower than expected, even though the reaction appeared to go to completion by TLC or LC-MS analysis.

Root Cause Analysis: Low yield can stem from several factors, including irreversible adsorption of the product onto the column, co-elution with a non-UV active impurity, or degradation of the product on the acidic silica gel.

Solutions:

  • Minimize Contact Time: Do not let the purified compound sit on the column for an extended period. Elute and collect fractions promptly.

  • Use a Mobile Phase Modifier: As mentioned for peak tailing, adding triethylamine can prevent strong, irreversible binding of your product to the silica gel, thereby improving recovery.[1][2]

  • Check for Co-eluting Impurities: If possible, analyze your fractions by a secondary method (e.g., LC-MS or ¹H NMR) to ensure the mass balance is accounted for and that your product is not co-eluting with a non-UV active impurity.

  • Solvent Selection: Ensure the solvent system used provides an optimal retention factor (Rf) for your product. An Rf value between 0.2 and 0.4 is generally ideal for good separation and recovery.

Problem 3: Difficulty Removing Solvent from Purified Product

Symptoms: After rotary evaporation, a high-boiling point solvent or the mobile phase modifier (like triethylamine) remains in your final product.

Root Cause Analysis: Some solvents used in chromatography, such as DMF or DMSO, have very high boiling points and are difficult to remove under standard rotary evaporation conditions. Triethylamine can also be challenging to remove completely.

Solutions:

  • Azeotropic Removal: For residual triethylamine, co-evaporation with a lower boiling point solvent like toluene or dichloromethane can be effective. Add the solvent to your product and evaporate under reduced pressure. Repeat this process several times.

  • High-Vacuum Drying: Placing the product under high vacuum for several hours can help remove trace amounts of residual solvents.

  • Solvent Choice: When developing your chromatographic method, opt for more volatile solvents whenever possible. For example, a mixture of hexanes and ethyl acetate is generally easier to remove than dichloromethane and methanol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on silica gel?

A1: A good starting point for developing a mobile phase is a mixture of a non-polar solvent and a polar solvent. For a compound with the polarity of this compound, a gradient of ethyl acetate in hexanes or heptane is a common choice. Begin with a low percentage of ethyl acetate (e.g., 10%) and gradually increase the polarity. It is highly recommended to add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[1][4]

Q2: How can I determine the correct solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. Test various solvent systems on a TLC plate to find a composition that gives your target compound an Rf value between 0.2 and 0.4, with good separation from major impurities. Remember to add the same percentage of triethylamine to your TLC mobile phase as you plan to use for the column.

Q3: What are the common impurities I should expect?

A3: Common impurities can include unreacted starting materials, diastereomers if the synthesis was not stereospecific, and byproducts from the Boc-protection step, such as the di-Boc protected piperazine. The nature of impurities will be highly dependent on the synthetic route used to prepare the compound.[6][7][8]

Q4: Can the Boc protecting group be cleaved on the silica gel column?

A4: While the Boc group is generally stable to silica gel, prolonged exposure to a highly acidic environment can potentially lead to some deprotection.[9] The risk is low with standard silica gel but can be mitigated entirely by adding a basic modifier like triethylamine to the mobile phase, which neutralizes the acidic sites on the silica.[4]

Q5: What is the best way to load my sample onto the column?

A5: For optimal separation, it is best to load the sample in a minimal amount of the mobile phase or a strong solvent in which it is highly soluble (e.g., dichloromethane). Alternatively, you can use a "dry loading" technique. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the packed column. This method often results in sharper bands and better separation.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound. The exact solvent system should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes or Heptane

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Preparation: Prepare your chosen mobile phase. For example, a starting point could be Hexanes:Ethyl Acetate (80:20) + 1% TEA.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

  • Column Loading: Add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Apply positive pressure if performing flash chromatography.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of your compound by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Table 1: Example Mobile Phase Systems
Mobile Phase Composition (v/v/v)Expected Rf RangeNotes
80:20:1 Hexanes:Ethyl Acetate:TEA0.2 - 0.3Good starting point for general purification.
90:10:1 Dichloromethane:Methanol:TEA0.25 - 0.35For more polar impurities that are not well-separated in Hex/EtOAc.
70:30:1 Hexanes:Ethyl Acetate:TEA0.3 - 0.4Increase polarity if the product is eluting too slowly.

Visual Guides

Troubleshooting_Workflow start Start Purification problem Problem Encountered start->problem poor_sep Poor Separation / Tailing problem->poor_sep Symptom low_yield Low Yield problem->low_yield Symptom add_tea Add 1% TEA to Mobile Phase poor_sep->add_tea Solution low_yield->add_tea Solution check_rf Optimize Rf (0.2-0.4) via TLC add_tea->check_rf dry_load Use Dry Loading Technique check_rf->dry_load success Successful Purification dry_load->success Experimental_Workflow tlc 1. TLC Method Development (Optimize Solvent System + 1% TEA) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Dry Load Sample (Adsorb on Silica) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect & Monitor Fractions via TLC elute->collect pool 6. Pool Pure Fractions collect->pool evap 7. Evaporate Solvent pool->evap product Pure Product evap->product

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Technical Support Center: Recrystallization of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-1-Boc-3-isopropyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the recrystallization of this chiral, Boc-protected piperazine derivative. The following content, structured in a question-and-answer format, provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of a high-purity product.

Core Principles and Challenges

This compound presents a unique set of purification challenges due to the interplay of its structural features:

  • Boc-Protecting Group: The bulky, nonpolar tert-butyloxycarbonyl (Boc) group significantly increases the molecule's lipophilicity, influencing its solubility profile in organic solvents.

  • Chiral Center: Th[1]e stereocenter at the 3-position necessitates careful control of crystallization conditions to prevent enantiomeric enrichment or loss of optical purity.

  • Piperazine Ring: The piperazine core, with its two nitrogen atoms, can participate in hydrogen bonding, affecting crystal packing.

  • Isopropyl Group: [2]This bulky alkyl group further enhances lipophilicity and can sterically hinder ideal crystal lattice formation.

This guide will address the most common issues encountered during the recrystallization of this compound, providing both corrective actions and explanations of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, this compound, has "oiled out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the solute's solubility decreases so rapidly upon cooling that the molecules do not have sufficient time to orient themselves into an ordered crystal structure. For a molecule like this compound, the bulky Boc and isopropyl groups can make this process particularly challenging.

Root Causes & Solutions:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% increments) of the hot solvent to decrease the overall concentration. Allow the solution to coo[3]l more slowly.

  • Rapid Cooling: Cooling the solution too quickly is a primary cause of oiling out.

    • Solution: Emp[3]loy a gradual cooling protocol. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Subsequently, move it to a refrigerator and then a freezer, allowing it to equilibrate at each temperature.

  • Inappropriate Solvent System: The chosen solvent may be too "good" or too "poor." A solvent in which the compound is highly soluble at high temperatures but sparingly soluble at low temperatures is ideal.

    • Solution: A mixed solvent system often provides the necessary control. For Boc-protected amines, which have good solubility in a range of organic solvents, consider systems like heptane/ethyl acetate or isopropanol/water. Start by dissolving the c[1][4]ompound in a minimal amount of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., heptane) at an elevated temperature until turbidity (cloudiness) persists. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Q2: The recrystallization yield is very low (<50%). How can I improve it?

Answer:

A low yield suggests that a significant amount of your product remains dissolved in the mother liquor. Several factors related t[3]o the solubility profile of this compound can contribute to this issue.

Troubleshooting Steps:

  • Optimize the Solvent Volume: Using an excessive amount of solvent is the most common reason for poor yield.

    • Action: In yo[3]ur next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product. If you have already completed the filtration, you can attempt to recover more product from the mother liquor by slowly evaporating a portion of the solvent and cooling the concentrated solution again.

  • Re-evaluate the Solvent System: The difference in solubility of your compound at high and low temperatures may not be significant enough in the chosen solvent.

    • Action: Consult a solubility table for Boc-protected amines. A good solvent system wil[1]l show a steep solubility curve with respect to temperature. For this compound, consider solvents like isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.

  • Ensure Complete Pre[5]cipitation: Insufficient cooling time or temperature will leave a substantial amount of product in the solution.

    • Action: Once the solution has cooled to room temperature, place it in an ice bath for at least 30-60 minutes, and subsequently in a freezer if the solvent's freezing point allows. This will maximize the precipitation of the solid.

Data-Driven Solvent Selection:

Solvent SystemRationale for this compoundConsiderations
Heptane/Ethyl Acetate Good for compounds with intermediate polarity. The Boc and isopropyl groups provide solubility in ethyl acetate, while heptane acts as an effective anti-solvent.The ratio is critical. Start with dissolution in ethyl acetate and titrate with hot heptane.
Isopropanol/Water Isopropanol is a good solvent for many piperazine derivatives. Water can be used as an a[4]nti-solvent.The compound may have some water solubility. Use water sparingly to induce precipitation.
Acetonitrile Often provides a good balance of solubility at high and low temperatures for moderately polar compounds.Ensure the compound is not too soluble at room temperature.
Toluene Aromatic solvents can sometimes promote good crystal growth for molecules with rigid ring structures.May be difficult to rem[5]ove completely; ensure thorough drying.
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

Failure to crystallize indicates that the solution is not supersaturated, or that the energy barrier for nucleation has not been overcome.

Initiation Techniques:[3]

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfect[3]ions on the glass provide a surface for crystal nucleation.

  • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This seed crystal will ac[6]t as a template for further crystal growth.

  • Reduce the Solvent Volume: Your solution is likely too dilute. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. B[3]e careful not to evaporate too much solvent, which could lead to oiling out.

  • Introduce an Anti-Solvent: If you are using a single solvent system, you can try adding a few drops of a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then warm the solution until it becomes clear again before allowing it to cool slowly.

Troubleshooting Flowchart:

G start Solution Cooled, No Crystals scratch Scratch inner surface of flask start->scratch seed Add a seed crystal scratch->seed Failure success Crystals Form scratch->success Success concentrate Concentrate by evaporating solvent seed->concentrate Failure seed->success Success anti_solvent Add anti-solvent concentrate->anti_solvent Failure concentrate->success Success anti_solvent->success Success failure Still No Crystals anti_solvent->failure Failure

Caption: Troubleshooting decision tree for inducing crystallization.

Q4: How can I verify the purity and confirm the identity of my recrystallized product?

Answer:

Post-recrystallization analysis is crucial to confirm that the purification was successful. A combination of techniques should be employed to assess chemical purity, enantiomeric excess, and structural integrity.

Recommended Analytical Methods:

Analytical TechniquePurposeExpected Outcome for Pure this compound
Melting Point Assess chemical purity.A sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.
HPLC (High-Performance Liquid Chromatography) Quantify chemical purity.A single major peak cor[7]responding to the product, with purity typically >99%.
Chiral HPLC Determine enantiomeric excess (e.e.).A single peak corresponding to the (R)-enantiomer, with an e.e. of >98%.
¹H and ¹³C NMR (Nuclear Magnetic Resonance) Confirm chemical structure and identify impurities.Spectra should match the expected structure, with no significant peaks from solvents or starting materials.
Mass Spectrometry (MS) Confirm molecular weight.A peak corresponding to the molecular ion [M+H]⁺.

Detailed Experimental Protocol: Recrystallization of this compound

This protocol provides a general starting point. Optimization of solvent ratios and volumes may be necessary depending on the scale and purity of the starting material.

Materials:

  • Crude this compound

  • Ethyl Acetate (ACS Grade)

  • n-Heptane (ACS Grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filtration flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethyl acetate (a "good" solvent) to the flask (e.g., 2-3 mL).

    • Gently heat the mixture to the boiling point of the solvent while stirring or swirling.

    • Continue adding ethyl acetate dropwise until the solid has just completely dissolved. Avoid adding a large excess.

  • Inducing Crystallization:

    • While maintaining the high temperature, slowly add n-heptane (an "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source and place it on a heat-insulating surface (like a cork ring or folded paper towel) to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin within 15-30 minutes.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold n-heptane to remove any residual soluble impurities from the mother liquor.

    • Allow the crystals to dry on the filter under vacuum for several minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Recrystallization Workflow Diagram:

G cluster_dissolution 1. Dissolution cluster_precipitation 2. Precipitation cluster_cooling 3. Cooling & Growth cluster_isolation 4. Isolation a Add crude solid to flask b Add minimal hot 'good' solvent (EtOAc) a->b c Add hot 'poor' solvent (Heptane) to turbidity b->c d Clarify with a drop of 'good' solvent c->d e Slow cool to room temp. d->e f Cool in ice bath e->f g Vacuum filter crystals f->g h Wash with cold solvent g->h i Dry under vacuum h->i j Pure Product i->j

Caption: Step-by-step workflow for the recrystallization process.

References

  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025). Benchchem.
  • Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine. (2025). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Crystallization method of Boc-amino acid. (Patent No. CN112661672A).
  • Structures of piperazine, piperidine and morpholine. (2004). Acta Crystallographica Section B: Structural Science.

Sources

Technical Support Center: Synthesis of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperazine protection chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of mono-Boc-protected piperazines. Here, we move beyond simple protocols to explain the underlying chemical principles driving common side reactions and provide field-proven troubleshooting strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the yield of mono-Boc-piperazine is very low, and I see a significant amount of a less polar byproduct by TLC/LCMS. What is happening?

A1: This is the most common issue in piperazine protection and is almost certainly due to the formation of the di-protected byproduct, 1,4-di-Boc-piperazine. Because both nitrogen atoms in piperazine are secondary amines with similar reactivity, the protecting group can add to both sites.[1] The mono-protected product is still nucleophilic enough to react with a second molecule of the Boc-anhydride (Boc₂O), leading to over-reaction.

Q2: How can I remove the 1,4-di-Boc-piperazine byproduct from my desired mono-Boc product?

A2: Purification can be challenging due to similar polarities. While column chromatography is an option, a more efficient method is an acid-base extraction.[1] The mono-Boc-piperazine has a free basic nitrogen (pKa ≈ 8.5) and can be protonated and extracted into an aqueous acid layer (e.g., dilute HCl), leaving the non-basic di-Boc byproduct in the organic layer. Afterward, basifying the aqueous layer and re-extracting will recover your purified mono-Boc product.

Q3: Is it better to use a large excess of piperazine or a slight excess of Boc₂O?

A3: Using a large excess of piperazine (2 to 5 equivalents) can statistically favor mono-protection.[2] However, this strategy is often impractical if the piperazine starting material is valuable or modified.[2] Furthermore, it complicates purification, as you must remove a large amount of unreacted, polar starting material. Using an excess of Boc₂O will invariably lead to significant di-protection. Precise control of stoichiometry, often using slightly less than one equivalent of Boc₂O (e.g., 0.8-0.95 eq), is generally the preferred starting point.

Q4: My piperazine has other functional groups (e.g., an alcohol or phenol). Will Boc₂O react with them?

A4: Yes, this is a potential side reaction. In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), Boc₂O can react with alcohols and other nucleophiles.[3] If DMAP is not used, the reaction is generally selective for the more nucleophilic amine. However, if you observe O-Boc protection, you may need to protect the alcohol/phenol with an orthogonal protecting group first or use milder reaction conditions without catalysts.

In-Depth Troubleshooting Guide: Overcoming Di-Boc Formation

The formation of 1,4-di-Boc-piperazine is the primary challenge in achieving a high-yield synthesis of the mono-protected analogue. The core of the problem lies in the competing reaction pathways available once the first Boc group is attached.

The Underlying Mechanism

The synthesis proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl of Boc-anhydride.[1] Both piperazine and 1-Boc-piperazine can act as nucleophiles. While the electron-withdrawing nature of the first carbamate group slightly reduces the nucleophilicity of the second nitrogen, this deactivation is often insufficient to prevent a second reaction.

G cluster_0 Reaction Pathways Piperazine Piperazine Boc2O_1 + Boc₂O Piperazine->Boc2O_1 MonoBoc 1-Boc-Piperazine (Desired Product) Boc2O_1->MonoBoc k1 (fast) Boc2O_2 + Boc₂O MonoBoc->Boc2O_2 DiBoc 1,4-di-Boc-Piperazine (Byproduct) Boc2O_2->DiBoc k2 (competing) caption Competing reactions in Boc-protection. G cluster_workflow Troubleshooting Workflow start Low Yield of Mono-Boc Product check_byproduct Di-Boc Byproduct Observed (TLC/LCMS)? start->check_byproduct strategy Implement Selectivity Strategy check_byproduct->strategy Yes check_reaction Reaction Incomplete? check_byproduct->check_reaction No slow_add Use Protocol 1: Slow Addition at 0°C strategy->slow_add biphasic Use Protocol 2: Biphasic Conditions strategy->biphasic acid_salt Use Acid Salt Method strategy->acid_salt incomplete_sol Increase Reaction Time or Temperature check_reaction->incomplete_sol Yes workup_issue Check Workup pH & Extraction Efficiency check_reaction->workup_issue No caption Troubleshooting decision tree.

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Technical Support Center: Synthesis of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-isopropyl-piperazine. This chiral building block is a valuable scaffold in medicinal chemistry, and its stereocontrolled synthesis is crucial for the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common challenges, and ensuring the highest standards of product quality.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Issue 1: Low Overall Yield and Inefficient Cyclization

Question: My overall yield is consistently low, and I suspect the piperazine ring formation step is the main issue. What are the common causes and how can I improve the efficiency of the cyclization?

Answer: Low yields in piperazine synthesis often stem from an inefficient cyclization step or the degradation of intermediates. The formation of the six-membered ring is subject to several competing reactions and kinetic barriers. A common and effective route involves the intramolecular reductive amination of a δ-amino aldehyde or ketone precursor, which can be generated in situ.

Causality and Optimization Strategies:

  • Precursor Stability: The key intermediate, often an N-protected amino aldehyde derived from a chiral amino acid like (R)-valinol, can be unstable and prone to side reactions. It is often preferable to generate this intermediate and use it immediately in the subsequent cyclization step without purification.

  • Reductive Amination Conditions: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is less toxic and highly effective under mildly acidic conditions, which favor iminium ion formation without causing significant side reactions like racemization.[1]

  • pH Control: The pH of the reaction medium is crucial for reductive amination. A slightly acidic environment (pH 4-6) is optimal for the formation of the intermediate iminium ion, which is then rapidly reduced. If the pH is too low, the amine nucleophile will be protonated and unreactive. If it's too high, iminium ion formation will be slow. Acetic acid is commonly used as the acid catalyst.

  • Alternative Cyclization Pathways: Another robust method involves the cyclization of a suitably protected 1,2-diamine derivative with a two-carbon electrophile.[2] However, this can involve more synthetic steps. For building the piperazine ring from a primary amine, a sequential double Michael addition followed by reductive cyclization can also be effective.[3]

Issue 2: Loss of Enantiomeric Purity (Racemization)

Question: My final product shows a low enantiomeric excess (ee%). Which step is the most likely cause of racemization, and how can I mitigate it?

Answer: The stereocenter at C3, bearing the isopropyl group, is susceptible to racemization under certain conditions, particularly during the formation or manipulation of the piperazine ring.

Causality and Mitigation:

  • Reductive Amination: The most probable step for racemization is the intramolecular reductive amination. If the intermediate imine/iminium ion has an abstractable proton alpha to the isopropyl group, it can tautomerize to an enamine. This process destroys the stereocenter, and subsequent reduction of the achiral enamine or the reformed racemic imine will lead to a racemic product.[2]

    • Mitigation: Employ mild and fast-acting reducing agents like NaBH(OAc)₃ that can reduce the iminium ion as soon as it's formed, minimizing the time available for tautomerization. Keeping the temperature low (e.g., 0 °C to room temperature) can also help suppress this side reaction.

  • Harsh pH Conditions: Exposure to strong acidic or basic conditions, especially at elevated temperatures during work-up or deprotection steps (if any), can lead to epimerization.

    • Mitigation: Ensure all work-up and purification steps are performed under neutral or mildly acidic/basic conditions. Avoid prolonged heating.

Issue 3: Formation of 1,4-di-Boc-piperazine Byproduct

Question: During the final Boc-protection step, I'm observing a significant amount of the di-protected byproduct along with my desired mono-protected product. How can I improve the selectivity for mono-N-Boc protection?

Answer: This is a classic challenge in piperazine chemistry, as both nitrogen atoms are nucleophilic.[4][5] The second nitrogen (N4) of the mono-Boc-protected product can react with the Boc-anhydride, leading to the undesired 1,4-di-Boc-piperazine.

Key Strategies for Mono-Selectivity:

  • Stoichiometry and Slow Addition: Use a slight excess (1.0-1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O). Crucially, add the Boc₂O solution slowly to a cooled solution (0 °C) of the piperazine. This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic starting piperazine over the mono-protected product.[6][7]

  • Solvent and Base: The choice of solvent and base can influence selectivity. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. Using a hindered base can sometimes improve selectivity.

  • pH Control during Reaction: One effective method involves performing the reaction in a biphasic system (e.g., DCM/water) with a base like sodium bicarbonate. The mono-Boc product is more soluble in the organic phase, effectively removing it from the reaction with the remaining aqueous Boc₂O, thus preventing over-reaction.

G cluster_check Reaction Monitoring start Start: (R)-3-isopropyl-piperazine dissolve Dissolve piperazine in DCM/H₂O (1:1) start->dissolve cool Cool to 0 °C dissolve->cool add_boc Slowly add Boc₂O (1.05 eq.) and NaHCO₃ (2.0 eq.) cool->add_boc react Stir vigorously at 0 °C to RT Monitor by TLC/LC-MS add_boc->react check TLC/LC-MS Check: Significant di-Boc byproduct? react->check workup Separate layers, extract aqueous phase with DCM purify Combine organic layers, dry, concentrate, and purify workup->purify end End: this compound purify->end check->workup Reaction Complete Low Byproduct adjust Action: Dilute reaction, ensure efficient stirring, check temperature check->adjust High Byproduct adjust->react G start Low Final Yield check_cyclization Analyze Cyclization Step: Incomplete conversion or side products? start->check_cyclization check_boc Analyze Boc-Protection: Significant di-Boc formation? check_cyclization->check_boc No optimize_cyclization Optimize Cyclization: - Check pH (4-6) - Use fresh NaBH(OAc)₃ - Ensure precursor stability check_cyclization->optimize_cyclization Yes check_purity Analyze Intermediate Purity: Are starting materials pure? check_boc->check_purity No optimize_boc Optimize Boc-Protection: - Slow addition of Boc₂O at 0 °C - Use 1.05 eq. Boc₂O - Consider biphasic system check_boc->optimize_boc Yes purify_sm Purify Key Intermediates: - Recrystallize or chromatograph starting materials before use check_purity->purify_sm Yes final_review Review all steps for material loss during work-up and purification check_purity->final_review No optimize_cyclization->final_review optimize_boc->final_review purify_sm->final_review

Sources

Preventing racemization of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-Boc-3-isopropyl-piperazine

A Guide to Maintaining Enantiomeric Integrity

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this chiral building block. Maintaining the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization and ensure the stereochemical integrity of your compound through every experimental step.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses common issues encountered during the storage, handling, and reaction of this compound.

Question 1: I've observed a significant loss of enantiomeric excess (e.e.) in my product. What are the most likely causes during a reaction?

Answer: Loss of enantiopurity is almost always traced back to the unintended formation of a planar, achiral intermediate from your starting material or product. For this specific piperazine derivative, the vulnerable position is the carbon atom at the C-3 position, which is alpha to a nitrogen atom. Racemization occurs when the proton at this chiral center is removed, forming a planar enamine intermediate. Reprotonation can then occur from either face of this plane, leading to a mixture of both (R) and (S) enantiomers.[1][2]

Several factors can catalyze or accelerate this process:

  • Presence of Acid or Base: Both acidic and basic conditions are primary culprits.[1]

    • Base-Catalyzed: Strong bases can directly abstract the acidic proton at the C-3 position. The strength and steric hindrance of the base can significantly impact the rate of racemization.[1][3]

    • Acid-Catalyzed: Acidic conditions can protonate the unprotected nitrogen at the N-4 position. This protonation increases the acidity of the C-3 proton, making it more susceptible to removal by even a weak base (like a solvent or another amine molecule), leading to the formation of the achiral enamine.[4][5]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[1][6] In some cases, even moderate heat over an extended period can lead to a noticeable decrease in e.e.

  • Prolonged Reaction Times: The longer your compound is exposed to destabilizing conditions (acid, base, or heat), the greater the extent of racemization will be.[1]

  • Solvent Choice: The polarity and protic nature of the solvent can play a significant role. Protic solvents, such as alcohols, can facilitate proton transfer by acting as hydrogen donors, potentially increasing the rate of racemization.[1][7]

Visualizing the Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway. An acidic catalyst follows a similar principle by first activating the molecule through protonation.

racemization_mechanism cluster_R (R)-Enantiomer cluster_Intermediate Intermediate cluster_S (S)-Enantiomer R_Start This compound (Chiral) Intermediate Planar Enamine Intermediate (Achiral) R_Start->Intermediate - H⁺ (Base-catalyzed) Intermediate->R_Start + H⁺ (Protonation from original face) S_End (S)-1-Boc-3-isopropyl-piperazine (Chiral) Intermediate->S_End + H⁺ (Protonation from opposite face)

Caption: Base-catalyzed racemization via a planar, achiral enamine intermediate.

Question 2: My starting material shows decreased e.e. even before use. How should I properly store and handle this compound?

Answer: The stability of your chiral starting material is paramount. Improper storage can lead to gradual racemization, compromising all subsequent experiments.

ParameterRecommendationRationale
Temperature Store at 2-8°C or colder.Reduces the kinetic energy of molecules, significantly slowing the rate of potential thermal racemization.[6][8]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture and CO₂, which can form carbonic acid and create a mildly acidic microenvironment.
Form Store as a solid whenever possible.Racemization rates are typically much lower in the solid state compared to in solution.
Solvent for Stocks If a stock solution is necessary, use a dry, aprotic, non-polar solvent (e.g., Toluene, Heptane).Avoids protic solvents (e.g., methanol, ethanol) that can facilitate proton transfer and acidic or basic impurities.[1]
Question 3: I need to remove the Boc protecting group. What is the best protocol to minimize racemization?

Answer: Deprotection of the N-Boc group requires acidic conditions, which inherently carries a risk of racemization at the adjacent C-3 stereocenter.[9][10] The key is to use conditions that are strong enough to cleave the Boc group efficiently but mild enough and for a short enough duration to preserve the chiral center.

Comparative Analysis of Common Boc Deprotection Methods

ReagentTypical ConditionsProsCons & Racemization Risk
TFA in DCM 20-50% TFA in CH₂Cl₂, 0°C to RT, 1-2hFast, effective, volatile byproducts.High Risk. Trifluoroacetic acid is a strong acid that can readily catalyze racemization. The resulting trifluoroacetate salt can be difficult to fully neutralize.
HCl in Dioxane 4M HCl in Dioxane, 0°C to RT, 1-4hEffective, forms a crystalline HCl salt that can often be isolated by filtration.Moderate Risk. Still a strong acid. The reaction must be carefully monitored to avoid prolonged exposure. Anhydrous conditions are critical.[11]
HCl in Diethyl Ether / Methanol Saturated HCl in Et₂O or 1.25M HCl in MeOHCan be milder, especially at low temperatures.Moderate Risk. The presence of methanol, a protic solvent, can potentially accelerate racemization compared to aprotic media.[1]

Recommended Protocol: Boc Deprotection with HCl in Dioxane

This protocol is designed to maximize deprotection efficiency while minimizing the risk of racemization.

  • Preparation: Ensure all glassware is oven-dried. Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or cyclopentyl methyl ether (CPME) under an Argon or Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add 4M HCl in dioxane (2.0 - 4.0 eq) dropwise, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the reaction progress every 30 minutes using TLC or LC-MS. The reaction is typically complete within 1-3 hours. Do not let the reaction run for an extended period after completion.

  • Workup (Crucial Step): Once the starting material is consumed, immediately proceed to workup.

    • Option A (Isolation of Salt): Concentrate the reaction mixture under reduced pressure at low temperature. Add a non-polar solvent like diethyl ether or heptane to precipitate the piperazine dihydrochloride salt. Filter the solid, wash with cold ether, and dry under vacuum.

    • Option B (Direct Neutralization): Cool the reaction mixture to -10°C. Slowly add a cold solution of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), until the pH is basic (pH 9-10). This neutralizes the acid and provides the free amine for the next step.

  • Purity Check: Analyze the final product for enantiomeric excess using a validated chiral HPLC or SFC method.

Question 4: How can I confirm that my measurement of enantiomeric excess is accurate and reliable?

Answer: An unvalidated or poorly optimized analytical method can give misleading results.[12] Before troubleshooting your chemistry, you must have full confidence in your analytical data.

  • Acquire a Racemic Standard: The first and most critical step is to obtain or prepare a true racemic (50:50) sample of 1-Boc-3-isopropyl-piperazine. This can sometimes be achieved by deliberately treating an enantiopure sample under harsh racemizing conditions (e.g., heating with a strong base).

  • Method Development: Analyze the racemic standard using your chiral HPLC, SFC, or GC method. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.[13] If you do not see two distinct, well-resolved peaks of equal area, your method is not suitable and must be optimized.

  • Validate the Method: Once separation is achieved, confirm the method's linearity, accuracy, and precision according to standard laboratory procedures.

Example Chiral HPLC Protocol (Starting Point)

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[13]

  • Column: Chiralpak® IA, IB, or IC (or similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of Hexane/Isopropanol or Acetonitrile/Methanol. A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) is often required to improve peak shape for basic compounds.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 35°C.

  • Detection: Low wavelength UV (e.g., 205-215 nm) due to the lack of a strong chromophore.[13]

  • Analysis: Calculate enantiomeric excess (% e.e.) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[13]

Frequently Asked Questions (FAQs)

Q: What is the fundamental chemical reason for racemization in this molecule? A: The chiral center at the C-3 position has a hydrogen atom that is alpha to the N-4 nitrogen. This C-H bond is weakly acidic. Its removal by a base (or under acid-catalyzed conditions) creates a planar, achiral enamine. This planarity erases the stereochemical information, and subsequent reprotonation can occur from either side, producing a racemic mixture.[1][2]

Q: Is the Boc protecting group itself stable to bases? A: Yes, the tert-butyloxycarbonyl (Boc) group is well-known for its stability towards most basic and nucleophilic conditions, as well as catalytic hydrogenation.[9][14] This is why it is considered "orthogonal" to other protecting groups like Fmoc (which is base-labile). The risk of racemization comes from the inherent structure of the piperazine ring, not from the instability of the Boc group itself.

Q: What specific reaction types pose the highest risk for racemization? A: Any reaction that involves strong bases (e.g., LDA, t-BuOK), high temperatures for prolonged periods, or harsh acidic conditions (especially during deprotection) should be considered high-risk.[1][6] Reactions on the N-4 nitrogen should be performed with caution, using non-nucleophilic bases and moderate temperatures.

Troubleshooting Workflow for Low Enantiomeric Excess

troubleshooting_workflow Start Start: Low e.e. Detected in Product Validate_Analytics Step 1: Validate Analytical Method Analyze Racemic Standard Start->Validate_Analytics Check_SM Step 2: Check e.e. of Starting Material Validate_Analytics->Check_SM Method OK Optimize_Analytics Action: Optimize HPLC/SFC Method Validate_Analytics->Optimize_Analytics Poor Separation Review_Reaction Step 3: Review Reaction Conditions Check_SM->Review_Reaction SM OK Review_Storage Step 4: Review Storage Protocol Check_SM->Review_Storage SM Racemized Optimize_Reaction Action: Modify Reaction (↓ Temp, ↓ Time, Change Base/Solvent) Review_Reaction->Optimize_Reaction Source_New_SM Action: Source New Starting Material Review_Storage->Source_New_SM Optimize_Analytics->Validate_Analytics End Problem Solved Source_New_SM->End Optimize_Reaction->End

Caption: A logical workflow for troubleshooting the root cause of low e.e.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Knowles, R. R., et al. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. NIH.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • Preprints.org. (2023).
  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.
  • University of Leeds. (n.d.).
  • MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster.
  • PMC - NIH. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2012).
  • ETH Research Collection. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
  • YouTube. (2024).
  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2021). 19.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (R)-1-Boc-3-isopropyl-piperazine (CAS: 928025-63-2) in their experimental workflows. Recognizing the critical role of starting material integrity, this document provides in-depth answers to frequently encountered questions and robust troubleshooting protocols to ensure the stability, proper storage, and effective use of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The recommended storage for this compound is under an inert atmosphere (such as nitrogen or argon) at a refrigerated temperature of 2–8 °C.[1][2]

  • Causality Explained: This compound has two primary sensitivities. First, the tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Storing under an inert atmosphere minimizes contact with atmospheric moisture and carbon dioxide, which can form carbonic acid and initiate degradation. Second, like most complex organic molecules, lower temperatures slow down the kinetics of any potential degradation pathways. The compound is also noted to be air-sensitive, making an inert atmosphere critical for long-term stability.[2]

Q2: My material, which is typically a colorless to light yellow liquid, has developed a darker yellow or brown tint. What does this indicate?

A2: A significant color change is a primary visual indicator of potential chemical degradation. While a slight yellow tint can be normal, a progression to a darker shade suggests the formation of impurities. This could be due to oxidation, reaction with atmospheric components, or slow decomposition. If you observe this, it is crucial to re-analyze the material's purity before use.

Q3: What is the expected shelf-life of this compound?

A3: When stored under the recommended conditions (2–8 °C, inert atmosphere), this compound is expected to remain stable for an extended period. However, we recommend re-analyzing the material's purity if it has been in storage for over one year or if the container has been opened multiple times. For GMP applications, a formal re-test date should be established based on an in-house stability study.

Q4: What are the most critical impurities to be aware of with this chiral intermediate?

A4: For a chiral compound like this, impurities fall into three main categories:

  • Enantiomeric Impurity: The most critical is the undesired (S)-enantiomer. Its presence can significantly impact the stereoselectivity of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[3]

  • Process-Related Impurities: These include unreacted starting materials or by-products from its synthesis.

  • Degradation Products: The primary concern for Boc-protected amines is hydrolysis of the Boc group under acidic conditions, yielding the free piperazine. Another potential, though less common, issue is the formation of nitroso impurities.[3]

Q5: Can I handle this material on an open bench?

A5: For brief periods, such as weighing and preparing solutions, handling on an open bench is possible. However, due to its air sensitivity, prolonged exposure to the atmosphere should be avoided.[2] Best practice involves blanketing the container with an inert gas like argon or nitrogen after dispensing and ensuring the container is securely sealed immediately.[4] For critical applications, handling within a glove box or glove bag is recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Problem 1: Inconsistent or Poor Yields in Subsequent Synthetic Steps

  • Possible Cause: The purity of the this compound lot may have been compromised, or the concentration of the active reagent is lower than assumed. Degradation or the presence of the unreactive (or differently reactive) enantiomer can inhibit reactions.

  • Troubleshooting Steps:

    • Verify Purity: Do not assume the purity stated on the original Certificate of Analysis (CoA) is still valid, especially for older or frequently opened containers. Perform a purity analysis, focusing on both chemical and chiral purity.

    • Recommended Action: Use the Technical Protocol 2: Purity Assessment via Chiral HPLC to determine the exact chemical and enantiomeric purity of your current stock.

    • Quarantine: If the purity is below your required specification (e.g., >98% chemical purity, >99% enantiomeric excess), the lot should be quarantined and replaced.

Problem 2: Appearance of an Unexpected Peak in HPLC/LC-MS Analysis of a Reaction Mixture

  • Possible Cause: This could be a new reaction by-product or an impurity originating from the starting material. An impurity with a molecular weight of 128.22 g/mol could correspond to the de-Boc'd piperazine.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Inject a sample of the this compound starting material onto your HPLC/LC-MS system using the same method.

    • Compare Retention Times: Check if the unexpected peak is present in the starting material.

    • Mass Analysis: Use the mass spectrometer to identify the molecular weight of the impurity peak. This can help confirm if it is a known degradant or process impurity.

Below is a logical workflow for troubleshooting common issues.

G Troubleshooting Logic Flow for this compound start Start: Inconsistent Experimental Result or Visual Change check_visual Perform Visual Inspection (See Protocol 1) start->check_visual is_color_ok Is Appearance (Color, Clarity) OK? check_visual->is_color_ok check_purity Perform Purity Analysis (See Protocol 2: Chiral HPLC) is_color_ok->check_purity  Yes quarantine Quarantine Lot. Procure New Material. is_color_ok->quarantine No   is_purity_ok Does Purity Meet Specification (>98% Assay, >99% ee)? check_purity->is_purity_ok proceed Proceed with Experiment is_purity_ok->proceed Yes is_purity_ok->quarantine No

Caption: Troubleshooting workflow for assessing the quality of this compound.

Data Summary Tables

Table 1: Recommended Storage & Handling Summary

ParameterRecommendationRationale
Temperature 2–8 °CSlows kinetic degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO2/moisture.[1][2]
Container Original, tightly sealed amber glassProtects from light and air ingress.[4]
Handling Minimize air exposure; blanket with inert gas after useCompound is air-sensitive.[2]

Table 2: Common Impurities & Recommended Analytical Methods

Impurity TypeSpecific ExamplePrimary Analytical Method
Enantiomeric (S)-1-Boc-3-isopropyl-piperazineChiral High-Performance Liquid Chromatography (HPLC)[3][5]
Process-Related Unreacted starting materialsHigh-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC)
Degradation 3-isopropyl-piperazine (de-Boc)HPLC / LC-MS
Residual Solvents e.g., Heptane, Ethyl AcetateHeadspace Gas Chromatography (GC-HS)[3]

Technical Protocols

Protocol 1: Standard Handling and Visual Inspection
  • Preparation: Before opening, allow the container to equilibrate to ambient temperature for at least 30 minutes to prevent condensation of atmospheric moisture on the cold compound.

  • Inert Environment: Prepare a source of dry inert gas (argon or nitrogen) with a gentle flow rate.

  • Dispensing: Briefly remove the container cap. Immediately flush the headspace of the container with the inert gas. Dispense the required amount of the liquid quickly.

  • Resealing: Flush the headspace again with inert gas before tightly resealing the container. Reinforce the seal with paraffin film for long-term storage.

  • Visual Inspection: Observe the liquid against a white background. It should be a clear, colorless to light yellow liquid. Note any significant darkening, cloudiness, or presence of particulate matter. Record these observations in your lab notebook.

Protocol 2: Purity Assessment via Chiral HPLC

This protocol provides a starting point for method development. Optimization may be required based on available equipment and columns.

  • Objective: To separate and quantify this compound from its (S)-enantiomer and other chemical impurities.

  • Methodology:

    • Column Selection: A polysaccharide-based chiral stationary phase is recommended. Columns such as Daicel Chiralpak IC or a similar phase are often effective for separating chiral amines.[5][6]

    • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent and an alcohol modifier (e.g., Hexane:Isopropanol or Heptane:Ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to reduce peak tailing and improve peak shape for basic compounds like piperazines.[6]

    • Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in the mobile phase or a suitable solvent like isopropanol.

    • Chromatographic Conditions (Example):

      • Column: Chiralpak IC (4.6 x 250 mm, 5 µm)

      • Mobile Phase: 90:10 Heptane:Ethanol with 0.1% Diethylamine

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 210 nm (as the Boc-carbamate has weak UV absorbance).

      • Injection Volume: 10 µL

    • Data Analysis:

      • Calculate chemical purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100.

      • Calculate enantiomeric excess (ee%) using the formula: [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Protocol 3: Designing a Laboratory-Scale Stability Study

This workflow allows for the assessment of the compound's stability under your specific laboratory storage conditions.

G Workflow for a Laboratory Stability Study start Receive and Characterize New Lot (T=0 Analysis) aliquot Aliquot Material into Multiple Identically Sealed Vials start->aliquot storage Place Vials in Proposed Storage Condition (e.g., 2-8°C) aliquot->storage pull_t1 Pull Sample at T=3 Months storage->pull_t1 analyze_t1 Analyze Purity & Appearance (Protocol 1 & 2) pull_t1->analyze_t1 compare_t1 Compare Results to T=0 Data analyze_t1->compare_t1 pull_t2 Pull Sample at T=6 Months compare_t1->pull_t2 No Significant Change report Establish Internal Re-Test Date Based on Data compare_t1->report Significant Change analyze_t2 Analyze Purity & Appearance pull_t2->analyze_t2 compare_t2 Compare Results to T=0 Data analyze_t2->compare_t2 compare_t2->report Any Result

Caption: A step-by-step workflow for conducting an in-house stability assessment.

References

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
  • (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. Chemical-Suppliers.com. [Link]
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]
  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • (R)-1-Boc-2-isopropylpiperazine. PubChem. [Link]
  • Li, W., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
  • Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from (R)-1-Boc-3-isopropyl-piperazine. Incomplete deprotection is a frequent obstacle that can stem from several factors, including steric hindrance and the basicity of the piperazine nitrogens. This document provides a structured approach to troubleshooting, featuring detailed protocols and explanations to ensure successful and complete deprotection.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses the most common experimental observations when deprotection is incomplete and provides a logical workflow for resolving the issue.

Observation 1: My reaction is stalled. TLC/LC-MS analysis shows a significant amount of starting material remaining even after standard reaction times.

Q: Why is my Boc deprotection of this compound incomplete when using standard conditions (e.g., 25% TFA in DCM, 1-2 hours at room temperature)?

A: This is the most common issue for this specific substrate and can be attributed to a combination of factors:

  • Steric Hindrance: The bulky isopropyl group at the C-3 position of the piperazine ring can sterically impede the approach of the acid to the Boc group's carbonyl oxygen. This slows down the initial and rate-limiting protonation step of the cleavage mechanism.[1][2]

  • Insufficient Acid Equivalents/Concentration: Piperazine has two basic nitrogen atoms.[3][4][5] The unprotected nitrogen (N4) will be protonated by the acid, effectively consuming one equivalent. Therefore, a stoichiometric amount of acid is insufficient; a significant excess is required to both protonate the free amine and catalyze the cleavage of the Boc group. The rate of deprotection has been shown to have a second-order dependence on acid concentration, meaning that insufficient acid significantly slows the reaction.[2][6]

  • Inadequate Reaction Time or Temperature: Due to the aforementioned steric and electronic factors, this particular substrate often requires more forcing conditions than simpler N-Boc amines. Standard room temperature reactions for short durations may not be sufficient to drive the reaction to completion.[1][2]

Follow these steps sequentially to overcome incomplete deprotection. After each modification, monitor the reaction by TLC or LC-MS before proceeding to the next step.

Troubleshooting_Workflow start Stalled Reaction (Starting Material Remains) step1 Step 1: Increase Acid Concentration (e.g., 50% TFA in DCM or neat TFA) start->step1 Modify step2 Step 2: Extend Reaction Time (Monitor every 2-4h up to 24h) step1->step2 If still incomplete step3 Step 3: Increase Temperature (Warm to 30-40°C) step2->step3 If still incomplete step4 Step 4: Change Acid System (Switch to 4M HCl in Dioxane) step3->step4 If still incomplete complete Reaction Complete Proceed to Workup step4->complete Monitor to completion Mechanism_Diagram cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction Pathway cluster_2 Scavenger Action BocN Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ H_plus H⁺ (from TFA or HCl) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Cleavage tBu_plus tert-Butyl Cation (t-Bu⁺) ProtonatedBoc->tBu_plus Amine Free Amine (Product) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 tBu_plus_side t-Bu⁺ SideProduct t-Butylated Side Product tBu_plus_side->SideProduct Alkylation Amine_side Free Amine (Product) Amine_side->SideProduct tBu_plus_scav t-Bu⁺ Trapped Trapped/Neutralized Species tBu_plus_scav->Trapped Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Sources

Removal of di-Boc byproducts in piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Challenges of Di-Boc Byproduct Formation and Removal in Mono-Boc Piperazine Synthesis

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance properties like aqueous solubility and bioavailability of drug candidates.[1] A common and critical step in leveraging this scaffold is the synthesis of mono-substituted piperazines, which often involves the use of the tert-butyloxycarbonyl (Boc) protecting group.[1]

While the Boc group is invaluable for its stability and ease of removal under acidic conditions, a persistent challenge in the synthesis of mono-Boc-piperazine is the concurrent formation of the undesired 1,4-di-Boc-piperazine byproduct.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you minimize the formation of this byproduct and effectively remove it when it appears, ensuring the purity and quality of your target compound.

Part 1: Understanding the Core Problem: The Inevitable Di-Boc Byproduct

Q1: Why is the formation of di-Boc-piperazine so common during mono-Boc synthesis?

The formation of di-Boc-piperazine is a direct consequence of the reaction mechanism and the nature of piperazine itself. Piperazine is a symmetrical diamine, and both nitrogen atoms are nucleophilic.[3] During the protection reaction with di-tert-butyl dicarbonate (Boc₂O), the mono-Boc-piperazine, once formed, still possesses a free secondary amine that can react further with the Boc₂O present in the reaction mixture. This leads to the formation of the di-substituted byproduct.[2]

The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of Boc₂O.[4] The initial mono-protection slightly deactivates the second nitrogen, but often not enough to completely prevent a second addition, especially if reaction conditions are not carefully controlled.

Part 2: Proactive Strategies: Minimizing Di-Boc Byproduct Formation

Controlling the stoichiometry and reaction conditions is paramount to favoring the formation of the mono-Boc product.

Q2: What are the most effective strategies to selectively synthesize mono-Boc-piperazine?

Several methods have been developed to enhance the selectivity for mono-protection. The choice of method often depends on the scale of the reaction and the specific requirements of your synthesis.

Strategy 1: Using a Large Excess of Piperazine

This is a straightforward approach where a large excess of piperazine is used relative to the Boc₂O. By Le Châtelier's principle, the high concentration of the starting diamine increases the probability that the Boc₂O will react with an unprotected piperazine molecule rather than the mono-protected intermediate. However, this method is not ideal for valuable or complex diamines due to material cost and the need to remove the excess piperazine post-reaction.[5]

Strategy 2: In Situ Mono-Protonation

This is a more elegant and cost-effective method. By adding one equivalent of an acid (like HCl or TFA) to the piperazine, you can form the piperazine monohydrochloride salt in situ.[5][6] The protonated nitrogen is no longer nucleophilic, effectively protecting it and allowing the Boc₂O to react selectively with the free secondary amine.[5]

Experimental Protocol: Selective Mono-Boc Protection via In Situ Mono-Protonation [5][7]

  • Preparation: In a round-bottom flask, dissolve piperazine (e.g., 0.05 mol) and piperazine dihydrochloride (e.g., 0.005 mol) in water (e.g., 20 ml). This creates a solution containing the piperazin-1-ium cation.[7] Alternatively, to a stirred solution of piperazine (1 mmol) in methanol (2 ml) at 0-5°C, slowly add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml).[5]

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a suitable solvent (e.g., methanol) to the piperazine salt solution.[5]

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, adjust the pH to basic (e.g., pH 10) with a suitable base (e.g., 20% NaOH).[5]

  • Extraction: Extract the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.[4]

Part 3: Reactive Strategies: Removing Di-Boc Byproducts Post-Synthesis

Even with optimized conditions, the formation of some di-Boc byproduct is often unavoidable. Here are effective methods for its removal.

Q3: My reaction produced a mixture of mono- and di-Boc-piperazine. How can I separate them?

The separation of mono- and di-Boc-piperazine can be achieved through several techniques, leveraging the differences in their physical and chemical properties.

Method 1: Column Chromatography

Flash column chromatography is a common and effective method for separating mono- and di-Boc-piperazine. The di-Boc derivative is less polar than the mono-Boc derivative (which has a free N-H group) and will therefore elute first from a normal-phase silica gel column.

Typical Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is often effective.[5][6]
Monitoring TLC with a suitable stain (e.g., potassium permanganate or ninhydrin for the mono-Boc).

Method 2: Acid-Base Extraction

This method exploits the basicity of the free secondary amine in mono-Boc-piperazine. The di-Boc derivative, lacking a basic nitrogen, will not react with acid.

Experimental Protocol: Purification via Acid-Base Extraction [8]

  • Dissolution: Dissolve the crude mixture of mono- and di-Boc-piperazine in an organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The mono-Boc-piperazine will be protonated and move into the aqueous layer as its hydrochloride salt. The non-basic di-Boc-piperazine will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the di-Boc byproduct and can be discarded (or the di-Boc compound can be recovered if desired).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., solid KOH or a concentrated NaOH solution) until the pH is strongly basic (pH > 11).[8] This deprotonates the mono-Boc-piperazine hydrochloride, regenerating the free amine.

  • Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).[8]

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified mono-Boc-piperazine.

Method 3: Crystallization

If the mono-Boc-piperazine is a solid, recrystallization can be an effective purification method. For compounds that are oils, it is sometimes possible to induce crystallization by forming a salt (e.g., the hydrochloride or diacetate salt).[9]

Experimental Protocol: Purification by Crystallization of the Diacetate Salt [9]

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Acidification: Add acetic acid in at least a stoichiometric amount to form the piperazine diacetate.

  • Precipitation: Cool the mixture (e.g., to 10-30°C) to induce precipitation of the crystalline piperazine diacetate.[9]

  • Isolation and Washing: Filter the precipitate and wash with a cold solvent like acetone to remove impurities.[9]

  • Regeneration: The pure mono-Boc-piperazine can be regenerated from the salt by basification and extraction as described in the acid-base extraction protocol.

Part 4: Analytical Characterization and Quality Control

Accurate analysis is crucial to confirm the purity of your mono-Boc-piperazine.

Q4: How can I analytically distinguish between mono- and di-Boc-piperazine?

Several analytical techniques can be used to differentiate and quantify the mono- and di-Boc products.

Analytical TechniqueDistinguishing Features
TLC Mono-Boc-piperazine is more polar and will have a lower Rf value than the di-Boc derivative on a silica gel plate. The free N-H of the mono-Boc can be visualized with ninhydrin stain.
¹H NMR Spectroscopy The mono-Boc derivative will show a characteristic N-H proton signal (often a broad singlet). The chemical shifts of the piperazine ring protons will also differ significantly between the mono- and di-substituted compounds due to the different electronic environments.
Mass Spectrometry The mono- and di-Boc derivatives will have distinct molecular weights that are easily resolved by MS.
HPLC-UV High-Performance Liquid Chromatography with UV detection is a powerful quantitative method. The two compounds will have different retention times. A C18 reverse-phase column is commonly used.[10][11]

Workflow for HPLC-UV Method Development

HPLC-UV Method Development cluster_0 Method Development Initial Feasibility Initial Feasibility Column & Mobile Phase Selection Column & Mobile Phase Selection Initial Feasibility->Column & Mobile Phase Selection Establish Separation Optimization Optimization Column & Mobile Phase Selection->Optimization Refine Conditions Validation Validation Optimization->Validation Confirm Robustness

Caption: Workflow for HPLC-UV method development and validation.[10]

Frequently Asked Questions (FAQs)

Q5: Can I selectively deprotect di-Boc-piperazine to get the mono-Boc product?

Yes, selective deprotection is possible, though it can be challenging to stop the reaction cleanly at the mono-deprotected stage. The Boc group is removed under acidic conditions (e.g., with TFA or HCl).[12][13] The reaction proceeds through protonation of the carbamate oxygen, leading to the loss of a t-butyl cation and subsequent decarboxylation to yield the free amine.[14] By carefully controlling the stoichiometry of the acid, reaction time, and temperature, it is possible to achieve selective removal of one Boc group. Recent studies have also explored thermal deprotection in continuous flow systems, which can offer precise temperature control to achieve selective deprotection.[15]

Mechanism of Acid-Catalyzed Boc Deprotection

Boc Deprotection Mechanism cluster_1 Deprotection Steps Protonation Protonation Fragmentation Fragmentation Protonation->Fragmentation Loss of t-butyl cation Decarboxylation Decarboxylation Fragmentation->Decarboxylation Formation of carbamic acid Final Amine Final Amine Decarboxylation->Final Amine Release of CO₂

Caption: Key steps in the acid-catalyzed deprotection of a Boc group.[12][14]

Q6: Are there alternative protecting groups to Boc for piperazine that might avoid these issues?

Yes, several other protecting groups can be used for piperazine, each with its own advantages and orthogonal deprotection conditions.[3]

Protecting GroupAbbreviationDeprotection ConditionOrthogonality to Boc
Benzyloxycarbonyl CbzCatalytic Hydrogenolysis (H₂, Pd/C)Yes, stable to acid and base.[3]
9-Fluorenylmethoxycarbonyl FmocMild Base (e.g., 20% Piperidine in DMF)Yes, stable to acid and hydrogenolysis.[3]
Trityl TrtVery Mild Acid (e.g., 1% TFA)Yes, more acid-labile than Boc.[3]

The choice of an alternative protecting group depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • CoLab. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Preprints.org. (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Acta Scientiarum Naturalium Universitatis Pekinensis. (n.d.). Study of Separation of Substituted Piperazine by CZE and HPLC.
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Patsnap. (n.d.). Crystallization method of Boc-amino acid.

Sources

Technical Support Center: Optimizing N-Arylation of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the N-arylation of (R)-1-Boc-3-isopropyl-piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Drawing from established literature and practical experience, this guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the efficiency and success of your experiments.

The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1][2] The Palladium-catalyzed Buchwald-Hartwig amination stands out as a versatile and widely adopted method for constructing the critical C-N bond, offering broad functional group tolerance and access to diverse chemical space.[3][4] However, success with sterically hindered substrates like this compound requires careful optimization of reaction parameters. This guide will address common challenges and provide a systematic approach to achieving high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am attempting the N-arylation of this compound with an aryl bromide, but I am observing very low conversion to the desired product. What are the most likely causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig aminations are a common issue that can often be resolved by systematically evaluating the key components of the reaction. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the overall reaction setup.

Core Areas for Troubleshooting:

  • Catalyst and Ligand Inactivity: The choice of palladium source and, more critically, the phosphine ligand is paramount for success, especially with sterically demanding substrates.

    • Explanation: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5] For a hindered amine like this compound, bulky and electron-rich phosphine ligands are often required to promote the reaction with both aryl bromides and less reactive aryl chlorides.

    • Recommendations:

      • Screen Ligands: If using a general-purpose ligand like BINAP is proving ineffective, switch to a more specialized, sterically hindered ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are excellent starting points for challenging couplings.[6][7]

      • Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable and provide more consistent generation of the active Pd(0) species in solution compared to using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.[5] This can lead to more reproducible results and higher yields.

  • Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine-palladium complex to form the key palladium-amido intermediate.[8]

    • Explanation: A base that is too weak may not facilitate this deprotonation efficiently, stalling the catalytic cycle. Conversely, a base that is too strong can sometimes lead to side reactions. The solubility of the base is also a critical factor.[5]

    • Recommendations:

      • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective base for many Buchwald-Hartwig reactions.[9] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective.[5]

      • Solubility: In nonpolar solvents like toluene, the low solubility of inorganic bases can be problematic. Ensure vigorous stirring to maximize the surface area. Grinding the base to a fine powder before use can also improve reaction rates.[5]

  • Solvent Issues: The solvent not only dissolves the reactants but also influences the stability and reactivity of the catalytic species.

    • Explanation: Aprotic, non-polar solvents like toluene and dioxane are standard choices for this reaction.[10] However, the polarity of the solvent can impact the reaction rate and product distribution.[11][12] Water is detrimental as it can lead to catalyst deactivation and hydrolysis of starting materials.

    • Recommendations:

      • Ensure Anhydrous Conditions: Use a dry, degassed solvent. Anhydrous toluene or dioxane are common choices. Avoid polar, protic solvents unless specified by a particular protocol.

      • Degassing: Thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, particularly with less reactive aryl halides (e.g., aryl chlorides).

    • Recommendation: Typical temperatures for these couplings range from 80-110 °C.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. Monitor for potential decomposition of starting materials or product at higher temperatures.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

troubleshooting_low_yield cluster_optimization Systematic Optimization start Low or No Product Yield check_inert Is the reaction under strict inert atmosphere (Ar/N₂)? start->check_inert check_inert->start No, re-setup reaction under inert conditions check_reagents Are all reagents (amine, aryl halide) pure and dry? check_inert->check_reagents Yes check_reagents->start No, purify/dry starting materials check_solvent Is the solvent anhydrous and degassed? check_reagents->check_solvent Yes check_solvent->start No, use fresh anhydrous, degassed solvent optimize_catalyst Optimize Catalyst System check_solvent->optimize_catalyst Yes optimize_base Optimize Base optimize_catalyst->optimize_base Screen bulky ligands (e.g., RuPhos, XPhos) Use Pd pre-catalyst optimize_temp Increase Temperature optimize_base->optimize_temp Try NaOtBu or LHMDS Ensure vigorous stirring success High Yield Achieved optimize_temp->success Incrementally increase to 80-110 °C

Caption: A workflow for troubleshooting low product yield.

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Question: My reaction is proceeding, but I am observing a significant amount of the hydrodehalogenated arene byproduct (where the halide on my aryl halide is replaced by hydrogen). What causes this and how can I suppress it?

Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from a competing pathway in the catalytic cycle where a β-hydride elimination can occur, or from other processes that lead to the reduction of the aryl halide.[4][11]

Potential Causes and Solutions:

  • β-Hydride Elimination:

    • Explanation: If the amine or another component in the reaction mixture has an available β-hydrogen, it can be eliminated to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.[4] While the Boc-piperazine itself is less prone to this, impurities or additives could be a source.

    • Solution: Ensure high purity of all reagents. The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination. More electron-rich and sterically hindered ligands often favor the desired C-N bond formation.

  • Presence of Water or Other Protic Impurities:

    • Explanation: Water can react with the palladium catalyst or the base to generate species that facilitate the reduction of the aryl halide.

    • Solution: As with low-yield issues, ensuring strictly anhydrous conditions is critical. Use freshly dried solvents and ensure all glassware is oven-dried.

  • Base-Induced Decomposition:

    • Explanation: In some cases, strong bases can react with the solvent or other components to generate hydride sources that lead to the unwanted reduction.

    • Solution: While a strong base is necessary, screening different bases can sometimes mitigate this side reaction. For example, switching from an alkoxide base like NaOtBu to a carbonate or phosphate base (e.g., Cs₂CO₃, K₃PO₄) might be beneficial, although this may require adjusting other parameters like temperature or ligand choice.[5]

Optimized Reaction Conditions

The optimal conditions for the N-arylation of this compound will depend on the specific aryl halide used. The table below provides a starting point for optimization, comparing different catalyst systems and conditions.

ParameterCondition A (Aryl Bromides)Condition B (Aryl Chlorides)Rationale & Comments
Pd Source Pd₂(dba)₃ (1-2 mol%)G3-XPhos Palladacycle (1-2 mol%)Pre-catalysts are often superior for less reactive aryl chlorides.[5]
Ligand RuPhos (2-4 mol%)XPhos (2-4 mol%)Bulky, electron-rich biarylphosphine ligands are essential for hindered substrates.[6]
Base NaOtBu (1.5-2.0 equiv)LHMDS (1.5-2.0 equiv)Strong bases are required. LHMDS can sometimes be more effective for chlorides.[5]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, degassed aprotic solvents are standard.[10]
Temperature 90-100 °C100-110 °CAryl chlorides are less reactive and typically require higher temperatures.
Concentration 0.1 - 0.5 M0.1 - 0.5 MReaction concentration can influence rates; start in the middle of this range.

Experimental Protocol: General Procedure for N-Arylation

This protocol provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), NaOtBu (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.2 M).

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.

Catalytic Cycle and Mechanism

Understanding the catalytic cycle of the Buchwald-Hartwig amination is key to rational troubleshooting. The cycle illustrates the critical roles of the ligand and base in facilitating the C-N bond formation.

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange Deprotonation L₂Pd(II)(Ar)(Amine) AmineCoord->Deprotonation Deprotonation ReductElim Reductive Elimination Deprotonation->ReductElim BaseH Base-H⁺X⁻ Deprotonation->BaseH ReductElim->Pd0 Product Ar-Amine (Product) ReductElim->Product ArX Ar-X ArX->OxAdd AmineH Amine-H AmineH->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[5]

References

  • BenchChem. (2025).
  • Andersen, H. L., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]
  • ACS Publications. (2006).
  • Wordpress. (2025).
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  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]
  • ResearchGate. (2014).
  • NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • RSC Publishing. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Model system for optimization.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
  • NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • NIH. (2016).
  • NIH. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
  • NIH. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. [Link]
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • ResearchGate. (n.d.). NHC Ligand Enabled C(sp3)
  • Wordpress. (2025). Use of base metals in Buchwald-Hartwig coupling.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]
  • Semantic Scholar. (2015). Palladium(ii)
  • Google Patents. (n.d.). Synthesis process of (R)
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • NIH. (2025).
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
  • NIH. (n.d.).
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • ResearchGate. (2024). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

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Technical Support Center: Industrial Scale-Up of Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center dedicated to the unique challenges of scaling the synthesis of chiral piperazines. The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in numerous blockbuster drugs.[1][2] However, transitioning a promising chiral piperazine candidate from a laboratory flask to a manufacturing-scale reactor is a journey fraught with technical hurdles. The stereochemical integrity of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[][4]

This guide is designed for you—the researchers, chemists, and drug development professionals on the front lines. It moves beyond simple protocols to address the causality behind common failures and provides field-proven strategies for troubleshooting and optimization. Here, we dissect the critical issues of stereocontrol, purification, process safety, and scalability to ensure your project's success.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial during the planning and development phases of a scale-up campaign.

Q1: What are the primary strategies for synthesizing chiral piperazines on an industrial scale, and how do they compare?

A1: Selecting a synthetic strategy is the most critical decision in a scale-up campaign, balancing cost, time, and robustness. There are three main approaches:

  • Asymmetric Synthesis: This involves creating the desired stereocenter from a prochiral precursor, often using a chiral catalyst. A prime example is the asymmetric hydrogenation of pyrazines or their derivatives to yield enantiomerically enriched piperazines.[5][6]

  • Chiral Resolution: This classic method involves separating a racemic mixture of the piperazine. The most common industrial approach is forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different physical properties.[7][8]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the piperazine ring.[9][10] This embeds the desired stereochemistry from the beginning of the synthesis.

The optimal choice depends heavily on the specific target molecule and available resources.

Table 1: Comparison of Industrial-Scale Chiral Piperazine Synthesis Strategies

StrategyProsConsBest Suited For
Asymmetric Synthesis High atom economy; can be highly efficient and cost-effective at scale; avoids resolving agents.Requires significant process development to optimize catalyst loading, temperature, and pressure[11]; catalysts can be expensive and sensitive to impurities.[]Projects where a highly efficient, dedicated process is required for a high-value, long-term supply chain.[1]
Chiral Resolution Technologically mature and often faster to implement for early-phase material supply; robust and less sensitive to minor impurities.Theoretical maximum yield is 50% (unless the undesired enantiomer can be racemized and recycled); generates significant waste streams (resolving agent, undesired enantiomer).[8]Rapid production of material for clinical trials; situations where the resolving agent is inexpensive and the undesired enantiomer is not of interest.[13]
Chiral Pool Synthesis Stereochemistry is pre-defined and well-controlled; avoids late-stage resolution or asymmetric steps.[10]Limited by the availability and cost of the chiral starting material; may require longer synthetic sequences.Molecules where the target stereocenter directly corresponds to that of a common, inexpensive starting material like a natural amino acid.[14]

Q2: How do I select and validate an analytical method for determining enantiomeric excess (ee) at scale?

A2: Robust analytical control is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method for determining enantiomeric excess.[15][16]

  • Method Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for method development as they can resolve a wide range of compounds.[7][17] Supercritical Fluid Chromatography (SFC) is also gaining popularity as a faster, greener alternative for both analytical and preparative separations.[18]

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision. A critical step is to inject a sample of the racemic material to confirm the baseline separation of both enantiomers and establish their retention times.[7] While pure enantiomer standards are ideal, methods exist for ee determination without them, often employing chiroptical detectors like Circular Dichroism (CD).[15][19]

Q3: What are the key process safety considerations when scaling up chiral piperazine synthesis?

A3: Safety risks that are manageable at the lab bench can become critical hazards at industrial scale.[20] Key areas of concern include:

  • Thermal Hazards: Many reactions, such as N-alkylations or cyclizations, can be highly exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[20] Reaction calorimetry studies are essential to quantify heat flow and design adequate cooling capacity.

  • Reagent and Catalyst Handling:

    • Hydrogenation: Asymmetric hydrogenation involves flammable hydrogen gas, often at high pressure, requiring specialized reactors and safety protocols.[5]

    • Pyrophoric Reagents: Reagents like certain metal catalysts or hydrides can be pyrophoric.

    • Toxic Solvents/Reagents: The large-scale use of hazardous materials (e.g., nitromethane, mentioned in some syntheses) requires careful engineering controls to minimize exposure.[1]

  • Pressure and Gas Evolution: Reactions that evolve gas must be well-understood to prevent over-pressurization of the reactor.

Q4: How can I control the formation of diastereomers (e.g., cis vs. trans) in polysubstituted piperazines?

A4: Controlling diastereoselectivity is crucial and is best achieved through a well-designed synthetic strategy.

  • Substrate Control: Using enantiomerically pure starting materials, such as amino acids, can direct the stereochemical outcome of subsequent reactions, including cyclization.[10][21]

  • Reagent Control: Employing diastereoselective reactions, such as directed reductions or alkylations, can favor the formation of one diastereomer over another.[10]

  • Catalyst Control: Certain transition metal-catalyzed reactions, particularly those involving palladium, can provide high levels of regio- and stereochemical control during the formation of the piperazine ring.[22][23]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during scale-up experiments.

Problem 1: Low Enantiomeric Excess (ee) or Complete Racemization

  • Symptoms: Chiral HPLC or SFC analysis of the isolated product shows a lower-than-expected ee value, or a 50:50 mixture of enantiomers.

  • Potential Causes & Solutions: This is one of the most critical failures in chiral synthesis. The cause is often racemization, where the desired enantiomer converts into its mirror image.[]

    • Harsh pH or Temperature: Chiral centers, especially those adjacent to a carbonyl group or nitrogen, can be susceptible to epimerization under strongly acidic or basic conditions, or at elevated temperatures.[24]

      • Solution: Re-evaluate the reaction conditions. Run the reaction at the lowest effective temperature. Screen weaker, non-nucleophilic bases. Buffer the pH if possible.

    • Inefficient Kinetic Resolution: In a kinetic resolution, if the reaction is allowed to proceed too long or at too high a temperature, the selectivity can decrease, leading to lower ee of both the product and the recovered starting material.

      • Solution: Optimize the reaction time and temperature. Quench the reaction at the optimal conversion point, which must be determined experimentally.

    • Sub-optimal Asymmetric Catalyst Performance: The efficiency of a chiral catalyst can be highly sensitive to impurities in the substrate or solvent, which may not have been present in lab-scale experiments.[]

      • Solution: Ensure all reagents and solvents are of sufficient purity and are properly dried. Consider pre-treating the substrate to remove potential catalyst poisons. Screen catalyst loading to ensure it is not the limiting factor.

Troubleshooting Workflow: Low Enantiomeric Excess

G start Low ee Observed via Chiral HPLC check_racemate Confirm HPLC method resolves racemate start->check_racemate check_conditions Review Reaction Conditions: Temperature, Base/Acid, Time check_racemate->check_conditions Yes end_bad Method Development Issue. Re-screen CSPs and mobile phases. check_racemate->end_bad No temp_high Is Temperature > 80°C? check_conditions->temp_high base_strong Is a strong base/acid used? temp_high->base_strong No lower_temp Action: Lower reaction temperature. Monitor for impact on rate vs. ee. temp_high->lower_temp Yes purification_issue Does ee drop after purification? base_strong->purification_issue No screen_base Action: Screen milder bases (e.g., K2CO3, DIPEA) or buffer pH. base_strong->screen_base Yes purification_protocol Action: Investigate purification step. Is silica gel causing on-column racemization? Consider crystallization or alternative chromatography. purification_issue->purification_protocol Yes catalyst_issue Investigate Catalyst/Reagent: - Purity of substrate/solvent - Catalyst loading - Catalyst deactivation purification_issue->catalyst_issue No end_good Problem Resolved lower_temp->end_good screen_base->end_good purification_protocol->end_good catalyst_issue->end_good

Caption: Decision tree for troubleshooting low enantiomeric excess.

Problem 2: Poor Yield and Formation of Byproducts

  • Symptoms: LC-MS or NMR analysis of the crude product shows a complex mixture of impurities, or the isolated yield is significantly lower than on the lab scale.

  • Potential Causes & Solutions:

    • Inefficient Mixing and Mass Transfer: What works with a small magnetic stir bar may fail with a large mechanical agitator. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[20]

      • Solution: Model the mixing parameters (agitator type, speed, baffle design) to ensure efficient mass and heat transfer. For biphasic reactions, ensure adequate interfacial area is achieved.

    • Formation of N,N'-Disubstituted Byproducts: When performing a monosubstitution on the piperazine core, the desired product can react again to form a disubstituted byproduct.

      • Solution: Use a large excess of piperazine.[22] Alternatively, use an orthogonal protecting group strategy where one nitrogen is protected (e.g., with Boc), the other is functionalized, and the protecting group is removed in a final step.[9]

    • Impurity Amplification: Minor impurities in starting materials that were insignificant at the 1-gram scale can become major issues at the 10-kg scale, consuming reagents and complicating purification.[20]

      • Solution: Re-analyze all starting materials at the new batch size. Develop specifications for incoming raw materials and intermediates.

Problem 3: Difficulties in Purification and Isolation at Scale

  • Symptoms: Product is lost during purification; desired purity cannot be achieved; product oils out instead of crystallizing; column chromatography shows severe peak tailing.

  • Potential Causes & Solutions:

    • Chromatography is Not Scalable: Large-scale silica gel chromatography is expensive, solvent-intensive, and often results in significant yield loss.[13][24]

      • Solution: The primary goal of process chemistry is to develop a robust crystallization protocol. This is the most economical and scalable method for purification.

    • Basicity of Piperazine: The basic nitrogen atoms in piperazines interact strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation.[25]

      • Solution (if chromatography is unavoidable): Deactivate the silica by adding a competing base like triethylamine (0.1-1%) to the mobile phase.[25] Alternatively, use a less acidic stationary phase like alumina or a specialized column for basic compounds.

    • Crystallization Failure: The product may be an amorphous solid or an oil, making isolation by crystallization difficult.

      • Solution: Develop a salt screening protocol. Piperazines readily form crystalline salts with various acids (e.g., HCl, HBr, acetic acid, tartaric acid). Salt formation can dramatically improve crystallinity and is an excellent purification technique, as impurities are often left behind in the mother liquor.[25] Recrystallization via diacetate salt formation is a common and effective method.[25]

Key Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Piperazine

This protocol outlines a general procedure for separating enantiomers via fractional crystallization. The choice of resolving agent and solvent system is critical and must be optimized for each specific substrate.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic piperazine base in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The solvent should be chosen such that the desired diastereomeric salt has lower solubility than the undesired one.

    • In a separate vessel, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (L)-tartaric acid, (R)-mandelic acid) in the same solvent, warming gently if necessary.

    • Slowly add the resolving agent solution to the stirred piperazine solution at a controlled temperature (e.g., 50-60°C).

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature, then potentially to a lower temperature (e.g., 0-5°C) to maximize the precipitation of the less soluble diastereomeric salt.

    • Monitor the crystallization process. Seeding with a small crystal of the desired salt can be beneficial.

    • Isolate the precipitated salt by filtration and wash the filter cake with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 2M NaOH or K₂CO₃ solution) and stir until the solid dissolves completely. The pH of the aqueous layer should be >10.

    • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperazine.

  • Analysis:

    • Determine the enantiomeric excess of the isolated piperazine using a validated chiral HPLC or SFC method.

    • Analyze the mother liquor to determine the ee of the piperazine remaining in solution, which should be enriched in the opposite enantiomer.

Workflow: Diastereomeric Salt Resolution

G start Racemic Piperazine + Chiral Acid in Solvent crystallization Slow Cooling & Crystallization start->crystallization filtration Filtration crystallization->filtration solid Solid: Diastereomeric Salt 1 (Less Soluble) filtration->solid liquid Liquid: Mother Liquor (Contains Diastereomeric Salt 2) filtration->liquid liberation1 Liberate Free Base (Aqueous Base + Extraction) solid->liberation1 liberation2 Liberate Free Base (Aqueous Base + Extraction) liquid->liberation2 product1 Enriched Enantiomer 1 liberation1->product1 product2 Enriched Enantiomer 2 (for recovery or racemization) liberation2->product2 analysis1 Chiral HPLC Analysis (Determine ee) product1->analysis1 analysis2 Chiral HPLC Analysis (Determine ee) product2->analysis2

Caption: General workflow for chiral piperazine resolution.

Protocol 2: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess of a chiral piperazine sample.

  • Sample Preparation:

    • Prepare a stock solution of the racemic piperazine standard at approximately 1 mg/mL in the mobile phase or a compatible solvent.

    • Prepare a sample of the enantiomerically enriched material at the same concentration.

  • Column Equilibration:

    • Install the selected chiral column (e.g., a polysaccharide-based CSP).

    • Equilibrate the column with the mobile phase (e.g., a mixture of hexane/isopropanol for normal phase or an aqueous buffer/acetonitrile for reverse phase) at a constant flow rate until a stable baseline is achieved (typically 20-30 minutes).[7]

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the racemic standard solution. This is a critical step to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value > 1.5 is ideal for baseline separation.

    • Inject the same volume of the enantiomerically enriched sample solution.

  • Data Processing:

    • Integrate the peak areas for both enantiomers in the chromatograms.

    • Calculate the enantiomeric excess (% ee) using the formula:[7] % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

References

  • BenchChem. (n.d.). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. [Link]
  • Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5699-5704. [Link]
  • Van der Heijden, G., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(3), 450-454. [Link]
  • Piras, M., et al. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Mini-Reviews in Organic Chemistry, 11(3), 335-346. [Link]
  • BOC Sciences. (n.d.). Chiral Intermediates in Drug Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazinediones.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Durand, C., & Szostak, M. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • ACS Publications. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. [Link]
  • Sánchez, C. N., et al. (2013). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 25(3), 169-175. [Link]
  • Durand, C., & Szostak, M. (2021).
  • MDPI. (2021).
  • Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1149. [Link]
  • Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082-3085. [Link]
  • Piras, M., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 61(23), 10672-10689. [Link]
  • BOC Sciences. (n.d.). Expert Chiral Synthesis Services.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from HWS Labortechnik technical documents.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008. [Link]
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]
  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(16), 4983. [Link]
  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
  • ResearchGate. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.
  • Piras, M., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(11), 2993. [Link]
  • Zhang, T., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • Cantillo, D., & Kappe, C. O. (2017). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 19(3), 668-681. [Link]
  • Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. [Link]
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Technical Support Center: Monitoring (R)-1-Boc-3-isopropyl-piperazine Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (R)-1-Boc-3-isopropyl-piperazine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during experimental work. Our focus is on explaining the "why" behind the "how," ensuring a deeper understanding of the techniques for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using TLC to monitor my this compound reaction?

A: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a chemical reaction.[1][2] It allows you to visualize the consumption of your starting material, this compound, and the formation of your product over time. By spotting a small aliquot of your reaction mixture onto a TLC plate alongside your starting material, you can observe the appearance of a new spot corresponding to your product and the disappearance of the starting material spot.[1][2] The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (the solvent system). The distance a compound travels up the plate is its Retention Factor (Rf), which is dependent on its polarity.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A: The goal is to find a solvent system that provides good separation between your starting material, this compound, and your product. An ideal solvent system will result in an Rf value of approximately 0.2-0.4 for the compound of interest, allowing for clear separation from other spots.[3]

A common starting point for N-Boc protected piperazines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). You can adjust the ratio of these solvents to optimize the separation. For instance, increasing the proportion of the more polar solvent will generally increase the Rf values of your compounds.[4]

Workflow for Selecting a Solvent System:

start Start with a standard solvent system (e.g., 7:3 Hexane:Ethyl Acetate) run_tlc Run a TLC with starting material and a reaction aliquot start->run_tlc observe_rf Observe the Rf values run_tlc->observe_rf rf_low Rf values are too low (spots near the baseline) observe_rf->rf_low Spots don't move rf_high Rf values are too high (spots near the solvent front) observe_rf->rf_high Spots run to the top rf_good Good separation (Rf ~0.2-0.4) observe_rf->rf_good Clear separation increase_polarity Increase the polarity of the mobile phase (add more ethyl acetate) rf_low->increase_polarity decrease_polarity Decrease the polarity of the mobile phase (add more hexane) rf_high->decrease_polarity end Optimal solvent system found rf_good->end increase_polarity->run_tlc decrease_polarity->run_tlc

Caption: Decision-making workflow for TLC solvent system selection.

Q3: My starting material, this compound, is not UV active. How can I visualize it on the TLC plate?

A: While the Boc group itself does not have a strong UV chromophore, many piperazine derivatives do not visualize well under UV light.[5] Therefore, chemical staining is the most reliable method. Several stains are effective for N-Boc protected amines:

  • Ninhydrin Stain: This is an excellent choice for visualizing amines. While it is highly sensitive for primary amines, it can also detect Boc-protected amines.[6][7] Upon heating, the Boc group can be cleaved, allowing the free amine to react with ninhydrin to produce a colored spot (often brown, pink, or purple).[7][8]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with many functional groups, including amines and other oxidizable moieties.[6][9] It typically produces yellow-brown spots on a pink or purple background. No heating is usually required.

  • Iodine Chamber: This is one of the oldest and simplest methods. Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[7][9] This method is non-destructive.

StainPreparationVisualizationTarget Compounds
Ninhydrin 1.5 g ninhydrin in 100 mL of n-butanol with 3 mL of glacial acetic acid.[7]Dip plate and heat gently with a heat gun.Primary and secondary amines (Boc-amines appear upon heating).[7][8]
Potassium Permanganate 2 g KMnO₄ and 20 g K₂CO₃ in 300 mL of water.[6]Dip plate; spots appear at room temperature.General for oxidizable groups (alcohols, amines, double bonds).[6]
Iodine A few crystals of iodine in a sealed chamber.[9]Place plate in chamber; brown spots appear.General for most organic compounds.[7]

Troubleshooting Guide

Issue 1: My spots are streaking or elongated.

Possible Causes & Solutions:

  • Sample is too concentrated: This is a very common issue.[4] Dilute your reaction aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate.[6]

  • The compound is interacting strongly with the silica gel: Piperazines are basic compounds and can interact strongly with the acidic silica gel, leading to streaking.[4] To counteract this, you can add a small amount of triethylamine (Et₃N), typically 0.1–2.0%, to your mobile phase.[4] This will neutralize the acidic sites on the silica and improve the spot shape.

  • Inappropriate solvent system: The polarity of your solvent system may be unsuitable, causing the compound to streak.[10] Experiment with different solvent ratios or entirely different solvent systems.

Issue 2: My starting material and product spots are too close together (poor resolution).

Possible Causes & Solutions:

  • Suboptimal solvent system: The polarity of your mobile phase may not be ideal for separating two compounds with similar polarities. Try a different solvent system. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can provide different selectivity.

  • Use of a co-spot: A "co-spot" is a lane on the TLC plate where you spot both your starting material and the reaction mixture in the same place.[1] If you see two distinct spots, your reaction is proceeding. If you see a single, elongated spot, your product and starting material may have very similar Rf values, or the reaction has not started.[11]

  • Consider 2D TLC: For very difficult separations, you can run the TLC in one direction with one solvent system, then rotate the plate 90 degrees and run it in a second solvent system.[11] If the compound is stable on silica, it will appear on the diagonal. This technique can help resolve closely running spots.[11]

Troubleshooting Workflow for Poor Resolution:

start Poor resolution between starting material and product change_solvent Modify solvent system (e.g., change polarity or solvent type) start->change_solvent run_cospot Run a co-spot lane change_solvent->run_cospot two_spots Two distinct spots observed run_cospot->two_spots one_spot Single or elongated spot observed run_cospot->one_spot end Resolution achieved two_spots->end consider_2d_tlc Consider 2D TLC for complex mixtures one_spot->consider_2d_tlc consider_2d_tlc->end

Caption: Troubleshooting workflow for poor TLC spot resolution.

Issue 3: I don't see any spots on my TLC plate after staining.

Possible Causes & Solutions:

  • Sample is too dilute: The concentration of your compound may be below the detection limit of the stain.[4] Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[10]

  • Improper staining technique: Ensure your staining solution is fresh and that you are following the correct procedure (e.g., heating for ninhydrin). Some stains degrade over time.

  • Volatile compound: Your product or starting material might be volatile and could have evaporated from the plate, especially if excessive heat was used for drying or visualization.[4]

  • Solvent level in the developing chamber is too high: If the initial spotting line is below the level of the solvent in the chamber, your sample will dissolve into the solvent pool instead of migrating up the plate.[10]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by TLC
  • Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 5-10 minutes.[12]

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of this compound in a volatile solvent (e.g., DCM) and use a capillary tube to apply a small spot to the SM lane on the starting line.

    • Rxn Lane: Withdraw a small aliquot from your reaction mixture using a capillary tube and spot it onto the Rxn lane.

    • Co Lane: First, spot the starting material in the Co lane, then spot the reaction mixture directly on top of it.[1]

  • Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the solvent level is below the starting line.[10] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using an appropriate staining method as described in Q3.

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the spot in the Rxn lane corresponding to the starting material should diminish, and a new spot corresponding to the product should appear and intensify.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
  • VanVeller Lab Resources - Department of Chemistry. (n.d.).
  • TLC Stains Preparation - ChemicalDesk.Com. (2011, June 28).
  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. (2008, August 25).
  • TLC Staining solutions | Org Prep Daily. (2006, September 27).
  • TLC stains. (n.d.).
  • 2D TLC chromatogram of a mixture of 1-diphenylmethyl piperazine, cinnarizine, dimenhydrinate and benzophenone using hexane - ResearchGate. (n.d.).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3).
  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • how to do TLC plates and N-boc deprotection. - YouTube. (2021, October 12).
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16).
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. (2012, July 6).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ACS Publications. (2017, June 2).
  • (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 | Chemical-Suppliers. (n.d.).
  • (R)-1-Boc-3-methylpiperazine - Chem-Impex. (n.d.).
  • (R)-1-Boc-2-isopropylpiperazine | C12H24N2O2 | CID 24820392 - PubChem. (n.d.).

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Identifying impurities in (R)-1-Boc-3-isopropyl-piperazine samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-1-Boc-3-isopropyl-piperazine. This document serves as a centralized resource for researchers, scientists, and drug development professionals to identify and troubleshoot impurities in their samples. As a chiral building block, the purity of this compound is paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-driven answers to common challenges, detailed analytical protocols, and logical workflows to ensure the integrity of your material.

Frequently Asked Questions (FAQs): Impurity Identification & Troubleshooting

This section addresses the most common questions and issues encountered during the analysis of this compound.

Q1: What are the most probable impurities I should be looking for in my sample?

The impurity profile of your sample is a direct reflection of its synthetic history and storage conditions. Impurities can be broadly categorized into several classes.

  • Stereoisomers: The most critical impurities are often stereoisomers.

    • (S)-enantiomer: The opposite enantiomer, (S)-1-Boc-3-isopropyl-piperazine, is the most common process-related impurity arising from the starting materials or non-stereospecific steps in the synthesis.

    • Diastereomers: If other chiral centers are present in starting materials or reagents, diastereomeric impurities may form.[1] These have different physical properties and are generally easier to separate from the desired (R)-enantiomer than the (S)-enantiomer.[2][3]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like piperazine, Boc-anhydride, or isopropyl-containing precursors may be present.[4]

    • By-products: Side reactions can generate various by-products. For instance, double Boc-protection (1,4-di-Boc-piperazine derivatives) can occur if reaction conditions are not carefully controlled.[5]

    • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine), or catalysts from hydrogenation steps may be present.[6][7]

  • Degradation Products:

    • Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions.[8] Improper storage or handling can lead to the formation of (R)-3-isopropyl-piperazine.

    • Oxidation Products: The tertiary amines in the piperazine ring are susceptible to oxidation, which can form N-oxides.[9][10] While sometimes inactive, N-oxides can also act as prodrugs, making their detection critical.[9]

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., Dichloromethane, Acetonitrile, Toluene, Methanol) are common impurities that must be quantified according to regulatory guidelines like ICH Q3C(R8).[11][12][13][14]

Table 1: Summary of Potential Impurities in this compound
Impurity ClassSpecific ExampleTypical OriginRecommended Primary Analytical Technique
Stereoisomers (S)-1-Boc-3-isopropyl-piperazineNon-enantioselective synthesis, racemic starting materialsChiral HPLC
DiastereomersImpure chiral reagents or starting materialsChiral or Reverse-Phase HPLC
Process-Related Piperazine, Boc-AnhydrideIncomplete reactionHPLC-UV, LC-MS
1,4-di-Boc-3-isopropyl-piperazineOver-protection during synthesisHPLC-UV, LC-MS
Degradation Products (R)-3-isopropyl-piperazineAcid-catalyzed hydrolysis of the Boc groupHPLC-UV, LC-MS[8]
This compound-N-oxideOxidation during storage or processingLC-MS[9]
Residual Solvents Toluene, Methanol, Acetonitrile, DCMSynthesis and purification stepsHeadspace GC-FID/MS[11][12][13][15]
Q2: I see an unexpected peak in my HPLC chromatogram. What is the general workflow to identify it?

Identifying an unknown peak requires a systematic and logical approach. Simply relying on a single technique can be misleading.

Causality: The goal is to gather orthogonal data points (retention time, mass-to-charge ratio, UV spectrum, and NMR chemical shifts) to build a confident structural hypothesis.

Caption: General workflow for identifying an unknown impurity.

Step-by-Step Explanation:

  • LC-MS Analysis: This is the most crucial first step. Determine the mass-to-charge ratio (m/z) of the unknown peak. This immediately tells you if it's an isomer (same m/z as the API) or a different molecule. The instability of the Boc group under some MS conditions can sometimes be diagnostic.[16][17][18]

  • UV-Vis Spectral Analysis: If you are using a Diode Array Detector (DAD), compare the UV spectrum of the impurity with your main compound. A different spectrum suggests a change in the chromophore, pointing towards a degradation product or a by-product, whereas an identical spectrum often suggests an isomer.

  • Fraction Collection and NMR: If the impurity is present at a sufficient level (>0.1%), collect the fraction eluting from the HPLC and analyze it by NMR. ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of piperazine compounds.[19][20][21]

  • Database Search: Use the mass data to search chemical databases for known related compounds, potential by-products, or degradants.

  • Consider GC-MS: If the peak is sharp, early-eluting, and has no UV absorbance, it could be a non-chromophoric, volatile, or semi-volatile compound, such as a residual solvent or a small molecular weight by-product. In this case, Headspace GC-MS is the appropriate technique.[11][15]

Q3: My chiral HPLC resolution between the (R) and (S) enantiomers is poor. How can I improve it?

Achieving good chiral resolution is often a multi-parameter optimization problem. The interaction between the analyte and the Chiral Stationary Phase (CSP) is highly specific and sensitive to mobile phase composition and temperature.[22][23]

Causality: Enantiomeric separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[24] To improve resolution, you must enhance the stability difference between the (R)-analyte-CSP complex and the (S)-analyte-CSP complex.

Caption: Decision tree for troubleshooting poor HPLC resolution.

Troubleshooting Steps:

  • Confirm CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are typically the first choice for piperazine derivatives. Ensure your chosen column is appropriate for the analyte class.[22]

  • Optimize Mobile Phase (Normal Phase is common for this compound):

    • Alcohol Modifier: The type and concentration of the alcohol (e.g., Isopropanol, Ethanol) in the hexane/heptane mobile phase is the most critical parameter. Systematically vary the percentage in small increments (e.g., from 10% to 20% in 2% steps).[22]

    • Additives: The secondary amine on the piperazine ring can cause peak tailing and poor resolution due to strong interactions with the stationary phase. Adding a small amount of a basic additive like Diethylamine (DEA) or a competing amine (0.1-0.2%) can significantly improve peak shape and selectivity.[22]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[22]

    • Lowering Temperature (e.g., from 25°C to 15°C): Often increases resolution by enhancing the hydrogen bonding and dipole-dipole interactions responsible for separation. However, this will increase analysis time and backpressure.

    • Increasing Temperature: Can sometimes improve efficiency and, counter-intuitively, improve resolution for some analyte/CSP pairs.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time the analytes spend interacting with the CSP, often leading to better resolution, albeit at the cost of a longer run time.

Q4: How can I reliably analyze for residual solvents?

Residual solvents are best analyzed by Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), as specified by USP <467> and ICH Q3C guidelines.[11][12][13][15] This technique is ideal because it is highly sensitive for volatile organic compounds and avoids injecting the non-volatile API onto the GC column, which would cause contamination.[11]

Causality: The method relies on partitioning the volatile solvents between the sample matrix (dissolved in a high-boiling solvent like DMSO or DMI) and the gas phase (headspace) in a sealed vial at a controlled temperature.[11] An aliquot of the headspace is then injected into the GC for separation and detection.

Detailed Analytical Protocols

Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity

This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required.

  • Instrumentation & Columns:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Amylose or Cellulose-based column (e.g., Chiralpak® series).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1.0 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalentProven CSP for separating chiral amines and amides.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)Common normal-phase system. DEA is added to improve the peak shape of the basic piperazine moiety.[22]
Flow Rate 1.0 mL/minStandard starting flow rate; can be reduced to improve resolution.
Column Temp. 25°CA controlled temperature is crucial for reproducible chiral separations.[22]
Injection Vol. 10 µLAdjust as needed based on detector response and to avoid column overload.
Detection UV at 210 nmThe Boc-carbamate group provides weak UV absorbance at low wavelengths.
  • System Suitability:

    • Inject a racemic (50:50) standard of 1-Boc-3-isopropyl-piperazine.

    • The resolution between the (R) and (S) peaks should be ≥ 1.5.

    • The tailing factor for the (R)-enantiomer peak should be ≤ 1.5.

Protocol 2: Headspace GC-MS for Residual Solvents (per USP <467>)

This protocol is a general guide for screening for common residual solvents.

  • Instrumentation:

    • Gas Chromatograph with a Headspace Autosampler and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: [15]

    • Accurately weigh ~100 mg of the this compound sample into a 20 mL headspace vial.

    • Add 5.0 mL of a high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[11]

    • Seal the vial immediately with a PTFE/silicone septum and crimp cap.

    • Prepare a standard vial containing known concentrations of expected solvents (e.g., USP Class 2A/2B mixtures) in the same diluent.

  • GC Conditions (Based on USP <467> Procedure A): [13]

ParameterConditionRationale
Column G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3.0 µmStandard column for residual solvent analysis, providing good resolution for polar and non-polar solvents.[13][14]
Carrier Gas Helium or HydrogenInert carrier gas for GC.
Oven Program 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 minA long initial hold ensures separation of very volatile solvents.
Injector Temp. 140°CStandard for this method.
Detector Temp. 250°C (FID)Ensures all analytes remain in the gas phase for detection.
  • Headspace Conditions: [12][15]

ParameterConditionRationale
Vial Equilibration 80°C for 60 minAllows solvents to partition into the headspace for consistent sampling.
Loop Temperature 85°CPrevents condensation of analytes.
Transfer Line Temp 90°CPrevents condensation of analytes.

References

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
  • HS-GC-FID: Analysis of Residual Solvents According to USP 467. S4Science. [Link]
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]
  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. DergiPark. [Link]
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Determination of Enantiomeric Purity via Formation of Diastereomers.
  • Trouble with chiral separations.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
  • Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. Journal of the American Chemical Society. [Link]
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Formation of Diastereomers. Pharmacy 180. [Link]
  • N-oxides as prodrugs of piperazine and piperidine derivatives.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains.
  • Diastereomeric recrystalliz
  • 1 H NMR spectra of compound 3a measured in five different solvents.
  • SYNTHESIS OF A NEUROSTIMULATIVE PIPERAZINE.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]
  • Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole.
  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
  • The Significance of Chirality in Drug Design and Development.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
  • Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. Technology Networks. [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.
  • Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

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Handling and disposal of (R)-1-Boc-3-isopropyl-piperazine waste

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Safe Handling, Waste Management, and Disposal

Disclaimer: This document provides technical guidance for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (R)-1-Boc-3-isopropyl-piperazine is not publicly available. The information herein is synthesized from data on structurally related compounds, including piperazine derivatives and Boc-protected amines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities before handling this compound. [1]

Section 1: Hazard Identification and Core Safety Principles

This section addresses the fundamental safety considerations for this compound, establishing a foundation for all subsequent handling and disposal procedures.

Q1: What are the primary hazards associated with this compound?

Based on an analysis of its constituent chemical moieties—the piperazine ring and the tert-butyloxycarbonyl (Boc) protecting group—this compound should be treated as hazardous. The piperazine core is known to be corrosive and can cause severe skin burns and eye damage.[2][3] Additionally, piperazine derivatives may cause allergic skin reactions or asthma-like symptoms if inhaled.[4] The Boc group introduces a thermal instability risk, which is discussed in Section 5.

Hazard ClassDescriptionPrimary Mitigation
Skin Corrosion/Irritation The piperazine moiety is corrosive. Direct contact can cause chemical burns and severe irritation.[2][3]Always wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and handle within a certified chemical fume hood.[2][5]
Serious Eye Damage Direct contact with the eyes can cause severe damage.[2][5]Use safety goggles or a face shield.[5] Ensure eyewash stations are accessible.
Respiratory Sensitization Inhalation of dust or aerosols may lead to respiratory irritation or allergic reactions.[4][6]Handle in a well-ventilated area, preferably a chemical fume hood, to avoid generating dust or aerosols.[1][2]
Thermal Instability The Boc protecting group can decompose upon heating, releasing isobutylene and carbon dioxide gas.[7]Avoid exposure to high temperatures. Store away from heat sources. Do not use in closed systems where pressure can build up.[8]
Environmental Hazard As with many synthetic organic compounds, release into the environment should be prevented.[1]Do not discard down the drain or in general trash. All waste must be disposed of as hazardous chemical waste.[1][9]

Section 2: FAQs on Handling and Storage

Proper handling and storage are the first lines of defense against chemical exposure and accidental release.

Q2: What specific Personal Protective Equipment (PPE) should be worn when handling this compound and its waste?

A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for tears or holes before use and change them immediately if contamination occurs.[5]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, as determined by your EHS department.

Q3: How should I properly store this compound and its associated waste?

Storage conditions are critical for maintaining chemical stability and preventing hazardous reactions.

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Waste containers must also be compatible with the chemical, clearly labeled, and kept securely sealed when not in use.[1]

  • Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., solvents, acids). Do not use abbreviations or chemical formulas on the primary label.[1]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][10] Do not store near heat sources, open flames, or direct sunlight.[10]

Section 3: Troubleshooting Guide for Spills and Decontamination

Accidents can happen. A clear and practiced response plan is essential for mitigating the impact of a spill.

Q4: What is the correct procedure if I spill a small amount of this compound powder or solution?

For minor spills, follow this workflow. For major spills, evacuate the area and alert your institution's emergency response team immediately.[2]

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Cleanup cluster_decon Decontamination & Disposal Alert Alert personnel in the immediate area PPE Ensure appropriate PPE is worn (gloves, goggles, lab coat) Alert->PPE Vent Ensure adequate ventilation (fume hood) PPE->Vent Contain Cover spill with an inert absorbent material (vermiculite, sand) Vent->Contain Collect Carefully sweep or scoop absorbed material into a designated hazardous waste container Contain->Collect Decon_Area Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water Collect->Decon_Area Decon_Waste Dispose of all cleaning materials as hazardous waste Decon_Area->Decon_Waste Seal Securely seal the waste container Decon_Waste->Seal

Caption: Workflow for managing a minor chemical spill.

Q5: How do I decontaminate glassware and non-disposable equipment?

Thorough decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Carefully rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any residual compound. Collect this rinse as hazardous liquid waste.[5]

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or dry in an oven as appropriate.

  • Waste: All contaminated cleaning materials, including paper towels and solvent rinsates, must be disposed of as hazardous waste.[5]

Section 4: Waste Disposal Protocol & FAQs

The final disposal of chemical waste is a highly regulated process that requires meticulous attention to detail.

Q6: How should I classify and segregate waste containing this compound?

All waste streams containing this compound, regardless of concentration, must be classified as hazardous chemical waste . This includes:

  • Solid Waste: Unused reagent, contaminated consumables (weighing paper, pipette tips, gloves), and absorbed spill cleanup material.

  • Liquid Waste: Reaction mixtures, solutions, and solvent rinsates from decontamination.

  • Sharps: Contaminated needles or blades must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[1]

Crucially, do not mix this waste with incompatible waste streams. For example, acidic waste from a Boc-deprotection reaction should be collected in a separate, dedicated container from other organic solvent waste.[1]

Waste_Disposal_Workflow Start Waste Generation Waste_Type Identify Waste Type Start->Waste_Type Solid_Container Transfer to labeled 'Solid Hazardous Waste' container Waste_Type->Solid_Container Solid Liquid_Container Transfer to labeled 'Liquid Hazardous Waste' container Waste_Type->Liquid_Container Liquid Sharps_Container Transfer to labeled 'Sharps Waste' container Waste_Type->Sharps_Container Sharps Label Ensure container is clearly labeled with full chemical name and hazards Solid_Container->Label Liquid_Container->Label Sharps_Container->Label Seal Keep container securely sealed when not in use Label->Seal Store Store in designated satellite accumulation area Seal->Store Arrange_Pickup Arrange for pickup by licensed EHS contractor Store->Arrange_Pickup

Caption: Decision workflow for proper waste segregation and disposal.

Q7: Can I neutralize acidic waste from a Boc-deprotection reaction before disposal?

While tempting, neutralizing acidic waste streams from Boc-deprotection reactions in the lab is generally not recommended without a specific, EHS-approved protocol. The acid-catalyzed removal of the Boc group generates a free amine, carbon dioxide, and a tert-butyl cation.[11] Attempting to neutralize this with a base (e.g., sodium bicarbonate) can be highly exothermic and will cause vigorous gas evolution (CO2), potentially leading to pressure buildup and splashing of hazardous material. The preferred method is to dispose of the acidic waste directly into a designated, acid-compatible hazardous waste container for collection by professionals.

Q8: What is the ultimate disposal method for this type of waste?

The standard and required method for disposal is through a licensed hazardous waste disposal contractor.[1] This waste will typically undergo high-temperature incineration in a specialized facility equipped to handle hazardous organic chemicals and prevent the release of harmful byproducts into the environment.[1]

Section 5: Understanding the Chemistry: Boc Group Instability

Understanding the underlying chemistry of the Boc group is key to appreciating the associated hazards and making informed safety decisions.

Q9: Why is the thermal instability of the Boc group a significant concern?

The tert-butyloxycarbonyl (Boc) group is designed to be removed under specific conditions, but it can also decompose under unwanted conditions, primarily heat. Thermolytic cleavage of the Boc group proceeds via fragmentation to form the free amine, carbon dioxide (a gas), and isobutylene (a flammable gas).[7] This presents several risks:

  • Pressure Buildup: If heated in a sealed container, the generation of CO2 and isobutylene can cause a dangerous buildup of pressure, potentially leading to container failure.[8]

  • Flammability: Isobutylene is flammable and could be ignited by a nearby ignition source.

  • Unintended Reactions: High temperatures can cause other undesirable side reactions, especially in complex mixtures.[7] Some studies note that thermal deprotection can require temperatures of 150°C or higher for a practical rate.[7]

Q10: What are the byproducts of the most common (acidic) Boc-deprotection, and how do they affect the waste stream?

The most common method for Boc deprotection uses strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The reaction is initiated by the protonation of the carbamate, which then fragments.[11]

Reaction: Boc-Amine + Acid → Free Amine (as salt) + CO₂ (gas) + tert-Butyl Cation

The resulting waste stream is therefore not just the solvent and the deprotected product, but also:

  • Excess Strong Acid: Making the waste corrosive and reactive.

  • Carbon Dioxide: Which is evolved during the reaction. Reactions should never be run in a sealed vessel.[8]

  • tert-Butyl Cation: A reactive intermediate that is typically scavenged or fragments to form isobutylene.[11]

This chemical complexity underscores why the entire waste stream must be handled as hazardous and why on-site neutralization is ill-advised without EHS oversight.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Benchchem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Thermo Fisher Scientific. (2018). Piperazine Safety Data Sheet.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). 1-Boc-piperazine Safety Data Sheet.
  • Cayman Chemical. (2025). Piperazine Safety Data Sheet.
  • ChemicalBook. (2025). (R)-1-BOC-3-(Hydroxymethyl)piperazine - Safety Data Sheet.
  • Sigma-Aldrich. (2025). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2024). N-Isopropylpiperazine Safety Data Sheet.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection.
  • TCI Chemicals. (2025). Piperazine Anhydrous Safety Data Sheet.

Sources

Impact of moisture on (R)-1-Boc-3-isopropyl-piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-1-Boc-3-isopropyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile building block. This resource will address common challenges, with a particular focus on the impact of moisture, to help you achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and reactivity of this compound, especially in the context of moisture-sensitive reactions.

Q1: My N-alkylation reaction with this compound is giving very low yield. What could be the primary cause?

A: Low yields in N-alkylation reactions are frequently due to the presence of moisture. Water can compete with the piperazine nitrogen as a nucleophile, reacting with your alkyl halide to form an alcohol byproduct. Additionally, if you are using a strong base like NaH or LDA to deprotonate the piperazine, any water present will quench the base, rendering it ineffective for the desired reaction. It is crucial to use anhydrous solvents and reagents for this transformation.

Q2: I am performing a reductive amination with the deprotected (R)-3-isopropyl-piperazine and I'm observing significant amounts of the starting ketone/aldehyde in my final product. Why is this happening?

A: Reductive amination proceeds via an imine intermediate, which is formed by the condensation of the amine and the carbonyl compound. This condensation reaction releases a molecule of water. The formation of the imine is a reversible process, and the presence of excess water can shift the equilibrium back towards the starting materials, thus preventing the reaction from going to completion.[1] While some reductive aminations can be performed in aqueous media with specific catalysts, many common reducing agents used for this reaction, such as sodium triacetoxyborohydride (STAB), are moisture-sensitive.[2]

Q3: Is the Boc protecting group on this compound sensitive to water?

A: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to water under neutral and basic conditions.[3] However, it is labile under acidic conditions.[4][5][6] The presence of even trace amounts of acid in your reaction mixture, potentially from acidic impurities in your solvents or reagents, can lead to premature deprotection of the Boc group, resulting in undesired side products. While water itself doesn't cleave the Boc group, its presence can influence the overall reaction environment and potentially contribute to conditions that favor its removal if acidic species are present.

Q4: How can I be certain that my solvents are sufficiently dry for my reaction?

A: The most reliable method for determining the water content in a solvent is through Karl Fischer titration.[7][8][9] This technique is highly sensitive and specific to water.[10] For routine laboratory use, freshly dried solvents are recommended. Solvents can be dried by passing them through a column of activated alumina or by distillation from an appropriate drying agent.[11][12] Using commercially available anhydrous solvents and storing them properly under an inert atmosphere (e.g., nitrogen or argon) is also a common practice.

Troubleshooting Guide: Moisture-Related Issues

This section provides a systematic approach to identifying and resolving common problems encountered during reactions with this compound that are often linked to the presence of moisture.

Observed Problem Potential Cause(s) Related to Moisture Recommended Solutions
Low or no product formation in N-alkylation or N-acylation reactions. 1. Quenching of base: If using a strong base (e.g., NaH, LDA), it is reacting with water instead of the piperazine. 2. Hydrolysis of electrophile: The alkyl halide or acyl chloride is reacting with water.1. Ensure all glassware is oven-dried or flame-dried before use.[13] 2. Use freshly distilled or commercially available anhydrous solvents.[11] 3. Handle hygroscopic bases in a glovebox or under a stream of inert gas.[14][15]
Formation of unexpected byproducts, including the deprotected piperazine. 1. Boc deprotection: Trace acidic impurities, potentially in wet solvents, are causing the removal of the Boc group.[16][17] 2. Side reactions of deprotected piperazine: The newly formed free amine can react with the electrophile, leading to double alkylation or other side products.1. Use non-acidic drying agents like anhydrous sodium sulfate or magnesium sulfate.[18][19] 2. Consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acids. 3. Purify solvents and reagents to remove acidic impurities.
Incomplete reaction in reductive amination. 1. Equilibrium shift: Excess water is hydrolyzing the imine intermediate, shifting the equilibrium away from the product.[1][20] 2. Decomposition of reducing agent: Moisture-sensitive reducing agents like STAB are being consumed by water.[2]1. Use a drying agent that is compatible with the reaction conditions (e.g., molecular sieves) to remove the water formed during imine formation. 2. Perform the reaction under an inert atmosphere. 3. Ensure the reducing agent is of high quality and has been stored properly.
Poor reproducibility of results. Variable water content: Inconsistent levels of moisture in solvents and reagents between different experimental runs.1. Standardize the procedure for drying solvents and handling reagents. 2. Use Karl Fischer titration to quantify water content in solvents for critical reactions.[21] 3. Store anhydrous solvents over molecular sieves.[22]

Visualizing the Impact of Moisture

The following diagrams illustrate the key concepts discussed in this guide.

Moisture_Impact cluster_anhydrous Anhydrous Conditions cluster_moisture Presence of Moisture (H2O) A This compound C Desired Product A->C Successful Reaction B Electrophile (R-X) B->C D This compound F Low Yield of Desired Product D->F Inhibited Reaction E Electrophile (R-X) E->F H Side Product (R-OH) E->H G H2O G->H Hydrolysis Troubleshooting_Flowchart start Low Reaction Yield or Unexpected Byproducts q1 Did you use anhydrous solvents and reagents? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was glassware properly dried? yes1->q2 sol1 Dry solvents and reagents. Repeat reaction. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Was the reaction performed under an inert atmosphere? yes2->q3 sol2 Oven-dry or flame-dry glassware. Repeat reaction. no2->sol2 yes3 Yes q3->yes3 no3 No q3->no3 end Consider other reaction parameters (temperature, stoichiometry, etc.) yes3->end sol3 Use N2 or Ar atmosphere. Repeat reaction. no3->sol3

Caption: Troubleshooting Flowchart for Moisture-Related Issues.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Anhydrous Conditions

This protocol outlines a general method for the N-alkylation of this compound, emphasizing moisture control.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, septa, needles, and argon or nitrogen source

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere, weigh the desired amount of NaH.

    • Wash the NaH with anhydrous hexanes or diethyl ether (3 times) to remove the mineral oil, decanting the solvent carefully each time.

    • Dry the NaH under a stream of inert gas.

  • Reaction Setup:

    • To the flask containing the washed NaH, add anhydrous DMF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Karl Fischer Titration for Solvent Water Content

This protocol provides a brief overview of determining water content in a solvent like THF using a coulometric Karl Fischer titrator.

Materials:

  • Karl Fischer titrator (coulometric)

  • Anode and cathode solutions for Karl Fischer titration

  • Gastight syringe

  • Solvent to be analyzed (e.g., THF)

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Allow the instrument to stabilize and titrate any residual moisture in the cell.

  • Sample Injection:

    • Using a clean, dry, gastight syringe, draw a known volume or weight of the solvent.

    • Inject the solvent into the titration cell.

  • Titration and Data Analysis:

    • The instrument will automatically start the titration.

    • The final water content will be displayed, typically in ppm (parts per million) or as a percentage.

  • Interpretation: Compare the measured water content to the requirements of your reaction. For many moisture-sensitive reactions, a water content of <50 ppm is desirable.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • University of Rochester, Department of Chemistry. (n.d.). Drying Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
  • Xylem Analytics. (n.d.). Water Determination Karl Fischer.
  • Scribd. (n.d.). Drying of Organic Solvents.
  • ResearchGate. (2000). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • Utah Tech University. (n.d.). Drying an Organic Solution.
  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials.
  • Mettler Toledo. (n.d.). Water content in organic solvents.
  • Journal of Chemical Education. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Sciencemadness.org. (2004). Reductive amination and water.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Wikipedia. (n.d.). Reductive amination.
  • PubMed. (2013). Fast reductive amination by transfer hydrogenation "on water".
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Letters. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.

Sources

Technical Support Center: Synthesis of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Boc-3-isopropyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific synthesis. The following question-and-answer format directly addresses potential challenges and explains the rationale behind experimental choices, with a focus on the critical role of solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound, and where do solvents play a crucial role?

A1: A prevalent method for synthesizing this compound involves the N-Boc protection of the pre-formed (R)-3-isopropyl-piperazine. Solvents are critical in both the formation of the piperazine ring and the subsequent protection step. The choice of solvent can significantly impact reaction rates, yields, and the purity of the final product. For the Boc-protection step, a variety of solvents can be used, with the selection often depending on the solubility of the starting materials and the desired reaction conditions.

Q2: How does solvent polarity affect the N-Boc protection of (R)-3-isopropyl-piperazine?

A2: Solvent polarity can influence the rate and efficiency of the Boc protection reaction. Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.[1] These solvents are effective at dissolving both the amine starting material and the di-tert-butyl dicarbonate (Boc₂O) reagent. The polarity of the solvent can affect the reactivity of the amine's lone pair of electrons, which is crucial for the nucleophilic attack on the Boc anhydride. In some cases, a mixture of solvents, such as water and methanol with a base like triethylamine, can be used to improve the solubility of amine salts and facilitate the reaction.[2]

Q3: Can the solvent choice impact the stereochemical integrity of the chiral center at the C3 position?

A3: While the Boc protection step itself is not expected to directly affect the existing chiral center, the overall synthesis of the chiral piperazine precursor can be influenced by the solvent.[3][4] Solvents can play a role in the stereoselectivity of reactions that form the chiral center.[4] For instance, in asymmetric hydrogenations or cyclization reactions to form the piperazine ring, the solvent can influence the conformation of the transition state, thereby affecting the enantiomeric excess (ee) of the product. It is crucial to use reaction conditions and solvents that have been demonstrated to preserve the stereochemical integrity of the molecule throughout the synthetic sequence.

Troubleshooting Guide

Problem 1: Low Yield of this compound

  • Symptom: The isolated yield of the desired product is consistently below expectations.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating the mixture.

    • Suboptimal Solvent: The chosen solvent may not be ideal for the reaction. If using a non-polar solvent, consider switching to a more polar aprotic solvent like DCM or THF to improve the solubility of the reactants. A patent for a similar compound, (R)-1-N-Boc-3-piperazinecarboxylic acid methyl ester, suggests a range of solvents for the Boc protection step, including dichloromethane, tetrahydrofuran, acetonitrile, and ethyl acetate.

    • Base Equivalency: In the Boc protection step, a base such as triethylamine is often used to neutralize the acid byproduct.[1] Ensure that at least one equivalent of base is used.

    • Work-up Losses: Significant amounts of the product may be lost during the extraction and purification steps. This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like ethyl acetate or DCM.

Problem 2: Formation of the Di-Boc Protected Byproduct

  • Symptom: In addition to the desired mono-Boc protected product, a significant amount of 1,4-di-Boc-3-isopropyl-piperazine is observed.

  • Possible Causes & Solutions:

    • Incorrect Stoichiometry: Using an excess of Boc anhydride can lead to the formation of the di-protected byproduct. Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of Boc₂O relative to the (R)-3-isopropyl-piperazine.

    • Slow Addition: Adding the Boc anhydride solution dropwise to the solution of the piperazine at a controlled temperature (e.g., 0 °C) can help to favor mono-protection.[5] This is a general strategy to improve selectivity in piperazine reactions.

    • Solvent Effects on Selectivity: While less common for Boc protection, the solvent could potentially influence the relative reactivity of the two nitrogen atoms. In such cases, screening different solvents might be beneficial.

Problem 3: Difficulty in Product Purification

  • Symptom: The crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography.

  • Possible Causes & Solutions:

    • Residual Solvent: Ensure all solvents are thoroughly removed under reduced pressure.

    • Impurities: The presence of unreacted starting materials or byproducts can hinder crystallization. Attempt to purify the product using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.

    • Product Nature: this compound can be an oil or a low-melting solid at room temperature. If crystallization is challenging, column chromatography is the recommended method of purification.

Experimental Protocols

Protocol 1: General Procedure for the Boc Protection of (R)-3-isopropyl-piperazine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • (R)-3-isopropyl-piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve (R)-3-isopropyl-piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Summary

The choice of solvent can significantly impact the outcome of the synthesis. The following table provides a qualitative guide to solvent selection for the Boc protection of (R)-3-isopropyl-piperazine based on general principles and related literature.

SolventPolarityTypical Reaction TemperatureAdvantagesPotential Issues
Dichloromethane (DCM)Polar Aprotic0 °C to Room Temp.Good solubility for reactants, easy to remove.Chlorinated solvent, potential environmental concerns.
Tetrahydrofuran (THF)Polar Aprotic0 °C to Room Temp.Good solubility for reactants.[1]Can form peroxides, requires careful handling and storage.
Acetonitrile (MeCN)Polar AproticRoom Temp.Good solubility for many organic compounds.Can be more difficult to remove than DCM.
Ethyl Acetate (EtOAc)Moderately PolarRoom Temp.Greener solvent option, good for extractions.[6]May have lower solubility for some amine salts.
Methanol (MeOH) / WaterPolar ProticRoom Temp.Excellent for dissolving amine salts.[2]Product isolation requires removal of water, may be more complex.

Workflow & Logic Diagrams

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion solvent_issue Consider Solvent Optimization start->solvent_issue incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete extend_time Extend Reaction Time / Gentle Heating incomplete->extend_time workup_issue Investigate Work-up Procedure complete->workup_issue extend_time->check_completion change_solvent Switch to a more polar aprotic solvent (e.g., DCM, THF) solvent_issue->change_solvent change_solvent->check_completion thorough_extraction Ensure Thorough Extraction of Aqueous Layer workup_issue->thorough_extraction

Caption: Troubleshooting workflow for low yield.

Boc Protection Experimental Workflow

Boc_Protection_Workflow start Start: (R)-3-isopropyl-piperazine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_boc Dropwise Addition of Boc₂O in DCM add_base->add_boc react Stir at RT for 12-16h add_boc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up monitor->workup extract Extract with DCM workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product: this compound purify->end

Sources

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the stereochemical purity of a molecule is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like (R)-1-Boc-3-isopropyl-piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the precise determination of its enantiomeric excess (e.e.) is paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their needs.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. The ability to accurately quantify the enantiomeric excess of intermediates like this compound is therefore a cornerstone of quality control in drug manufacturing.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for this compound and similar chiral amines primarily relies on three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most widely employed and robust technique for the enantioselective analysis of a vast array of chiral compounds, including piperazine derivatives.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct elution times.

Causality of Experimental Choices:

The selection of the CSP is the most critical parameter in developing a successful chiral HPLC method.[2] For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective.[2] These CSPs create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for the differential binding of the two enantiomers. The mobile phase composition is also crucial; the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve the peak shape and resolution of basic analytes like piperazines by minimizing tailing.[2][3]

Experimental Protocol: Chiral HPLC of this compound

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[3]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[3] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection: UV at 205 nm.[2]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Prepare a stock solution of racemic 1-Boc-3-isopropyl-piperazine in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.[2]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution of this compound.

    • Integrate the peak areas of both enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Data Presentation: Performance Comparison of Chiral HPLC

ParameterPerformanceRationale
Resolution (Rs) > 1.5Baseline separation is crucial for accurate quantification.[4]
Sensitivity High (µg/mL to ng/mL)UV detection provides good sensitivity for most compounds. Derivatization can be used for compounds with poor chromophores.[2]
Analysis Time 10-30 minutesDependant on column and mobile phase optimization.
Versatility HighA wide variety of chiral stationary phases are available for different classes of compounds.[1]

G

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct approach for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. This can be a chiral derivatizing agent (CDA) that reacts with the enantiomers to form diastereomers, which have different NMR spectra. [5]Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of a CDA used for this purpose. [6] Causality of Experimental Choices:

The reaction of this compound with a chiral derivatizing agent like (R)- or (S)-Mosher's acid chloride forms diastereomeric amides. [5]These diastereomers will have distinct chemical shifts for protons near the chiral center in the ¹H NMR spectrum. [5]The integration of these distinct signals allows for the quantification of the enantiomeric excess. Using both enantiomers of the CDA can also help in assigning the absolute configuration of the starting amine. [5] Experimental Protocol: NMR Analysis using Mosher's Acid

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride), the this compound sample, a suitable deuterated solvent (e.g., CDCl₃), and a non-nucleophilic base (e.g., pyridine).

  • Procedure:

    • In an NMR tube, dissolve a known amount of the this compound sample in the deuterated solvent.

    • Add a slight excess of (R)-Mosher's acid chloride and a small amount of pyridine.

    • Allow the reaction to proceed to completion (monitor by TLC or NMR).

    • Acquire the ¹H NMR spectrum of the resulting diastereomeric amides.

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers.

    • Integrate these signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting amine.

  • Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] x 100

Data Presentation: Performance Comparison of NMR with CDAs

ParameterPerformanceRationale
Accuracy HighNMR is an inherently quantitative technique.
Analysis Time ModerateIncludes reaction time and NMR acquisition.
Sample Requirement Higher (mg scale)Compared to chromatographic methods.
Additional Information Can provide structural information and, in some cases, absolute configuration. [5]

Logical Relationship in NMR Analysis

G cluster_2 NMR Analysis Logic Enantiomers Enantiomers (Indistinguishable in NMR) CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->CDA Reaction Diastereomers Diastereomers (Distinguishable in NMR) CDA->Diastereomers Forms Quantification Quantification of e.e. (via Signal Integration) Diastereomers->Quantification Leads to

Caption: Logical Relationship in NMR Analysis.

Conclusion: Selecting the Optimal Method

The choice of the most appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the desired sample throughput.

  • Chiral HPLC is generally the method of choice for routine quality control due to its robustness, versatility, and high accuracy.

  • Chiral GC is an excellent alternative when high sensitivity is required and the analyte is volatile or can be easily derivatized.

  • NMR Spectroscopy with Chiral Derivatizing Agents is a powerful tool, particularly in a research and development setting, as it can provide both quantitative and structural information.

By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most suitable method to ensure the stereochemical integrity of their chiral molecules.

References

Sources

Identity and Structural Confirmation: The Foundational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for (R)-1-Boc-3-isopropyl-piperazine: Ensuring Quality for Chiral Building Blocks in Drug Discovery

For researchers, scientists, and drug development professionals, the procurement of chiral building blocks is a foundational step in the synthesis of novel therapeutics. The quality and purity of these materials are paramount, as they directly impact the stereochemical integrity, efficacy, and safety of the final active pharmaceutical ingredient (API). The Certificate of Analysis (CoA) is the primary document that guarantees this quality. However, interpreting a CoA goes beyond simply reading the specifications; it requires a deep understanding of the analytical techniques employed and the implications of the results.

This guide provides a comprehensive comparison and technical breakdown of the essential analyses required for a high-quality batch of this compound, a valuable chiral intermediate in medicinal chemistry. We will explore the causality behind experimental choices, present supporting data, and offer insights from the perspective of a senior application scientist to empower researchers in making informed decisions. The chirality of molecules is a critical factor in drug development, as different enantiomers of a drug can exhibit varied pharmacological and toxicological effects.[1][2][3]

Before assessing purity, it is imperative to confirm that the material is, in fact, this compound. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. For a molecule like this compound, specific resonances and splitting patterns are expected.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: The spectrum should be consistent with the assigned structure. Key signals to verify include the tert-butyl protons of the Boc group (a sharp singlet at ~1.46 ppm), the isopropyl methine and methyl protons, and the distinct protons of the piperazine ring.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85m2HPiperazine CH₂ (adjacent to N-Boc)
~2.90 - 3.10m3HPiperazine CH₂ and CH
~2.60 - 2.80m2HPiperazine CH₂
~1.95m1HIsopropyl CH
~1.46s9Htert-butyl (Boc group)
~0.95d3HIsopropyl CH₃
~0.75d3HIsopropyl CH₃
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry confirms the molecular weight of the compound, providing a crucial piece of evidence for its identity. Electrospray ionization (ESI) is a common technique for this type of molecule, typically showing the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-MS system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Interpretation: For this compound (C₁₂H₂₄N₂O₂), the calculated monoisotopic mass is 228.18 Da.[4] The mass spectrum should show a prominent peak at m/z 229.19, corresponding to the [M+H]⁺ ion.

Caption: Structure of this compound.

Purity Determination: Quantifying the Undesirables

Impurities in a starting material can have significant downstream consequences, leading to side reactions, difficult purifications, and the introduction of potentially toxic substances into the final product.[5] Purity is typically assessed using chromatography.

Achiral Purity via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of most organic compounds. It separates the main component from any non-chiral impurities, such as unreacted starting materials, reagents, or by-products from the synthesis.[6]

Experimental Protocol: RP-HPLC Purity Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210-220 nm) to detect the carbamate chromophore.

  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Acceptance Criteria: For a high-quality building block, the purity should be ≥98%.

Residual Solvent Analysis via Gas Chromatography (GC)

Expertise & Experience: Solvents used in the final purification steps (e.g., ethyl acetate, heptane, isopropanol) can remain in the final product.[7] Since these solvents can interfere with reactions and have their own toxicity profiles, their levels must be controlled according to ICH guidelines.[8] GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for this analysis.

Acceptance Criteria: Limits are solvent-dependent, but typically Class 3 solvents should be below 5000 ppm (0.5%).

Chiral Purity: The Critical Quality Attribute

For a chiral molecule, the most important purity metric is its enantiomeric excess (e.e.). The presence of the unwanted (S)-enantiomer can reduce the efficacy of the final drug or, in worst-case scenarios, introduce harmful off-target effects.[1][3] Chiral HPLC is the gold standard for determining enantiomeric purity.[9][10]

Trustworthiness: A robust chiral HPLC method is self-validating. The method must first be shown to resolve a racemic (50:50) mixture of the (R)- and (S)-enantiomers. Only then can it be trusted to accurately quantify the enantiomeric excess in a sample of the pure enantiomer.

chiral_separation cluster_process Chiral HPLC Principle mixture Racemic Mixture ((R) and (S) Enantiomers) column Chiral Stationary Phase (CSP) (e.g., Chiralpak IC) mixture->column Injection separation Differential Interaction column->separation Elution with Mobile Phase detector UV Detector separation->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Caption: Principle of enantiomeric separation by chiral HPLC.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.)

  • Column Selection: Polysaccharide-based chiral stationary phases are highly effective for a wide range of compounds, including piperazine derivatives.[11][12][13] A screening of columns is often performed to find the optimal one.

  • Mobile Phase: Typically a normal-phase eluent, such as a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape for basic compounds.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled, e.g., 25 °C.

  • Detection: UV at 210-220 nm.

  • Analysis: a. Inject a racemic standard to confirm peak identity and ensure resolution (Rs > 1.5). b. Inject the sample of this compound. c. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Table 2: Comparison of Hypothetical Chiral Stationary Phases

Chiral Stationary PhaseMobile Phase (Hexane:IPA:DEA)Resolution (Rs) between EnantiomersObservations
Chiralpak® IA90:10:0.11.2Partial separation, not baseline.
Chiralpak® IB90:10:0.10.9Poor separation.
Chiralpak® IC 95:5:0.1 >2.0 Excellent baseline separation, chosen for method.
Chiralcel® OD-H85:15:0.11.6Good separation, but broader peaks than IC.

Acceptance Criteria: For use in drug discovery, an enantiomeric excess of ≥99% is typically required.

Comparison with Alternatives

This compound is one of many substituted chiral piperazines used as building blocks. The choice of which to use depends on the specific therapeutic target and desired structure-activity relationship (SAR).

Table 3: Comparison of Chiral Piperazine Building Blocks

CompoundStructureKey Features and Potential Applications
This compound A chiral piperazine with a bulky, hydrophobic isopropyl group. The Boc group allows for selective functionalization at the N4 position.[7][14]Useful for introducing steric bulk to probe receptor pockets. The secondary amine can be functionalized via reductive amination, acylation, or alkylation.[15]
(R)-1-Boc-3-methylpiperazine[16]Similar to the isopropyl analog but with a smaller methyl group.Provides a less sterically hindered alternative, allowing for finer tuning of SAR. Often used as a comparator to the isopropyl analog to understand the impact of steric bulk.
(S)-1-Boc-3-isopropylpiperazine[17]The enantiomer of the title compound.Essential for probing the stereochemical requirements of a biological target. Comparing the activity of compounds made with the (R) and (S) enantiomers is a critical step in drug development.
(R)-1-Boc-3-hydroxymethylpiperazine[18]Contains a primary alcohol, offering a different functional handle for further chemical modification.The hydroxyl group can be used for ether or ester formation, or it can be oxidized to an aldehyde or carboxylic acid, providing diverse synthetic routes.

Final Assessment: A Researcher's Decision Workflow

A CoA is not just a piece of paper; it is a guide to action. Upon receiving a new batch of this compound, a researcher should follow a logical workflow to assess its suitability.

coa_decision_workflow start Receive CoA and Material check_id Step 1: Verify Identity - NMR consistent with structure? - Mass Spec shows [M+H]⁺? start->check_id check_purity Step 2: Assess Purity - Achiral HPLC Purity ≥ 98%? check_id->check_purity  Yes   reject REJECT BATCH Contact Supplier check_id->reject  No   check_chiral Step 3: Confirm Chiral Purity - Enantiomeric Excess ≥ 99%? check_purity->check_chiral  Yes   check_purity->reject  No   check_solvents Step 4: Check Residuals - Solvents within ICH limits? check_chiral->check_solvents  Yes   check_chiral->reject  No   accept ACCEPT BATCH Proceed with Synthesis check_solvents->accept  Yes   check_solvents->reject  No  

Caption: Decision workflow for evaluating a Certificate of Analysis.

Conclusion

The Certificate of Analysis for a chiral building block like this compound is a multi-faceted document that provides a comprehensive picture of a material's quality. By understanding the principles and protocols behind identity, purity, and enantiomeric excess testing, researchers can critically evaluate their starting materials. This diligence ensures the reproducibility of synthetic campaigns, the integrity of biological data, and ultimately contributes to the development of safer and more effective medicines. Always demand a comprehensive CoA and have the expertise to interpret it correctly.

References

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A Comparative Spectroscopic Guide to (R)-1-Boc-3-isopropyl-piperazine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for (R)-1-Boc-3-isopropyl-piperazine, a key building block in modern drug discovery, and its essential precursors: (R)-2-isopropylpiperazine and the parent piperazine heterocycle. Understanding the distinct spectroscopic signatures of these molecules is paramount for researchers and scientists in ensuring reaction completion, purity, and structural integrity throughout the synthetic process. This document offers a detailed examination of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, supported by experimental protocols and mechanistic insights.

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The introduction of chirality, as seen in this compound, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role, enabling regioselective functionalization of the piperazine ring, a fundamental strategy in the synthesis of complex molecules.[1][2] Accurate spectral analysis is the cornerstone of validating each synthetic step, from the starting materials to the final protected intermediate.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via the protection of one of the nitrogen atoms of (R)-2-isopropylpiperazine. This precursor can be obtained through various synthetic routes or by resolution of racemic 2-isopropylpiperazine. The foundational structure for these compounds is the simple piperazine ring.

Caption: Synthetic route to this compound.

Comparative Spectral Analysis

This section details the characteristic spectral features of piperazine, (R)-2-isopropylpiperazine, and this compound. The data presented here serves as a benchmark for in-process reaction monitoring and final product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] The introduction of the isopropyl group and the subsequent Boc protection lead to predictable changes in the chemical shifts and multiplicities of the piperazine ring protons and carbons.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperazine ~2.68 (s, 8H, -CH₂-)[3]~47.9 (-CH₂)[3]
(R)-2-isopropylpiperazine Characteristic signals for isopropyl group (doublet and multiplet) and piperazine ring protons.Distinct signals for the isopropyl group carbons and the piperazine ring carbons.
This compound Complex multiplets for piperazine ring protons due to restricted rotation and asymmetry, characteristic signals for isopropyl and Boc groups.Signals for Boc group (C=O and C(CH₃)₃), isopropyl group, and asymmetrically substituted piperazine ring carbons.

Note: Specific chemical shifts can vary based on solvent and concentration.

Expert Insights: The ¹H NMR spectrum of unsubstituted piperazine exhibits a simple singlet for the eight equivalent protons due to rapid chair-to-chair interconversion. Upon substitution with an isopropyl group, the symmetry is broken, leading to more complex splitting patterns for the ring protons. The introduction of the bulky Boc group further restricts conformational flexibility, often resulting in broad or distinct signals for each proton on the piperazine ring.[4] In the ¹³C NMR, the carbonyl of the Boc group typically appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying key functional groups. The transformation from a secondary amine to a carbamate is readily observable.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H StretchC=O Stretch (Carbamate)
Piperazine 3200-3400 (broad)2800-3000N/A
(R)-2-isopropylpiperazine 3200-3400 (broad)2800-3000N/A
This compound ~3300 (secondary N-H)2800-3000~1680-1700

Expert Insights: The most telling transformation in the FTIR spectra is the appearance of a strong carbonyl (C=O) stretching band between 1680 and 1700 cm⁻¹ upon the introduction of the Boc protecting group. This absorption is characteristic of carbamates. The N-H stretching frequency also provides valuable information. While both piperazine and (R)-2-isopropylpiperazine show broad N-H stretches typical of secondary amines, this compound will exhibit a sharper N-H band for the remaining secondary amine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can confirm its identity.

Table 3: Mass Spectrometry Data (Molecular Ion)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)
Piperazine C₄H₁₀N₂86.1487.1
(R)-2-isopropylpiperazine C₇H₁₆N₂128.22129.2
This compound C₁₂H₂₄N₂O₂228.33[5]229.3

Expert Insights: The mass spectrum of this compound will show the expected molecular ion peak. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and subsequently the loss of CO₂ (44 Da). The fragmentation of the piperazine ring itself can also be observed.[1]

Experimental Protocols

Reproducible and reliable data acquisition is critical. The following are generalized protocols for the spectral analyses discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and processing.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group absorptions and compare them to the expected values.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry on the molecular ion to obtain fragmentation data for structural confirmation.

Conclusion

The systematic comparison of the spectral data of this compound and its precursors provides a clear roadmap for chemists to monitor the synthesis and confirm the identity and purity of their compounds. The predictable shifts in NMR, the appearance and disappearance of key bands in FTIR, and the molecular weight confirmation by MS together form a powerful and self-validating analytical workflow. This guide serves as a practical reference for researchers in the field, ensuring the integrity of these vital chiral building blocks in the pursuit of novel therapeutics.

References

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A Technical Guide to Bioisosteric Alternatives for (R)-1-Boc-3-isopropyl-piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of over 100 FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms that allow for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[2][3] However, the piperazine moiety is not without its Achilles' heel; it can be a metabolic liability, presenting a significant hurdle in drug development.[2] This guide provides an in-depth comparison of strategic alternatives to the chiral building block, (R)-1-Boc-3-isopropyl-piperazine, focusing on bioisosteres that offer enhanced metabolic stability and conformational rigidity.

The Challenge with Substituted Piperazines: A Metabolic Perspective

The inherent flexibility and the presence of multiple sites susceptible to enzymatic attack make piperazine-containing compounds prone to metabolism, primarily through cytochrome P450 (CYP) enzymes.[4] This can lead to rapid clearance, formation of active or toxic metabolites, and potential drug-drug interactions. For substituted piperazines like this compound, the isopropyl group and the piperazine ring itself are potential sites for metabolic modification, including N-dealkylation and oxidation.[4]

The Rise of Rigid Scaffolds: Bioisosteric Replacement as a Strategic Solution

To mitigate these metabolic risks while retaining the desirable properties of the piperazine scaffold, medicinal chemists are increasingly turning to bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, leading to broadly similar biological activities.[2] In the context of the piperazine core, conformationally restricted diamines have emerged as particularly promising alternatives. These rigid scaffolds can improve metabolic stability, reduce off-target effects, and provide novel vectors for exploring chemical space.[5]

This guide will focus on the comparative analysis of three key classes of bioisosteres for the 3-isopropyl-piperazine core:

  • Diazaspiro[3.3]heptanes: Spirocyclic systems composed of two fused four-membered azetidine rings.[1]

  • 2,5-Diazabicyclo[2.2.1]heptanes: Bridged bicyclic diamines.

  • 3,8-Diazabicyclo[3.2.1]octanes: Another class of bridged bicyclic systems.

The rationale behind selecting these scaffolds lies in their ability to mimic the spatial arrangement of the nitrogen atoms in piperazine while introducing conformational rigidity, which can shield the molecule from metabolic enzymes.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

A critical aspect of selecting a suitable bioisostere is understanding its impact on key drug-like properties. The following table summarizes a comparison of the parent piperazine scaffold with its conformationally restricted alternatives.

PropertyPiperazineDiazaspiro[3.3]heptane2,5-Diazabicyclo[2.2.1]heptane3,8-Diazabicyclo[3.2.1]octane
Conformation Flexible (Chair/Boat)RigidRigidRigid
pKa1 ~5.3-5.6Varies with substitutionVaries with substitutionVaries with substitution
pKa2 ~9.7-9.8Varies with substitutionVaries with substitutionVaries with substitution
clogP (unsubstituted) -1.19-0.51-0.60Varies
Metabolic Stability Often labileGenerally improvedGenerally improvedGenerally improved
3D Shape GlobularMore linear/rod-likeGlobularGlobular

Data compiled from multiple sources. Specific values are highly dependent on substitution patterns.

The increased rigidity of the bioisosteres can lead to improved metabolic stability by reducing the molecule's ability to fit into the active sites of metabolic enzymes.[6] Furthermore, the altered pKa and lipophilicity (clogP) can influence a compound's solubility, permeability, and target engagement.

Case Study: The Olaparib Success Story

A compelling example of the successful application of piperazine bioisosterism is the modification of the PARP inhibitor, Olaparib.[7][8] Replacement of the piperazine ring with a spirodiamine analogue resulted in a compound with beneficially affected activity and reduced cytotoxicity and DNA damage.[7][8] This case study underscores the potential of rigid scaffolds to not only address metabolic liabilities but also to fine-tune the pharmacological profile of a drug candidate.

Experimental Protocols for Comparative Evaluation

To enable a robust comparison of this compound and its alternatives, standardized experimental protocols are essential.

Synthesis of Chiral Bioisosteres

The synthesis of enantiomerically pure substituted bioisosteres is crucial for a meaningful comparison. General synthetic strategies for the parent scaffolds are outlined below. The introduction of the isopropyl group at the desired stereocenter would require adaptation of these routes, often starting from chiral precursors or employing asymmetric synthesis techniques.

General Workflow for Synthesis of Chiral Diamine Scaffolds

G cluster_0 Starting Material cluster_1 Synthetic Pathway cluster_2 Target Scaffold ChiralPool Chiral Pool Precursor (e.g., Amino Acid) Intermediates Multi-step Synthesis - Protection - Functional Group Interconversion - Cyclization ChiralPool->Intermediates Chemical Transformation Bioisostere Chiral Bioisostere - Diazaspiro[3.3]heptane - 2,5-Diazabicyclo[2.2.1]heptane - 3,8-Diazabicyclo[3.2.1]octane Intermediates->Bioisostere Final Cyclization/ Purification

Caption: General synthetic workflow for chiral diamine scaffolds.

Synthesis of Chiral 2,6-Diazaspiro[3.3]heptane Derivatives: A practical route often involves the reductive amination of a suitable aldehyde with primary amines or anilines, followed by cyclization.[9] Asymmetric synthesis can be achieved by using chiral starting materials or employing chiral catalysts.

Synthesis of Chiral 2,5-Diazabicyclo[2.2.1]heptane Derivatives: These can be prepared from natural trans-4-hydroxy-L-proline through a multi-step sequence involving a ring-closing double N-alkylation approach.[10][11]

Synthesis of Chiral 3,8-Diazabicyclo[3.2.1]octane Derivatives: Synthetic routes often start from readily available chiral precursors like pyroglutamic acid and involve key steps such as reduction and cyclization of nitroenamine intermediates.[12]

In Vitro Metabolic Stability Assay: Human Liver Microsomes (HLM)

This assay is a cornerstone for evaluating the susceptibility of a compound to Phase I metabolism.

Workflow for Human Liver Microsomal Stability Assay

G cluster_0 Incubation cluster_1 Time Points cluster_2 Quenching & Analysis cluster_3 Data Analysis Incubation Incubate Test Compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH at 37°C TimePoints Collect Aliquots at 0, 5, 15, 30, 60 min Incubation->TimePoints Analysis Quench with Acetonitrile containing Internal Standard Centrifuge Analyze Supernatant by LC-MS/MS TimePoints->Analysis Data Calculate: - Percent remaining - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for Human Liver Microsomal Stability Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (10 mM in DMSO).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL) at 37°C for 5 minutes.

    • Add the test compound to a final concentration of 1 µM and briefly pre-incubate.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Radioligand Displacement Assay for GPCR Binding Affinity

This assay is used to determine the binding affinity of a test compound to a specific G-protein coupled receptor (GPCR).

Workflow for Radioligand Displacement Assay

G cluster_0 Incubation cluster_1 Separation cluster_2 Quantification cluster_3 Data Analysis Incubation Incubate: - Cell membranes expressing the target GPCR - A fixed concentration of a radiolabeled ligand - Varying concentrations of the test compound Separation Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Quantification Quantify the amount of bound radioactivity (e.g., scintillation counting) Separation->Quantification Data Generate a competition curve Determine IC50 Calculate Ki using the Cheng-Prusoff equation Quantification->Data

Caption: Workflow for Radioligand Displacement Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Prepare an assay buffer specific to the receptor.

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of a radiolabeled ligand with known affinity for the target receptor at a concentration close to its Kd.

  • Incubation:

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand, and the test compound at various concentrations.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion and Future Directions

The strategic replacement of the this compound moiety with conformationally restricted bioisosteres represents a powerful approach to overcoming metabolic liabilities in drug discovery. The increased rigidity of scaffolds like diazaspiro[3.3]heptanes, 2,5-diazabicyclo[2.2.1]heptanes, and 3,8-diazabicyclo[3.2.1]octanes can lead to significant improvements in pharmacokinetic profiles and, in some cases, enhanced biological activity and reduced toxicity.

The selection of an appropriate bioisostere is a multi-parameter optimization process that requires careful consideration of the synthetic accessibility, physicochemical properties, and the specific requirements of the biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these promising alternatives, enabling a data-driven approach to the design of more robust and effective drug candidates. As our understanding of the interplay between molecular structure, conformation, and metabolic fate continues to grow, the strategic use of these and other novel bioisosteres will undoubtedly play an increasingly vital role in the future of drug design.

References

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A Comparative Guide to the Biological Activity of (R)-1-Boc-3-isopropyl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chiral Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for the creation of derivatives with favorable pharmacokinetic profiles, such as enhanced solubility and oral bioavailability.[2][3] The introduction of chirality to the piperazine core, as seen in (R)-1-Boc-3-isopropyl-piperazine, adds a critical dimension to drug design, enabling stereospecific interactions with biological targets, which can lead to improved potency and reduced off-target effects.[4]

This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this compound. While direct and extensive research on this specific scaffold is emerging, this document synthesizes available data on related chiral piperazine derivatives to offer insights into its potential therapeutic applications. We will delve into its role in anticancer and antiviral research, supported by experimental data and detailed protocols to provide a self-validating framework for researchers.

Anticancer Activity: A Promising Frontier

Piperazine derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in tumor growth and proliferation.[5][6] The structural modifications on the piperazine ring are crucial in determining the cytotoxic selectivity towards cancer cells while minimizing harm to healthy cells.[5]

Comparative Cytotoxic Activity

While specific cytotoxic data for a broad range of this compound derivatives are not yet widely published, we can infer potential activity by examining related chiral piperazine compounds. The chirality at the C-3 position, occupied by the isopropyl group, is expected to play a significant role in the interaction with target proteins.

Table 1: Hypothetical Comparative Cytotoxicity of Chiral Piperazine Derivatives

Compound ClassCancer Cell LineIC50/GI50 (µM)Putative Target/MechanismReference Insight
(R)-3-Isopropyl-piperazine Amides Prostate Cancer (PC-3)10-50Androgen Receptor Antagonism[7][8]
Breast Cancer (MCF-7)5-25Kinase Inhibition[9][10]
(S)-3-Isopropyl-piperazine Amides Prostate Cancer (PC-3)>100Androgen Receptor Antagonism[7][8]
Breast Cancer (MCF-7)>50Kinase Inhibition[9][10]
Alternative: (R)-3-Methyl-piperazine Derivatives Various1-10Broad Kinase Inhibition[11]
Standard of Care (e.g., Doxorubicin) Breast Cancer (MCF-7)0.5-2DNA IntercalationN/A

Note: The data for (R)- and (S)-3-Isopropyl-piperazine Amides are hypothetical, based on the principle of stereoselectivity and extrapolated from general findings on chiral piperazine derivatives.[12][13]

The rationale for investigating these compounds as anticancer agents often stems from their ability to act as kinase inhibitors.[11] The piperazine scaffold can orient functional groups in a way that allows for specific interactions within the ATP-binding pocket of various kinases, disrupting signaling pathways crucial for cancer cell survival.[9]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

cluster_workflow Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of novel compounds.

Antiviral Activity: A Scaffold for Inhibition

The piperazine moiety is also a key structural feature in many antiviral agents.[14][15] Its ability to interact with viral proteins, such as capsid proteins, makes it an attractive scaffold for the development of new antiviral therapies.[14]

Mechanism of Action in Antiviral Therapy

Piperazine derivatives can exert their antiviral effects through various mechanisms. One notable mechanism is the binding to hydrophobic pockets within viral capsid proteins.[14] This interaction can interfere with the assembly or disassembly of the viral capsid, a crucial step in the viral life cycle. The specific stereochemistry and the nature of the substituents on the piperazine ring are critical for achieving high-affinity binding to these pockets.[14]

While direct antiviral data for this compound derivatives is limited, the known antiviral activity of other piperazine-containing compounds suggests this is a promising area for future investigation.[15]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to quantify the inhibition of viral replication by a test compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • 6-well cell culture plates

  • This compound derivative stock solution

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: After viral adsorption, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (areas of cell death).

  • Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration at which 50% of plaque formation is inhibited).

cluster_pathway Potential Antiviral Mechanism Piperazine_Derivative (R)-3-Isopropyl-piperazine Derivative Binding Binding and Interference Piperazine_Derivative->Binding Viral_Capsid Viral Capsid Protein (Hydrophobic Pocket) Viral_Capsid->Binding Inhibition Inhibition of Viral Assembly/Disassembly Binding->Inhibition

Caption: A simplified diagram illustrating a potential antiviral mechanism of action for piperazine derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure.[4] The (R)-configuration at the 3-position, combined with the bulky isopropyl group, will significantly influence how these molecules interact with their biological targets compared to their (S)-enantiomers or derivatives with smaller substituents.[12][13]

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the N1 and N4 positions.

  • Comparative Studies: Direct comparison of the biological activities of (R)- and (S)-enantiomers to elucidate the role of stereochemistry.

  • Target Identification: Elucidating the specific molecular targets (e.g., kinases, receptors, viral proteins) of the most active compounds.

  • In Vivo Studies: Advancing lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.

The Boc (tert-butyloxycarbonyl) protecting group on the N1 nitrogen is a key feature for the synthetic utility of this scaffold, allowing for selective functionalization of the N4 nitrogen.[16] While often removed in the final drug molecule, its presence during synthesis is critical. It is also worth noting that in some cases, the Boc group itself can contribute to the biological activity of the molecule.

Conclusion

This compound represents a valuable and underexplored chiral building block in drug discovery. While direct experimental data on its derivatives are still emerging, the established biological activities of related chiral piperazine compounds, particularly in the fields of oncology and virology, strongly suggest its potential for the development of novel therapeutics. The provided experimental frameworks offer a robust starting point for researchers to investigate the biological activities of this promising class of molecules and to unlock their full therapeutic potential.

References

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A Senior Application Scientist's Guide to Protecting Groups for 3-Isopropyl-piperazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 3-isopropyl-piperazine scaffold is a privileged motif in modern medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of drug candidates. However, the synthetic manipulation of this unsymmetrically substituted diamine presents a classic challenge: how to selectively functionalize one nitrogen atom in the presence of the other. The solution lies in the strategic application of protecting groups. This guide offers an in-depth comparison of common amine protecting groups, providing the experimental insights necessary to select the optimal synthetic route for your 3-isopropyl-piperazine-containing target.

The Imperative of Orthogonal Protection

The two nitrogen atoms of the piperazine ring, N1 and N4, possess similar nucleophilicity. In the case of 3-isopropyl-piperazine, the steric bulk of the isopropyl group can slightly differentiate the reactivity of the adjacent N4 from the more distal N1, but this difference is often insufficient for achieving high selectivity in reactions. Therefore, to construct complex, unsymmetrically substituted piperazine derivatives, a robust orthogonal protecting group strategy is essential.[1] This approach allows for the selective removal of one protecting group under specific conditions that leave others intact, enabling sequential and controlled functionalization of each nitrogen.[1][2]

Comparative Analysis of Key Protecting Groups

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal.[3] We will compare four of the most versatile and commonly employed carbamate-based protecting groups in this context: Boc, Cbz, Fmoc, and Trifluoroacetyl.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, favored for its general stability and ease of removal under acidic conditions.[4]

  • Protection: The introduction of the Boc group is typically achieved by reacting 3-isopropyl-piperazine with di-tert-butyl dicarbonate (Boc)₂O.[1] To achieve mono-protection, careful control of stoichiometry is critical. Using a slight excess of the piperazine relative to (Boc)₂O can favor the desired product.[1] The reaction is usually performed in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[1][5]

  • Stability Profile: The Boc group is highly stable to basic conditions and hydrogenolysis, making it an excellent choice for syntheses involving these steps.[1]

  • Deprotection: Removal is readily accomplished with strong acids.[6] The most common reagents are trifluoroacetic acid (TFA), often in a 20-50% solution in DCM, or hydrochloric acid (HCl) as a 4M solution in an organic solvent like 1,4-dioxane.[6][7] The cleavage generates a reactive tert-butyl cation, which can be a source of side reactions.[6] The use of scavengers, such as triisopropylsilane (TIS) or water, is often recommended to trap this cation and prevent unwanted alkylation of the deprotected piperazine or other sensitive functional groups.[6]

  • Causality in Practice: The choice between TFA and HCl/dioxane can be significant. While TFA is highly effective, the resulting TFA salt can sometimes be difficult to handle.[7] HCl in dioxane often yields a crystalline hydrochloride salt that is more easily isolated.[7]

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Zervas in the 1930s, the Cbz group remains a cornerstone of peptide and medicinal chemistry.[5][8] Its defining feature is its lability to catalytic hydrogenolysis.

  • Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a biphasic system of DCM and aqueous sodium carbonate to neutralize the HCl byproduct.[1][5]

  • Stability Profile: Cbz is stable to the acidic and basic conditions often used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal partner.[5]

  • Deprotection: The standard method for Cbz cleavage is catalytic hydrogenolysis, using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1] This method is exceptionally mild and clean, producing only toluene and carbon dioxide as byproducts.[8] For molecules containing other reducible functional groups (e.g., alkenes, alkynes, aryl halides), transfer hydrogenation using a hydrogen donor like ammonium formate can be a safer alternative.[8] Acid-mediated deprotection using HBr in acetic acid is also a viable, albeit harsher, option.[8][9]

  • Expert Insight: While hydrogenolysis is the go-to method, it's not universally applicable. Substrates containing sulfur or other catalyst poisons can deactivate the Pd/C. In such cases, or when reducible groups are present, alternative methods like acid-mediated cleavage or newer thiol-based deprotections should be considered.[9][10]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the protecting group of choice in solid-phase peptide synthesis due to its unique base lability.[11]

  • Protection: Fmoc is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a mixture of dioxane and aqueous sodium bicarbonate, maintaining a pH between 8-9.[1]

  • Stability Profile: The Fmoc group is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[12]

  • Deprotection: Cleavage is readily achieved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][11] The deprotection mechanism involves a β-elimination. Piperazine itself has also been explored as a deprotection reagent to minimize certain side reactions.[13][14]

  • Strategic Application: The mild, non-acidic, and non-reductive conditions for Fmoc removal make it ideal for syntheses involving acid-sensitive or reducible functionalities.[1]

Trifluoroacetyl (TFAc) Group

The trifluoroacetyl group is a highly versatile protecting group known for its exceptional stability in strong acids and its facile removal under mild basic conditions.[15][16]

  • Protection: Introduction is typically achieved using trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate.

  • Stability Profile: The powerful electron-withdrawing nature of the trifluoromethyl moiety makes the resulting trifluoroacetamide remarkably stable to strong acids.[15][16] This property is key to its orthogonality with acid-labile groups like Boc.[15]

  • Deprotection: The TFAc group is easily cleaved under mild basic conditions, such as with aqueous potassium carbonate or sodium hydroxide in an alcoholic solvent.[15][17]

  • Niche Advantage: Its stability in strongly acidic and nitrating media makes it particularly useful in the synthesis of energetic materials or when harsh acidic conditions are unavoidable.[15][18]

Data Summary and Comparison

Protecting GroupStructureTypical Protection ReagentsTypical Deprotection ConditionsStability Profile
Boc (Boc)₂O, base (e.g., NEt₃, NaHCO₃)Strong acid (e.g., TFA/DCM, HCl/dioxane)[1][6]Stable to base and hydrogenolysis[1]
Cbz (Z) Cbz-Cl, base (e.g., Na₂CO₃)Catalytic hydrogenolysis (H₂/Pd/C)[1]Stable to acid and base[5]
Fmoc Fmoc-Cl, NaHCO₃Base (e.g., 20% piperidine in DMF)[1]Stable to acid and hydrogenolysis[12]
TFAc TFAA, baseMild base (e.g., K₂CO₃ in MeOH/H₂O)[15]Stable to strong acid[15][16]

Visualizing Synthetic Strategies

The power of these protecting groups is fully realized in orthogonal synthetic schemes. A common strategy for the differential functionalization of 3-isopropyl-piperazine would be to first protect the more sterically accessible N1 nitrogen, followed by protection of the N4 nitrogen with an orthogonal group.

Orthogonal_Strategy cluster_0 Step 1: N1 Protection cluster_1 Step 2: N4 Protection cluster_2 Step 3: Selective N4 Deprotection & Functionalization cluster_3 Step 4: N1 Deprotection & Functionalization start 3-Isopropyl-piperazine N1_protected N1-Boc-3-isopropyl-piperazine start->N1_protected (Boc)₂O (Controlled Stoichiometry) N4_protected N1-Boc, N4-Cbz-3-isopropyl-piperazine N1_protected->N4_protected Cbz-Cl, Base N4_deprotected N1-Boc-3-isopropyl-piperazine N4_protected->N4_deprotected H₂/Pd/C N4_functionalized N1-Boc, N4-R¹-3-isopropyl-piperazine N4_deprotected->N4_functionalized R¹-X, Base N1_deprotected N4-R¹-3-isopropyl-piperazine N4_functionalized->N1_deprotected TFA/DCM final_product N1-R², N4-R¹-3-isopropyl-piperazine N1_deprotected->final_product R²-Y, Base

Caption: Orthogonal protection workflow for 3-isopropyl-piperazine.

This workflow illustrates the sequential deprotection and functionalization of the N4 and N1 positions, enabled by the orthogonal nature of the Cbz and Boc protecting groups.

Detailed Experimental Protocols

To ensure the reproducibility of these critical synthetic steps, detailed, self-validating protocols are provided below.

Protocol 1: Mono-N-Boc Protection of 3-Isopropyl-piperazine

This protocol aims for the selective protection of one nitrogen atom.

  • Materials:

    • 3-Isopropyl-piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-isopropyl-piperazine (2.0 eq) in DCM.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution dropwise over 2-3 hours at room temperature with vigorous stirring.[1] The slow addition is crucial to minimize the formation of the di-protected byproduct.

    • Stir the reaction for 20-24 hours at room temperature.[1]

    • Monitor the reaction by TLC or LC-MS until the (Boc)₂O is consumed.

    • Wash the reaction mixture with water to remove the excess starting material and any salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure mono-Boc-protected product.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the clean and efficient removal of the Cbz group.

  • Materials:

    • N-Cbz protected piperazine derivative

    • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected piperazine derivative in MeOH.[1]

    • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Place the reaction mixture under an atmosphere of H₂ (a balloon is sufficient for small-scale reactions).[1]

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.

    • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules based on the 3-isopropyl-piperazine scaffold. The Boc, Cbz, Fmoc, and TFAc groups offer a powerful and largely orthogonal toolkit for the synthetic chemist.[1] The choice among them is primarily dictated by the stability of other functional groups within the molecule and the desired sequence of synthetic transformations. By understanding the distinct advantages and limitations of each group, researchers can design more efficient, robust, and successful synthetic routes.

References

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  • To Deprotect and Serve. Scientific Update.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
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  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
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  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
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  • Protecting Groups.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate.
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  • Protecting Groups List. SynArchive.
  • Protecting Groups. Organic Chemistry Portal.
  • Trifluoroacetamides. Organic Chemistry Portal.
  • The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. University of Bath's research portal.
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The Strategic Synthesis of Chiral Piperazines: A Cost-Effectiveness Guide to (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," integral to the structure of numerous therapeutic agents.[1][2] Its presence can significantly enhance the pharmacokinetic properties of a drug candidate. When chirality is introduced to the piperazine ring, it unlocks the potential for stereospecific interactions with biological targets, often leading to improved potency and reduced off-target effects. However, the synthesis of enantiomerically pure substituted piperazines presents a significant challenge, balancing yield, purity, and cost. This guide provides an in-depth analysis of the cost-effectiveness of utilizing (R)-1-Boc-3-isopropyl-piperazine, a key chiral building block, in synthesis. We will objectively compare its preparation with alternative strategies and provide supporting experimental insights to inform rational decision-making in drug discovery and development.

The Value Proposition of this compound

This compound is a versatile intermediate where one nitrogen is protected by the tert-butyloxycarbonyl (Boc) group, allowing for selective functionalization of the second nitrogen. The isopropyl group at the chiral center provides steric bulk, which can be crucial for specific binding interactions in the final active pharmaceutical ingredient (API). The core challenge lies in the efficient and economical synthesis of this specific enantiomer.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. We will explore three primary routes:

  • Chiral Pool Synthesis: Starting from a readily available and inexpensive chiral molecule, in this case, the amino acid L-valine.

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in the formation of the piperazine ring.

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing the racemic 3-isopropyl-piperazine and then separating the enantiomers.

Route 1: Chiral Pool Synthesis from L-Valine

This is a common and often cost-effective strategy as it leverages the natural chirality of L-valine. The synthesis involves the conversion of the amino acid into a suitable diamine precursor, followed by cyclization to form the piperazine ring.

Conceptual Workflow for Chiral Pool Synthesis:

A L-Valine B N-Boc-L-valine A->B Boc Protection C N-Boc-L-valinal B->C Reduction D N-Boc-N'-(2-hydroxyethyl)-L-valinamide C->D Reductive Amination with Ethanolamine E N-Boc-N'-(2-aminoethyl)-L-valinamide D->E Mesylation & Azide Substitution followed by Reduction F (R)-1-Boc-3-isopropyl-piperazin-2-one E->F Intramolecular Cyclization G This compound F->G Reduction

Caption: A plausible synthetic pathway from L-Valine.

Experimental Protocol (Conceptual):

A detailed, multi-step protocol would be required, involving standard organic chemistry transformations. For instance, the conversion of N-Boc-L-valine to the corresponding aldehyde, followed by reductive amination with a protected aminoethanol derivative, subsequent functional group manipulations to generate a diamine, and finally, cyclization and reduction. A concise five-step synthesis of 3-substituted piperazine-2-acetic acid esters starting from amino acids has been reported, which could be adapted for this synthesis.[1][3]

Cost-Effectiveness Analysis:

FactorAnalysis
Starting Material Cost L-valine is a commodity amino acid and is therefore very inexpensive.
Reagent & Solvent Cost This is a multi-step synthesis requiring a variety of reagents (Boc anhydride, reducing agents, etc.) and solvents, which will contribute significantly to the overall cost.[4]
Labor & Time Multi-step syntheses are inherently more labor-intensive and time-consuming.
Overall Yield The overall yield will be the product of the yields of each individual step. Assuming an average yield of 80% for each of the 6 steps, the overall yield would be approximately 26%. Achieving high yields in each step is critical for cost-effectiveness.
Scalability The individual steps are generally scalable, but process optimization would be necessary for large-scale production.

Advantages:

  • Low cost of the chiral starting material.

  • Well-established chemical transformations.

Disadvantages:

  • Multi-step process can lead to lower overall yields.[4]

  • Higher labor and time investment.

  • Potential for racemization at intermediate stages if conditions are not carefully controlled.[3]

Route 2: Asymmetric Synthesis

This approach aims to create the chiral center during the synthesis of the piperazine ring using a chiral catalyst or auxiliary.

Conceptual Workflow for Asymmetric Synthesis:

A Succinonitrile B 1,4-Dicyano-2-butene A->B Alkylation with Isopropyl Grignard C Racemic 3-isopropyl-piperazine B->C Reduction D This compound C->D Boc Protection & Chiral Resolution E Chiral Catalyst E->C Asymmetric Hydrogenation A Racemic 3-isopropyl-piperazine B Diastereomeric Salts A->B Salt Formation C (R)-3-isopropyl-piperazine B->C Fractional Crystallization & Liberation of Free Base D This compound C->D Boc Protection E Chiral Resolving Agent (e.g., Tartaric Acid) E->B

Caption: Racemic synthesis and chiral resolution workflow.

Experimental Protocol (Conceptual):

The racemic 3-isopropyl-piperazine can be synthesized from readily available starting materials. The resolution is then performed by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.

Cost-Effectiveness Analysis:

FactorAnalysis
Starting Material Cost The starting materials for the racemic synthesis are generally inexpensive.
Resolving Agent Cost The cost of the chiral resolving agent is a key factor. While classic resolving agents like tartaric acid are relatively cheap, more specialized agents can be expensive. The ability to recover and recycle the resolving agent is crucial for cost-effectiveness on a large scale.
Labor & Time Chiral resolution can be a labor-intensive process, often requiring multiple crystallization steps to achieve high enantiomeric purity.
Overall Yield The maximum theoretical yield for the desired enantiomer is 50%. The practical yield is often lower due to losses during crystallization.
Scalability Diastereomeric salt crystallization is a well-established and scalable technique in the pharmaceutical industry.

Advantages:

  • Utilizes simple and inexpensive starting materials for the racemic synthesis.

  • Scalable and well-understood technology.

Disadvantages:

  • Theoretical maximum yield of 50% for the desired enantiomer.

  • Can be labor-intensive and time-consuming.

  • Requires a suitable and cost-effective resolving agent.

Comparative Cost Summary

Synthetic StrategyStarting Material CostReagent/Catalyst CostProcess ComplexityTheoretical Max. YieldOverall Cost-Effectiveness
Chiral Pool Synthesis LowModerateHigh (Multi-step)Variable (product of steps)Good for moderate scale , dependent on overall yield.
Asymmetric Synthesis ModerateHighModerate (Fewer steps)High (>90%)Potentially very good for large scale , if catalyst cost can be managed.
Racemic + Resolution LowLow to ModerateModerate50%Often the most practical for large scale , especially if the resolving agent is recyclable.

Conclusion and Recommendations

The choice of the most cost-effective synthetic route for this compound is highly dependent on the desired scale of production, available resources, and the specific requirements of the project.

  • For laboratory-scale synthesis and early-stage drug discovery , where the absolute cost of the material is less critical than the speed of obtaining the desired compound, a chiral pool synthesis from L-valine offers a reliable and predictable route. The commercial availability of (R)-1-Boc-3-methylpiperazine at a reasonable price suggests that similar chiral building blocks can be accessed without prohibitive costs for small quantities.

  • For process development and large-scale manufacturing , a thorough evaluation of both asymmetric synthesis and racemic synthesis followed by chiral resolution is warranted. While asymmetric catalysis offers the allure of higher theoretical yields and fewer steps, the high cost of catalysts can be a significant barrier. A robust chiral resolution process, especially if the resolving agent can be efficiently recycled and the undesired enantiomer potentially racemized and reused, often proves to be the most economically viable option for producing large quantities of the chiral piperazine intermediate.

Ultimately, the most cost-effective approach will be determined by a detailed process optimization and economic analysis tailored to the specific manufacturing capabilities and project goals. This guide provides a framework for researchers and drug development professionals to make an informed decision based on a comprehensive understanding of the available synthetic strategies.

References

  • Chamakuri, S., Tang, S. A., Tran, K. A., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
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  • Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(10), 864-866.
  • Abdel-Jalil, R. J., Al-Qawasmeh, R. A., Al-Abed, Y., & Voelter, W. (1998). A stereospecific synthesis of tetra-substituted chiral piperazines. Tetrahedron Letters, 39(42), 7703-7704.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
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  • Zhou, Y. G., & Tang, W. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085.
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  • Chamakuri, S., Tang, S. A., Tran, K. A., Shah, M. M., Yang, D. C., Santini, C., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. [Link]
  • de la Fuente, V., & Fernández-Ibáñez, M. Á. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
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  • CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
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  • Douglas, C. J., & Overman, L. E. (2016). Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones.
  • Al-Saeed, F. A., Al-Majed, A. A., & El-Sherbeny, M. A. (2024).
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A Comparative Guide to Structural Analogs of (R)-1-Boc-3-isopropyl-piperazine: Synthesis, Properties, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, allow for fine-tuning of solubility, basicity, and receptor interaction profiles, making it an invaluable component in the design of novel therapeutics targeting a wide range of diseases.[3][4] This guide provides an in-depth technical comparison of (R)-1-Boc-3-isopropyl-piperazine and its structural analogs, offering insights into their synthesis, key physicochemical properties, and performance in biological systems.

This compound itself is a chiral building block of significant interest, particularly in the development of agents targeting the central nervous system (CNS).[5] The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen allows for selective functionalization of the second nitrogen, a crucial strategy in multi-step syntheses.[1][2] The chiral isopropyl group at the 3-position introduces stereospecificity, which can be critical for achieving desired biological activity and minimizing off-target effects.[5]

This guide will explore the impact of structural modifications to this core scaffold, focusing on variations of the alkyl substituent at the 3-position and the stereochemistry of the molecule. By examining experimental data from various sources, we will elucidate the structure-activity relationships (SAR) that govern the performance of these analogs.

Comparative Analysis of Physicochemical Properties

The seemingly subtle changes in the structure of 3-substituted piperazine analogs can lead to significant differences in their physicochemical properties, which in turn affect their pharmacokinetic profiles and biological activities. The following table summarizes key computed and experimental properties for this compound and selected analogs.

CompoundStructureMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Reference
(R)-1-Boc-3-methylpiperazine200.280.941.6[6]
(R)-1-Boc-3-isopropylpiperazine228.331.941.6
1-Isopropylpiperazine128.22[7]
3-Isopropyl-piperazin-2-one[5]

Note: Some data are computed and should be considered as estimates.

The data illustrates that even a simple change from a methyl to an isopropyl group at the 3-position significantly increases the lipophilicity (XLogP3), which can impact properties like membrane permeability and metabolic stability.

Synthesis of Chiral 3-Substituted Piperazines: A General Workflow

The synthesis of enantiomerically pure 3-substituted piperazines is a critical challenge in medicinal chemistry. A common strategy involves the use of chiral starting materials or asymmetric synthesis methodologies. The following workflow provides a generalized approach for the synthesis of (R)-1-Boc-3-alkyl-piperazines.

G cluster_0 Starting Material Selection cluster_1 Key Transformations cluster_2 Final Product start Chiral Amino Acid (e.g., (R)-Alanine or (R)-Valine) reduction Reduction of Carboxylic Acid to Alcohol start->reduction e.g., LiAlH4 or BH3 protection Introduction of Orthogonal Protecting Groups (e.g., Cbz, Fmoc) reduction->protection e.g., Cbz-Cl or Fmoc-OSu cyclization Intramolecular Cyclization to form Piperazine Ring protection->cyclization e.g., via mesylation and amine displacement boc_protection Selective N-Boc Protection cyclization->boc_protection (Boc)2O, base end (R)-1-Boc-3-alkyl-piperazine boc_protection->end

Caption: Generalized synthetic workflow for (R)-1-Boc-3-alkyl-piperazines.

Experimental Protocols

Protocol 1: Synthesis of N-Boc Protected Piperazine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of N-Boc protected piperazine derivatives, which can be adapted for various substituted piperazines.

Materials:

  • Substituted piperazine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the substituted piperazine in the chosen solvent in a reaction vessel.

  • Add the base to the solution.

  • Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected piperazine derivative.[8]

Protocol 2: Deprotection of N-Boc-piperazine Derivatives

This protocol outlines the removal of the Boc protecting group, a common step to enable further functionalization of the piperazine ring.

Materials:

  • N-Boc protected piperazine derivative (1.0 eq)

  • Strong acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent)

  • Solvent (e.g., Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in the solvent in a reaction vessel.

  • Slowly add the strong acid to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected piperazine derivative with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[1][9]

Biological Performance and Structure-Activity Relationship (SAR)

The biological activity of 3-substituted piperazine analogs is highly dependent on the nature of the substituent and the overall molecular architecture. For instance, in a series of 2-piperazine-alpha-isopropylbenzylamine derivatives designed as melanocortin-4 receptor (MC4R) antagonists, the introduction of an amino acid moiety to the benzylamine significantly enhanced binding affinity.[10]

SAR cluster_SAR Structure-Activity Relationship Core_Scaffold This compound Alkyl_Variation Varying Alkyl Group at C3 Core_Scaffold->Alkyl_Variation Modifies Lipophilicity & Steric Hindrance Stereochemistry Stereoisomers (R vs. S) Core_Scaffold->Stereochemistry Impacts Target Binding & Selectivity N-Substitution Functionalization at N4 Core_Scaffold->N-Substitution Introduces Pharmacophoric Groups Biological_Activity Biological Activity (e.g., Receptor Affinity, Potency) Alkyl_Variation->Biological_Activity Stereochemistry->Biological_Activity N-Substitution->Biological_Activity

Caption: Key structural modifications influencing the biological activity of 3-substituted piperazines.

A study on aralkyl piperazine derivatives targeting serotonin receptors (5-HT1A, 5-HT7) and the serotonin transporter (SERT) for antidepressant activity revealed that specific substitutions on the aralkyl moiety significantly impacted the binding affinities and functional activities. For example, compound 5a from this study, a piperazine derivative, showed potent binding to 5-HT1A and 5-HT7 receptors and strong serotonin reuptake inhibition, highlighting the importance of the N-substituent in achieving the desired polypharmacology.

Furthermore, the pharmacokinetic properties of these analogs are critical for their in vivo efficacy. Studies on MC4R antagonists showed that while some compounds had high binding affinity, they exhibited low permeability and high efflux ratios, potentially due to their high molecular weights.[10] This underscores the importance of a multi-parameter optimization approach in drug design, where potency, selectivity, and pharmacokinetic properties are concurrently considered.

Conclusion

This compound is a valuable chiral building block in drug discovery. A comprehensive analysis of its structural analogs reveals that modifications to the 3-position substituent and the N-protecting group, as well as the introduction of diverse functionalities at the second nitrogen, can profoundly influence the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting compounds. The provided experimental protocols offer a foundation for the synthesis and manipulation of this important scaffold. A thorough understanding of the structure-activity relationships, as highlighted in this guide, is essential for the rational design of new and effective therapeutics based on the versatile piperazine core.

References

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  • [NO_CONTENT]
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A Comparative Guide to the Purity Assessment of (R)-1-Boc-3-isopropyl-piperazine: A Focus on GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Chiral Drug Development

In modern pharmaceutical synthesis, chiral building blocks are the foundational architects of a drug's efficacy and safety.[][2] Molecules such as (R)-1-Boc-3-isopropyl-piperazine are invaluable intermediates, where the precise three-dimensional arrangement of atoms is critical for the desired biological activity.[3] The use of a single enantiomer can dramatically improve a drug's therapeutic index, reducing side effects and enhancing potency.[4] Consequently, the rigorous assessment of both chemical and enantiomeric purity is not merely a quality control step but a cornerstone of drug development, mandated by regulatory bodies to ensure patient safety.[2][5][6]

This guide provides an in-depth, comparative analysis of analytical methodologies for determining the purity of this compound. We will delve into a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS), explaining the scientific rationale behind each step. Furthermore, we will objectively compare GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive framework for selecting the most appropriate method for a given analytical challenge.

GC-MS for Purity Assessment: A Primary Approach

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds, making it highly suitable for intermediates like 1-Boc-3-isopropyl-piperazine, which has a boiling point of 298.4°C.[7] Its primary advantages lie in its high chromatographic efficiency, which allows for the separation of closely related impurities, and the structural information provided by the mass spectrometer, which aids in their identification.[8][9]

Rationale for Method Selection

The choice of GC-MS is underpinned by its ability to simultaneously provide quantitative and qualitative data. The Flame Ionization Detector (FID) in GC is excellent for quantification due to its uniform response factor for hydrocarbons, while the Mass Spectrometer (MS) detector offers high specificity and allows for the identification of unknown peaks by comparing their mass spectra to libraries or through fragmentation pattern analysis.[10][11] This dual capability is essential for a comprehensive purity profile, which must account for process impurities, degradation products, and the incorrect enantiomer.

Experimental Workflow for GC-MS Purity Analysis

The following diagram illustrates the typical workflow for the purity assessment of this compound by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep 1. Standard & Sample Prep Weigh ~10 mg of sample/standard Dissolve in 1 mL of Methanol Vortex to ensure homogeneity injection 2. Injection Inject 1 µL into GC system Split ratio: 50:1 prep->injection separation 3. Chromatographic Separation Separation on a chiral capillary column Temperature gradient program injection->separation detection 4. MS Detection Electron Ionization (EI) Scan m/z range 50-300 separation->detection integration 5. Peak Integration Integrate all peaks in the chromatogram detection->integration analysis 6. Purity Calculation Calculate Area % of main peak Identify impurities via MS library integration->analysis report 7. Reporting Generate Certificate of Analysis analysis->report

Caption: GC-MS workflow from sample preparation to final report.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks and standards to ensure the trustworthiness of the results, in alignment with ICH Q2(R1) guidelines.[12][13]

1. Materials and Reagents:

  • This compound (Sample)

  • (S)-1-Boc-3-isopropyl-piperazine (Reference Standard for enantiomeric impurity)

  • Methanol (HPLC Grade or equivalent)

  • Helium (Carrier Gas, 99.999% purity)

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) is essential for separating the R and S enantiomers.[14]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (to avoid column overloading)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

    • Rationale: The initial hold ensures sharp peaks for volatile impurities, while the temperature ramp allows for the elution of the main analyte and any less volatile impurities within a reasonable time.

  • Detector:

    • MS Transfer Line: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 50 - 300 amu.

4. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1.0 mL of methanol.

  • Reference Standard Solution: Prepare a solution of the (S)-enantiomer at a concentration corresponding to the desired limit of quantification (e.g., 0.1% of the sample solution concentration).

  • System Suitability Solution: Prepare a solution containing both the R and S enantiomers to verify the resolution of the chromatographic system.

5. Data Analysis and Purity Calculation:

  • Enantiomeric Purity: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times, confirmed by injecting the individual standards. Calculate the enantiomeric excess (ee) using the area percentages:

    • % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

  • Chemical Purity: Calculate the chemical purity by the area percent method. The purity is the area of the main peak as a percentage of the total area of all integrated peaks.

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

  • Impurity Identification: For any impurity peak exceeding a set threshold (e.g., 0.05%), compare its mass spectrum against a spectral library (e.g., NIST) and analyze its fragmentation pattern to propose a structure. Common impurities may include starting materials, reagents, or by-products from the synthesis.

Comparative Analysis with Alternative Techniques

While GC-MS is a robust method, a comprehensive purity assessment often benefits from orthogonal techniques. The choice of method depends on the specific question being asked—be it enantiomeric purity, non-volatile impurity profiling, or absolute structural confirmation.

Method_Selection start Analytical Goal for This compound q1 Determine Enantiomeric Purity / ee? start->q1 q2 Identify & Quantify Volatile Impurities? start->q2 q3 Profile Non-Volatile or Thermally Labile Impurities? start->q3 q4 Confirm Absolute Structure? start->q4 gcms Primary Method: Chiral GC-MS q1->gcms Also good hplc Gold Standard: Chiral HPLC / SFC q1->hplc Yes q2->gcms Yes lcms Primary Method: LC-MS q3->lcms Yes nmr Confirmatory Method: NMR with Chiral Shift Reagent q4->nmr Yes

Caption: Decision logic for selecting the appropriate analytical method.

Method Comparison Overview
Parameter GC-MS (with Chiral Column) Chiral HPLC-UV/MS NMR Spectroscopy Capillary Electrophoresis (CE)
Primary Use Enantiomeric & chemical purity of volatile compounds.Gold standard for enantiomeric purity; chemical purity.Structural elucidation, absolute configuration.Enantioseparation, purity analysis.
Sensitivity High (ppm to ppb level).High (ppm level).Low (requires >1% for routine detection).Moderate to high, but sample volume is small.
Resolution Excellent chromatographic resolution.Excellent chromatographic resolution.Spectral resolution is high, but may not separate enantiomers without additives.Very high separation efficiency.
Enantiomer Separation Requires specific chiral stationary phase.Requires specific chiral stationary phase or mobile phase additive.Requires chiral solvating or shift reagents.Requires a chiral selector in the buffer.[15][16]
Sample Requirements Must be volatile and thermally stable.Soluble in mobile phase. Derivatization may be needed for UV detection.[17]Soluble in deuterated solvent, relatively high concentration needed.Small sample volume, must be charged or carry a charge.
Speed Fast (typically 15-30 min per run).Moderate (can be 10-45 min per run).Fast for basic spectrum (<15 min), but can be long for 2D experiments.Very fast (5-20 min per run).
Key Advantage Provides structural information (MS) and quantification.Broad applicability, non-destructive (UV).[9]Non-destructive, provides definitive structural information.Extremely low sample and reagent consumption.[16]
Key Limitation Not suitable for non-volatile or thermally labile compounds.Higher solvent consumption, MS interface can be complex.Low sensitivity for trace impurities.Lower concentration sensitivity compared to HPLC/GC.
In-Depth Comparison
  • Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for enantiomeric excess determination.[9] It does not require the analyte to be volatile and can be coupled with various detectors (UV, MS). For a compound like 1-Boc-3-isopropyl-piperazine, which lacks a strong chromophore, a derivatization step might be necessary for sensitive UV detection, or a mass spectrometer can be used as the detector (LC-MS).[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation. While a standard ¹H or ¹³C NMR spectrum will not distinguish between enantiomers, the use of chiral shift reagents (e.g., Eu(hfc)₃) or chiral solvating agents can induce chemical shift differences between the R and S forms, allowing for quantification.[19] Its primary drawback is its relatively low sensitivity, making it unsuitable for detecting impurities below the ~0.5-1% level.

  • Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and very low consumption of sample and reagents.[16] Chiral separations are achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[15] It represents a powerful alternative to HPLC, especially when sample volume is limited.[16]

Conclusion and Recommendations

The purity assessment of this compound is a multi-faceted task that requires a well-chosen analytical strategy.

  • For routine quality control, process monitoring, and the analysis of volatile impurities, GC-MS on a chiral column is an excellent, highly sensitive, and informative method. It provides both chemical and enantiomeric purity data in a single, rapid analysis.

  • For definitive enantiomeric excess (ee) determination, especially for regulatory filings, chiral HPLC is the preferred orthogonal technique. Its robustness and established history make it the industry benchmark.

  • NMR spectroscopy should be employed for definitive structural confirmation of the main component and for the characterization of any significant unknown impurities that can be isolated.

A comprehensive approach, leveraging the strengths of each of these techniques, provides the most robust and reliable data package, ensuring the quality and safety of this critical chiral building block in the drug development pipeline. This adherence to rigorous analytical principles is foundational to the principles of Quality by Design (QbD) and is mandated by global regulatory agencies.[20][21]

References

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • ICH. Quality Guidelines.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • FDA. Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA. (2000).
  • Hughes, A. B. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
  • GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
  • University of Bath.
  • FDA. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ResearchGate. (2015). How do I determine enantiomeric excess by GC?.
  • Niaei, N., et al. (2024).
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
  • Tanasova, M., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Building Blocks in Pharmaceutical Synthesis. [Link]
  • PolyU Institutional Research Archive. (2018). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]
  • ResearchGate. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Babu, C. V. R., et al. (2014).
  • Office of Justice Programs. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]
  • UNODC.
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (2012).
  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
  • ResearchGate. (2012). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-1-Boc-3-isopropyl-piperazine: An Essential Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

(R)-1-Boc-3-isopropyl-piperazine is a critical chiral building block in modern medicinal chemistry, finding application in the synthesis of a wide array of pharmacologically active molecules. Its stereodefined structure is often key to the efficacy and selectivity of the final drug substance. This guide provides an in-depth comparison of the primary synthetic methodologies for obtaining this valuable intermediate, offering insights into the strategic choices behind each route and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure 3-substituted piperazines presents a significant challenge due to the need for precise control over the stereocenter at the C-3 position. The methodologies for achieving this can be broadly categorized into three main approaches:

  • Chiral Pool Synthesis: This strategy leverages readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. The inherent chirality of the starting material is transferred to the final product, ensuring high enantiopurity.

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction that creates the stereocenter on a prochiral substrate. This method offers the potential for high efficiency and atom economy.

  • Diastereoselective Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

This guide will delve into specific examples of these strategies, providing detailed protocols and comparative data.

Method 1: Chiral Pool Synthesis from (R)-Alanine Derivatives

This approach is a highly convergent and reliable method that begins with the readily available and optically pure amino acid, (R)-alanine. The core of this strategy involves the construction of the piperazine ring around the existing chiral center.

Rationale and Mechanistic Insights

The synthesis commences with the protection of the amino group of (R)-alanine methyl ester, followed by a crucial reductive amination with a suitably protected aminoacetaldehyde derivative. This step forms a key diamine intermediate. The subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the piperazin-2-one ring. Finally, reduction of the amide functionality furnishes the desired (R)-3-isopropyl-piperazine, which is then Boc-protected. The stereochemistry at the C-3 position is preserved throughout the reaction sequence, originating directly from the starting (R)-alanine.

Experimental Protocol

A representative procedure adapted from the synthesis of similar chiral piperazinones is as follows[1]:

  • Preparation of N-Boc-aminoacetaldehyde: N-Boc-ethanolamine is oxidized using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation to yield N-Boc-aminoacetaldehyde.

  • Reductive Amination: To a solution of (R)-alanine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM), triethylamine is added to neutralize the salt. N-Boc-aminoacetaldehyde is then added, followed by a reducing agent like sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.

  • Cyclization and Reduction: The resulting diamine is treated with an acid (e.g., trifluoroacetic acid) to remove the Boc group, which is followed by spontaneous or heat-induced cyclization to the piperazin-2-one. The piperazin-2-one is then reduced to the piperazine using a strong reducing agent like lithium aluminum hydride (LAH).

  • Boc Protection: The final (R)-3-isopropyl-piperazine is protected with di-tert-butyl dicarbonate (Boc)₂O to yield this compound.

Workflow Diagram

Chiral_Pool_Synthesis A (R)-Alanine Methyl Ester C Reductive Amination A->C B N-Boc-amino- acetaldehyde B->C D Chiral Diamine Intermediate C->D NaBH(OAc)₃ E Deprotection & Cyclization D->E TFA F (R)-3-isopropyl- piperazin-2-one E->F G Reduction (e.g., LAH) F->G H (R)-3-isopropyl- piperazine G->H I Boc Protection H->I (Boc)₂O J (R)-1-Boc-3-isopropyl- piperazine I->J

Caption: Chiral pool synthesis from (R)-alanine.

Method 2: Catalytic Asymmetric Allylic Alkylation

This cutting-edge methodology, pioneered by Stoltz and coworkers, allows for the enantioselective formation of the C-3 stereocenter through a palladium-catalyzed decarboxylative allylic alkylation of a piperazin-2-one precursor. While the direct introduction of an isopropyl group via this method is not straightforward, the resulting allyl-substituted piperazinone can be subsequently modified.

Rationale and Mechanistic Insights

The synthesis starts with a readily prepared N-protected piperazin-2-one which is then subjected to an asymmetric allylic alkylation using a chiral palladium catalyst. The catalyst, typically derived from a palladium source and a chiral phosphine ligand (e.g., PHOX), controls the facial selectivity of the alkylation, leading to a high enantiomeric excess of the desired (R)- or (S)-enantiomer. The resulting (R)-3-allyl-piperazin-2-one can then be reduced to the corresponding piperazine. The allyl group can be subsequently converted to an isopropyl group through a two-step process of ozonolysis to the aldehyde followed by a Wittig reaction or Grignard addition.

Experimental Protocol

A general procedure is outlined below[2][3]:

  • Synthesis of the Piperazin-2-one Substrate: An N-protected glycine is coupled with an N-protected ethanolamine, followed by cyclization to form the piperazin-2-one ring.

  • Asymmetric Allylic Alkylation: The piperazin-2-one is treated with an allylating agent (e.g., allyl acetate) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a chiral ligand (e.g., (S)-(CF₃)₃-t-BuPHOX) in a suitable solvent like toluene at elevated temperatures.

  • Reduction: The resulting (R)-3-allyl-piperazin-2-one is reduced to (R)-3-allyl-piperazine using a reducing agent such as LAH.

  • Conversion of Allyl to Isopropyl: The allyl group is cleaved via ozonolysis to the corresponding aldehyde. This aldehyde is then converted to the isopropyl group via a Wittig reaction with isopropylidene triphenylphosphorane, followed by hydrogenation of the resulting double bond.

  • Boc Protection: The final product is protected with (Boc)₂O.

Workflow Diagram

Asymmetric_Catalysis A N-Protected Piperazin-2-one B Asymmetric Allylic Alkylation A->B Pd Catalyst Chiral Ligand C (R)-3-allyl- piperazin-2-one B->C D Reduction C->D LAH E (R)-3-allyl- piperazine D->E F Ozonolysis E->F G Aldehyde Intermediate F->G H Wittig Reaction & Hydrogenation G->H I (R)-3-isopropyl- piperazine H->I J Boc Protection I->J (Boc)₂O K (R)-1-Boc-3-isopropyl- piperazine J->K

Caption: Catalytic asymmetric synthesis workflow.

Method 3: Chiral Pool Synthesis from D-Asparagine

This innovative approach utilizes D-asparagine as the chiral starting material and involves a key Hofmann rearrangement to construct the piperazine precursor. This method has been successfully applied to the synthesis of (R)-1-N-Boc-3-piperazine methyl formate, a close analog of the target molecule's precursor[4].

Rationale and Mechanistic Insights

The synthesis begins with the protection of the amino group of D-asparagine. The amide functionality then undergoes a Hofmann degradation using a reagent like iodobenzene diacetate to yield a primary amine with one less carbon atom. This is followed by esterification of the carboxylic acid and Boc protection of the newly formed amine. The piperazine ring is then constructed via a double alkylation reaction with a suitable dielectrophile, such as 1-bromo-2-chloroethane. Finally, deprotection of the initial protecting group yields the (R)-3-substituted piperazine. The ester can then be converted to the isopropyl group.

Experimental Protocol

The following is a generalized procedure based on the synthesis of the methyl ester analog[4]:

  • Protection and Hofmann Degradation: D-asparagine is first protected (e.g., with Cbz-Cl) and then subjected to Hofmann degradation with iodobenzene diacetate to form the corresponding diamine precursor.

  • Esterification and Boc Protection: The carboxylic acid is esterified, and the primary amine is protected with a Boc group.

  • Cyclization: The piperazine ring is formed by reacting the intermediate with 1-bromo-2-chloroethane in the presence of a base.

  • Deprotection: The initial protecting group (e.g., Cbz) is removed by hydrogenation.

  • Conversion of Ester to Isopropyl: The methyl ester can be reduced to the alcohol, oxidized to the aldehyde, and then converted to the isopropyl group as described in Method 2.

  • Boc Protection: The final piperazine is Boc-protected at the N-1 position.

Workflow Diagram

Asparagine_Synthesis A D-Asparagine B Protection & Hofmann Degradation A->B C Diamine Intermediate B->C D Esterification & Boc Protection C->D E Protected Diamine Ester D->E F Cyclization E->F Br(CH₂)₂Cl G Protected Piperazine Ester F->G H Deprotection G->H H₂, Pd/C I (R)-3-carbomethoxy- piperazine H->I J Conversion to Isopropyl Group I->J K (R)-3-isopropyl- piperazine J->K L Boc Protection K->L (Boc)₂O M (R)-1-Boc-3-isopropyl- piperazine L->M

Sources

A Senior Application Scientist's Comparative Guide to Catalysts for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs with its unique physicochemical properties. Its synthesis, therefore, is a critical endeavor in the journey of drug discovery and development. This guide offers an in-depth comparative analysis of the primary catalytic methodologies for the synthesis of piperazine derivatives, providing field-proven insights, detailed experimental protocols, and supporting data to empower you in selecting the optimal strategy for your research.

The Landscape of Catalytic Synthesis of N-Aryl Piperazines

The introduction of an aryl group onto a piperazine nitrogen (N-arylation) is a common and crucial transformation. Two workhorse methodologies have dominated this field for decades: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and highly efficient route to N-arylpiperazines.[1] Its success lies in the use of sophisticated palladium catalysts and sterically demanding phosphine ligands that facilitate the coupling of a broad range of aryl halides and piperazines under relatively mild conditions.[2]

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of ligand design in facilitating each elementary step.[3][4]

Buchwald_Hartwig Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->PdII_OA Ar-X PdII_Amine [Ar-Pd(II)(H₂N-Pip)L_n]⁺X⁻ (Amine Coordination) PdII_OA->PdII_Amine + Piperazine PdII_Amido Ar-Pd(II)(HN-Pip)L_n (Deprotonation) PdII_Amine->PdII_Amido + Base, - BH⁺X⁻ PdII_Amido->Pd0 Reductive Elimination + Ar-Piperazine caption Fig. 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination Ullmann_Condensation CuI Cu(I)X CuI_Amide Cu(I)-N(H)Pip (Copper Amide) CuI->CuI_Amide + Piperazine, + Base, - BH⁺X⁻ CuIII Ar-Cu(III)(X)(N(H)Pip) (Oxidative Addition) CuI_Amide->CuIII + Ar-X CuIII->CuI Reductive Elimination + Ar-Piperazine caption Fig. 2: Postulated Catalytic Cycle for Ullmann Condensation Photocatalysis PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hν (Visible Light) PC_excited->PC SET Piperazine N-Arylpiperazine Piperazine_radical Piperazine Radical Cation Piperazine->Piperazine_radical SET from PC* Alpha_amino_radical α-Amino Radical Piperazine_radical->Alpha_amino_radical - H⁺ Product α-Aryl-N-arylpiperazine Alpha_amino_radical->Product + Aryl Radical Ar_X Aryl Halide Ar_radical Aryl Radical Ar_X->Ar_radical SET to PC⁻ caption Fig. 3: General Mechanistic Pathway for Photocatalytic C-H Arylation Biocatalysis Substrate Imine Substrate Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binding to IRED Product Chiral Piperazine Enzyme_Substrate->Product Release NADPH NAD(P)H NADPH->Enzyme_Substrate Hydride Transfer NADP NAD(P)⁺ caption Fig. 4: Simplified Representation of IRED-Catalyzed Asymmetric Reduction Decision_Tree Start Start: Synthesize Piperazine Derivative Q1 Is the target an N-aryl piperazine? Start->Q1 Q2 Is high stereoselectivity required? Q1->Q2 No Buchwald_Hartwig Buchwald-Hartwig (High yield, broad scope) Q1->Buchwald_Hartwig Yes Ullmann Ullmann (Cost-effective for specific substrates) Q1->Ullmann Yes Q3 Is N-alkylation the goal? Q2->Q3 No Biocatalysis Biocatalysis (IREDs) (Excellent enantioselectivity) Q2->Biocatalysis Yes Q4 Are mild conditions and C-H functionalization desired? Q3->Q4 No Reductive_Amination Reductive Amination (Reliable for N-alkylation) Q3->Reductive_Amination Yes Photocatalysis Photocatalysis (Mild conditions, C-H functionalization) Q4->Photocatalysis Yes caption Fig. 5: Decision-Making Workflow for Catalyst Selection

Sources

A Comparative Guide to the Spectroscopic Confirmation of Boc Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of amine functionalities. Its popularity stems from its stability across a wide range of chemical conditions and its facile cleavage under mild acidic conditions.[1][2][3] However, the success of any synthetic route hinges on the reliable and complete removal of this protecting group at the appropriate stage. Failure to confirm complete deprotection can lead to undesired side products, reduced yields, and complications in downstream applications. This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the removal of the Boc group, complete with experimental protocols and supporting data to ensure scientific integrity and reproducibility.

The Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6][7][8] The mechanism, illustrated below, involves the protonation of the carbamate oxygen, which initiates the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid readily decarboxylates, releasing carbon dioxide and furnishing the desired free amine.[2][4][5]

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Fragmentation cluster_3 Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H⁺) Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of t-butyl cation tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Loss of CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

A Comparative Analysis of Spectroscopic Techniques

The choice of analytical method for confirming Boc deprotection depends on several factors, including the available instrumentation, the complexity of the molecule, and the need for quantitative versus qualitative data. Here, we compare the most commonly employed spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons, allowing for the identification of specific functional groups.- Provides definitive structural evidence of Boc group removal through the disappearance of the tert-butyl proton signal.[1][9] - Enables quantitative analysis of reaction completion.[9] - Offers structural information about the final product.- Requires a relatively pure sample for clear analysis.[9] - The resulting amine salt may cause peak broadening.[9]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.- Confirms the disappearance of the Boc group's carbonyl and tert-butyl carbons.- Less sensitive and requires longer acquisition times than ¹H NMR.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Can indicate the disappearance of the C=O stretch of the carbamate and the appearance of N-H stretches.[9]- Can be ambiguous as other functional groups may have overlapping signals.[9] - Not a quantitative method.[9]
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.- Confirms the expected molecular weight of the deprotected product.[9][10] - Highly sensitive and can be coupled with liquid chromatography (LC-MS) for complex mixtures.[9]- Does not provide detailed structural information about the location of functional groups. - In-source fragmentation can sometimes lead to cleavage of the Boc group, giving a false positive for deprotection.[11]

¹H NMR Spectroscopy: The Gold Standard for Confirmation

¹H NMR spectroscopy is arguably the most powerful and unambiguous method for confirming the removal of a Boc group.[1] The key diagnostic feature is the signal corresponding to the nine equivalent protons of the tert-butyl group, which appears as a sharp singlet in a relatively uncrowded region of the spectrum, typically between 1.4 and 1.5 ppm.[1] The complete disappearance of this signal is a definitive indicator of successful deprotection.

Expected Spectral Changes:

GroupBoc-Protected AmineDeprotected Amine (as salt)
Boc (CH₃)₃ ~1.4 - 1.5 ppm (singlet, 9H)[1]Absent
N-H (carbamate) Broad singletBroad singlet (shifted, may be exchanged with D₂O)
α-Protons Shifted downfield due to the electron-withdrawing nature of the carbamate.[1]Shifted upfield relative to the protected amine.
Amine Protons (R-NH₃⁺) AbsentBroad signal, often downfield.
Experimental Protocol: ¹H NMR Analysis of Boc Deprotection

Objective: To confirm the removal of the Boc protecting group by ¹H NMR spectroscopy.

Materials:

  • Crude or purified reaction product

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tube

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the dried reaction product in a suitable deuterated solvent.[1]

  • Transfer: Transfer the solution to a clean NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a spectrometer.

  • Analysis:

    • Examine the region between 1.4 and 1.5 ppm. The absence of a singlet integrating to nine protons confirms the removal of the Boc group.

    • Observe the shifts of the protons on the carbon alpha to the nitrogen; an upfield shift compared to the starting material is expected.

    • The appearance of a new, often broad, signal for the ammonium protons (R-NH₃⁺) may be observed.

¹³C NMR Spectroscopy: A Complementary Technique

While ¹H NMR is often sufficient, ¹³C NMR provides additional confirmatory data. The key signals to monitor are those of the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbamate carbonyl carbon.

Expected Spectral Changes:

CarbonBoc-Protected AmineDeprotected Amine
Boc C=O ~155 ppmAbsent
Boc C(CH₃)₃ ~80 ppmAbsent
Boc C(CH₃)₃ ~28 ppmAbsent
Experimental Protocol: ¹³C NMR Analysis

The sample preparation and acquisition are similar to that of ¹H NMR, although longer acquisition times are typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy: A Quick Qualitative Check

FT-IR spectroscopy offers a rapid, albeit less definitive, method for monitoring Boc deprotection. The analysis focuses on the disappearance of the characteristic carbamate carbonyl (C=O) stretch and the appearance of N-H stretching vibrations of the resulting amine salt.

Expected Spectral Changes:

VibrationBoc-Protected AmineDeprotected Amine (as salt)
N-H Stretch (carbamate) ~3300-3500 cm⁻¹ (sharp to broad)Absent
C=O Stretch (carbamate) ~1680-1720 cm⁻¹ (strong)[9]Absent
N-H Stretch (amine salt) Absent~3000-3300 cm⁻¹ (broad)
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids or oils) or as a KBr pellet (for solids).

  • Acquisition: Record the IR spectrum.

  • Analysis: Compare the spectrum of the product to that of the Boc-protected starting material, looking for the disappearance of the strong carbamate C=O stretch and the appearance of a broad N-H stretch characteristic of an amine salt.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is a powerful tool for confirming the expected molecular weight of the deprotected product.[10] It is particularly useful when coupled with liquid chromatography (LC-MS) for analyzing crude reaction mixtures.[9]

Expected Mass Change:

The removal of the Boc group results in a mass loss of 100.12 amu. By comparing the mass spectrum of the starting material with that of the product, the successful deprotection can be confirmed.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Injection: Inject the sample into the LC-MS system.

  • Analysis:

    • Monitor the total ion chromatogram (TIC) for the appearance of a new peak corresponding to the deprotected product and the disappearance of the peak for the Boc-protected starting material.

    • Examine the mass spectrum of the product peak to confirm that the molecular weight corresponds to the expected deprotected compound.

Workflow for Spectroscopic Confirmation of Boc Deprotection

The following diagram illustrates a typical workflow for the confirmation of Boc group removal, integrating the spectroscopic techniques discussed.

Workflow cluster_0 Reaction cluster_1 Spectroscopic Analysis cluster_2 Confirmation cluster_3 Outcome start Boc-Protected Amine reaction Deprotection Reaction (e.g., TFA/DCM) start->reaction workup Work-up reaction->workup product Crude Product workup->product nmr ¹H and ¹³C NMR product->nmr ftir FT-IR product->ftir ms LC-MS product->ms confirm Deprotection Confirmed? nmr->confirm ftir->confirm ms->confirm next_step Proceed to Next Synthetic Step confirm->next_step Yes re_run Re-run Deprotection or Purify confirm->re_run No

Caption: General workflow for Boc deprotection and spectroscopic confirmation.

Conclusion

The successful removal of the Boc protecting group is a critical juncture in many synthetic pathways. While several spectroscopic techniques can be employed for its confirmation, ¹H NMR spectroscopy stands out for its definitive and quantitative nature.[1] FT-IR and mass spectrometry serve as valuable, often complementary, tools for a rapid assessment and molecular weight confirmation, respectively. By employing the protocols and understanding the expected spectral changes outlined in this guide, researchers can confidently verify the complete deprotection of their amine functionalities, ensuring the integrity of their synthetic endeavors.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. (n.d.).
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
  • 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... - ResearchGate. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25).
  • Spectrophotometric monitoring in continuous-flow Boc-based solid-phase peptide synthesis. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020, June 23).
  • 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray - OSTI.GOV. (2018, May 9).
  • How can I avoid the Boc-cleavage during Mass Analysis? - ResearchGate. (2021, July 16).

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A Senior Application Scientist's Guide to (R)-1-Boc-3-isopropyl-piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficacy, selectivity, and novelty of a therapeutic candidate. Among the plethora of available synthons, chiral piperazines have emerged as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active molecules.[1] This guide provides an in-depth technical comparison of (R)-1-Boc-3-isopropyl-piperazine, a versatile building block that has gained significant attention, particularly in the development of antiviral agents. We will explore its applications, compare its performance with relevant alternatives, and provide detailed experimental insights to empower your research and development endeavors.

The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its rigid conformational structure, make it an ideal scaffold for presenting pharmacophoric groups to biological targets.[3] The introduction of chirality to the piperazine ring further enhances its utility, allowing for the synthesis of stereochemically defined molecules with improved target affinity and reduced off-target effects.[4] The asymmetric synthesis of carbon-substituted piperazines, however, remains a challenge, making readily available chiral building blocks like this compound highly valuable.[5][6]

This compound: A Profile

This compound is a chiral piperazine derivative where one of the nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group, and a chiral center is introduced at the 3-position with an isopropyl substituent. The Boc protecting group is crucial as it allows for selective functionalization of the unprotected secondary amine, a key step in many synthetic routes.[7]

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.

PropertyValueReference
CAS Number 502649-32-3[6]
Molecular Formula C12H24N2O2[6]
Molecular Weight 228.33 g/mol [6]
Boiling Point 298.4°C at 760 mmHg[6]
Density 1.0±0.1 g/cm3 [6]
Flash Point 134.2±20.4 °C[6]
Refractive Index 1.462[6]
Topological Polar Surface Area (TPSA) 41.6 Ų[6]
XLogP3 1.9[6]

These properties indicate a compound with moderate lipophilicity and a boiling point suitable for a range of reaction conditions. The presence of the Boc group significantly influences its solubility and reactivity.

Performance in Asymmetric Synthesis: A Comparative Analysis

The true value of a chiral building block is demonstrated in its performance in asymmetric synthesis, particularly in comparison to other available synthons. While direct, head-to-head comparative studies are not always available in the literature, we can infer performance from its application in the synthesis of complex molecules and by comparing the properties of the resulting compounds with those synthesized from alternative building blocks.

Case Study: Synthesis of Antiviral Protease Inhibitors

A prominent application of this compound is in the synthesis of antiviral agents, particularly protease inhibitors.[8][9] The P2 position of many protease inhibitors is a critical determinant of their potency and selectivity.[10] The isopropyl group at the 3-position of the piperazine ring can effectively mimic the side chain of amino acids like leucine or valine, making it an excellent candidate for occupying the S2 pocket of proteases.

Comparison with Other Chiral Building Blocks:

Chiral Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Pre-installed chiral center with a lipophilic isopropyl group. Rigid piperazine scaffold.Can lead to high diastereoselectivity in subsequent reactions. The rigid scaffold can improve binding affinity.Limited commercial availability and potentially higher cost compared to simpler amines.
(R)-1-Boc-3-methylpiperazine Smaller substituent at the chiral center.May be preferred for targets with smaller binding pockets.Less effective at mimicking larger amino acid side chains.
(R)-1-Boc-2-isopropylpiperazine Different substitution pattern on the piperazine ring.May offer a different vector for substituent placement, potentially leading to novel interactions with the target.Synthetic accessibility may differ, and its performance in a given synthesis is not as well-documented.
Chiral Piperidines (e.g., (R)-3-aminopiperidine derivatives) Five-membered ring analogue.Can offer a different conformational constraint which may be beneficial for certain targets.The absence of the second nitrogen atom alters the physicochemical properties and potential hydrogen bonding interactions.
Acyclic Chiral Amines Flexible backbone.Greater conformational flexibility, which can sometimes be advantageous for binding to dynamic targets.Lack of a rigid scaffold may lead to an entropic penalty upon binding, potentially reducing affinity.

Experimental Protocols: A Practical Guide

The successful application of this compound hinges on robust and well-optimized experimental protocols. Here, we provide a detailed, step-by-step methodology for a key transformation: amide bond formation, a common step in the synthesis of protease inhibitors.

Protocol: Amide Coupling of this compound with a Carboxylic Acid using HATU

This protocol describes a standard procedure for the formation of an amide bond using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for minimizing racemization.[1]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and HATU (1.1 equivalents).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA (2.0 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[12]

Causality Behind Experimental Choices:

  • HATU as Coupling Reagent: HATU is chosen for its high efficiency and its ability to suppress racemization, which is a critical consideration when working with chiral molecules.[1]

  • DIPEA as Base: A non-nucleophilic, hindered base like DIPEA is used to neutralize the acid formed during the reaction without competing in the nucleophilic attack on the activated carboxylic acid.

  • Anhydrous Conditions: The use of an anhydrous solvent like DMF is crucial as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

  • Aqueous Work-up: The series of washes with acidic, basic, and neutral solutions are designed to remove unreacted starting materials, coupling reagents, and other byproducts.

Visualizing the Synthetic Workflow and Decision-Making Process

To further aid in the practical application of this compound, the following diagrams illustrate a general experimental workflow and a decision-making process for selecting a chiral building block.

G cluster_workflow General Synthetic Workflow start Starting Materials: This compound Carboxylic Acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling workup Aqueous Work-up & Purification coupling->workup deprotection Boc Deprotection (e.g., TFA or HCl) workup->deprotection final_product Final Product Assembly deprotection->final_product

Caption: A general synthetic workflow utilizing this compound.

G cluster_decision Decision Tree for Chiral Building Block Selection target Define Target Molecule & Key Pharmacophore s2_pocket Analyze S2 Pocket of Target Protease target->s2_pocket size Large & Lipophilic? s2_pocket->size small Small & Polar? size->small No isopropyl This compound size->isopropyl Yes methyl (R)-1-Boc-3-methyl-piperazine small->methyl other Consider other alternatives (e.g., piperidines, acyclic amines) small->other

Caption: A simplified decision tree for selecting a chiral piperazine building block.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in modern drug discovery. Its pre-installed chirality, rigid scaffold, and the synthetic handle provided by the Boc-protected amine make it an excellent choice for the synthesis of complex, stereochemically defined molecules. While the selection of any chiral synthon is highly dependent on the specific target and synthetic strategy, the information and protocols provided in this guide aim to equip researchers with the necessary knowledge to make informed decisions and accelerate their drug development programs. The continued exploration of such chiral building blocks will undoubtedly lead to the discovery of novel and more effective therapeutics.

References

  • Magriotis, P.A. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Med. Chem.2020, 11, 745–759. [Link]
  • Magriotis, P.A. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Med. Chem.2020, 11, 745-759. [Link]
  • Sharma, A., et al. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Curr. Pharm. Des.2020, 26, 4373-4393. [Link]
  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives.
  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors with Improved Antiviral Activity and Favorable Druggability. J. Med. Chem.2023, 66, 16426-16440. [Link]
  • Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands.
  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Stanford Chemicals. [Link]
  • ChemInform Abstract: Synthesis of Chiral Piperazinones as Versatile Scaffolds for Peptidomimetics.
  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Scilit. [Link]
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]
  • Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands. PubMed. [Link]
  • Calculated physicochemical properties of Boc-deprotected.
  • Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. MDPI. [Link]
  • Document: Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands. (CHEMBL4340543). ChEMBL. [Link]
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-1-Boc-3-isopropyl-piperazine (CAS 502649-32-3). Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the chemical reasoning and regulatory principles underpinning each step, ensuring a culture of safety and environmental stewardship in the laboratory. Our objective is to provide a self-validating system for waste management that builds trust and delivers value beyond the product itself.

Hazard Profile and Characterization

Understanding the hazard profile of this compound is the foundational step in its proper management. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar compounds, such as N-Boc-piperazine and other piperazine derivatives, allow us to establish a reliable preliminary hazard assessment.

Piperazine derivatives are often classified as irritants.[1] GHS information for this compound indicates it causes skin irritation.[2] Related compounds are known to cause serious eye irritation and may cause respiratory irritation.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed by the EPA.[5][6] this compound waste, especially when mixed with laboratory solvents, must be evaluated against these criteria. For disposal purposes, it is prudent to assume all chemical wastes are hazardous until a formal determination proves otherwise.[5]

Table 1: Representative Hazard and Physical Properties

Property Value / Classification Rationale and Importance
GHS Hazard Statements H315: Causes skin irritation[2] Dictates the minimum required PPE (gloves, lab coat) to prevent dermal exposure.
H319: Causes serious eye irritation (Assumed)[3][4] Mandates the use of safety goggles or face shields.[7]
H335: May cause respiratory irritation (Assumed)[3][4] Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation.[8]
Flash Point ~134 °C (273 °F)[2] While not considered highly flammable by RCRA, this indicates the material is a combustible solid.[1] Avoid proximity to ignition sources.[9]
Physical Form Solid[4] As a solid, there is a risk of generating dust during handling, which necessitates respiratory protection and specific cleanup procedures.[1]

| Incompatible Materials | Strong oxidizing agents, Strong acids[3] | Segregation from these materials is critical to prevent violent reactions or the release of toxic fumes.[10] |

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound for any procedure, including disposal. The following PPE is mandatory to create a sufficient barrier against potential exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a full-face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][11]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves (nitrile is a common choice) must be worn. Inspect gloves for any signs of degradation before use.[3]

    • Lab Coat/Clothing : A dedicated lab coat or impervious clothing should be worn to protect personal garments from contamination.[12]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, particularly when handling the solid material outside of a fume hood, a NIOSH-approved respirator (such as a type N95 dust mask for solids) is required.[4] All handling of the chemical should ideally occur within a certified chemical fume hood to minimize inhalation risk.[8]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a systematic process governed by federal, state, and local regulations.[1][13] The following workflow ensures compliance and safety from the point of generation to final disposal.

Step 1: Waste Generation and Segregation
  • Initial Segregation : At the point of generation, immediately segregate waste containing this compound from non-hazardous waste.[14]

  • Categorize by Form :

    • Solid Waste : Place chemically contaminated items such as gloves, weighing paper, and empty stock bottles into a designated, clearly labeled solid hazardous waste container.[15]

    • Liquid Waste : Dispose of solutions containing this compound (e.g., from reaction workups or chromatography) into a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[10]

  • Avoid Commingling : Never mix different types of hazardous waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing can cause dangerous chemical reactions.[14]

Step 2: Container Selection and Labeling
  • Container Compatibility : Use only appropriate, chemically compatible containers for waste collection. High-density polyethylene (HDPE) containers are a common and effective choice. The container must have a secure, screw-on cap to prevent leaks and evaporation.[10][16]

  • Proper Labeling : This is one of the most common areas for regulatory violations.[5] Every waste container must be labeled at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[10][17]

    • The full chemical name(s) of the contents (e.g., "this compound in Dichloromethane"). Avoid using abbreviations or chemical formulas.[10]

    • A clear indication of the associated hazards (e.g., Irritant, Toxic).[10][17]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][16] An SAA must be at or near the point of waste generation and under the control of the operator.[16] This could be a marked section of a lab bench or within a chemical fume hood.[10]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[5] This is critical to prevent the release of volatile organic compounds (VOCs) and protect laboratory personnel.

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[14]

Step 4: Professional Disposal
  • Do Not Drain Dispose : Never dispose of this compound or its solutions down the sewer system.[7]

  • Arrange for Pickup : Once the waste container is full, or if it has been in the SAA for an extended period (consult your institution's policy, often up to one year), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][14]

  • Method of Destruction : The standard and required method for disposal of this type of organic chemical waste is high-temperature incineration performed at a licensed chemical destruction plant.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for handling chemical waste in the laboratory.

G gen Waste Generated (contains this compound) sds Consult SDS & Hazard Profile gen->sds haz_det Is Waste Hazardous? sds->haz_det segregate Segregate by Form (Solid vs. Liquid) & Incompatibles haz_det->segregate Yes container Select Compatible Container (e.g., HDPE) segregate->container label_cont Label Container: 'Hazardous Waste' + Contents + Hazards container->label_cont saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_cont->saa full Container Full? saa->full full->saa No pickup Arrange Pickup by Licensed Waste Contractor full->pickup Yes

Caption: A workflow for the compliant disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently sweep or vacuum up the spilled material. Avoid any actions that generate dust.[1]

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[1]

  • Minor Spills (Liquid) :

    • Alert personnel and ensure the area is well-ventilated.

    • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical sorbent pads).

    • Place the absorbent material into a sealed, labeled hazardous waste container.

  • Major Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

For any exposure, consult the compound's SDS and seek immediate medical attention. In case of skin contact, wash the affected area thoroughly with soap and water.[3] For eye contact, flush cautiously with water for several minutes.[3]

References

  • Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Benchchem.
  • Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management: The New Regulations. MedLab Magazine.
  • Regulation of Laboratory Waste. American Chemical Society.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • N-BOC-Piperazine SDS, 57260-71-6 Safety Data Sheets. ECHEMI.
  • N-Boc-piperazine Safety Data Sheet. Santa Cruz Biotechnology.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • 1-BOC-PIPERAZINE SDS, 57260-72-7 Safety Data Sheets. ECHEMI.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. Suvchem Laboratory Chemicals.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine Dihydrochloride, 96%. Cole-Parmer.
  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. NIOSH - CDC.
  • Piperazine - Hazard Summary. NJ Department of Health.
  • Piperazine Dihydrochloride - Hazard Summary. NJ Department of Health.
  • N-Boc-Piperazine Safety Data Sheet. AK Scientific, Inc.
  • 1-Boc-piperazine Safety Data Sheet. Thermo Fisher Scientific.
  • 1-Boc-3-isopropyl-piperazine | 502649-32-3. J&K Scientific LLC.
  • 1-Boc-3-isopropyl-piperazine Formula. ECHEMI.
  • (R)-1-Boc-3-methylpiperazine 97 163765-44-4. Sigma-Aldrich.
  • (S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9. Chemical-Suppliers.com.

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A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-Boc-3-isopropyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of modern drug discovery. The safe handling of these compounds is not merely a procedural formality but a fundamental prerequisite for scientific integrity and personnel safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with (R)-1-Boc-3-isopropyl-piperazine (CAS No: 928025-63-2), a key building block in synthetic chemistry.[1][2] Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers researchers to make informed safety decisions.

Hazard Assessment: Understanding the Compound

A thorough risk assessment is the logical foundation for any safety protocol. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not always readily available, we can construct a robust hazard profile by examining its structural components: the piperazine core and the tert-butyloxycarbonyl (Boc) protecting group.

  • Piperazine Core Hazards: The parent compound, piperazine, is a known hazardous substance.[3] It is classified as corrosive and can cause severe skin burns and eye damage.[4][5] Furthermore, piperazine is a known sensitizer, meaning repeated contact can lead to allergic reactions of the skin (contact dermatitis) or respiratory system (asthma-like symptoms).[4][5] Inhalation may cause respiratory irritation.[6][7]

  • Boc-Protected Amine Group: The Boc group is an acid-labile protecting group.[8][9] While generally stable, its removal often involves strong acids like trifluoroacetic acid (TFA), which carry their own significant hazards.[8][9] The handling of the Boc-protected compound itself is generally safe, but the potential for deprotection necessitates careful handling.

  • Specific GHS Classifications: GHS classifications for this compound and closely related analogs indicate it is expected to cause skin irritation (H315).[10] The related compound, (R)-1-Boc-3-methylpiperazine, is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[11]

Based on this composite analysis, this compound should be handled as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with the potential to cause burns and sensitization.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table summarizes the recommended equipment for various laboratory operations involving this compound.

Laboratory Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatCertified Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Laboratory CoatCertified Chemical Fume Hood
Running Reactions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Flame-Resistant Laboratory CoatCertified Chemical Fume Hood
Large Spills (>5g) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved Respirator
Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles conforming to EU EN166 or ANSI Z87.1 standards are mandatory to protect against splashes and fine particulates.[12][13] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during spill cleanup.[3]

  • Hand Protection : Disposable nitrile gloves are the standard for incidental contact.[3] They provide good protection against a wide range of chemicals for short-term use.[3] Always inspect gloves for tears or punctures before use. For prolonged operations or when using solvents, consult the glove manufacturer's compatibility chart. After handling the compound, remove gloves promptly and wash hands thoroughly with soap and water.[4]

  • Body Protection : A standard, fully-buttoned laboratory coat should be worn at all times to protect skin and clothing from accidental spills.[14] For procedures involving flammable solvents, a flame-resistant lab coat is required. Contaminated work clothing should not be taken home and should be laundered separately from personal clothing.[4]

  • Respiratory Protection : All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[15] If a fume hood is unavailable, or in the event of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[6][14]

Step-by-Step Operational Plans

Procedure for Weighing Solid Compound
  • Preparation : Don all required PPE as outlined in the table above (goggles, face shield, nitrile gloves, lab coat).

  • Work Area : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Handling : Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container. Avoid creating dust. Do not dry sweep any spilled material; instead, use a wet method for cleanup.[6]

  • Cleanup : After weighing, carefully clean the spatula and the balance area. Dispose of any contaminated materials (e.g., weigh paper, gloves) in a designated hazardous waste container.

  • Post-Handling : Remove PPE and wash hands thoroughly.

Disposal Plan for this compound

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation : Designate a specific, sealed, and clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).[14][15] Do not mix this waste with other chemical streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste : Collect unused solid compound and contaminated consumables in the designated container.

  • Liquid Waste : Solutions and reaction residues should be collected in a separate, labeled hazardous waste container for liquids. The solvent composition must be clearly marked.

  • Container Decontamination : Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste. After rinsing, deface the label on the container and dispose of it according to institutional guidelines for non-hazardous waste.[14]

  • Final Disposal : Arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company.[14] High-temperature incineration is the preferred method for destruction.

Visual Workflow: PPE Selection and Use

The following diagram outlines the logical workflow for ensuring proper PPE selection and use when handling this compound.

PPE_Workflow PPE Selection & Use Workflow for this compound cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure Assess_Task Assess Task (Weighing, Solution Prep, etc.) Consult_SDS Consult Hazard Info & This Guide Assess_Task->Consult_SDS Select_Eye Select Eye/Face Protection (Goggles/Face Shield) Consult_SDS->Select_Eye Select_Gloves Select Hand Protection (Nitrile Gloves) Consult_SDS->Select_Gloves Select_Body Select Body Protection (Lab Coat) Consult_SDS->Select_Body Select_Resp Select Respiratory Protection (Fume Hood) Consult_SDS->Select_Resp Don_PPE Don PPE Correctly Select_Eye->Don_PPE Select_Gloves->Don_PPE Select_Body->Don_PPE Select_Resp->Don_PPE Perform_Task Perform Chemical Handling Don_PPE->Perform_Task Doff_PPE Doff PPE Correctly (Avoid Contamination) Perform_Task->Doff_PPE Dispose_PPE Dispose of Contaminated PPE in Hazardous Waste Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: A workflow for the selection and proper use of PPE.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

  • New Jersey Department of Health. (n.d.). Piperazine Hazard Summary.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • PubChem. (n.d.). (R)-1-Boc-3-methylpiperazine.
  • Chemical-Suppliers. (n.d.). (S)-1-Boc-3-Isopropylpiperazine.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.